Product packaging for 5-Methoxy-3-(di-n-propylamino)chroman(Cat. No.:CAS No. 110927-00-9)

5-Methoxy-3-(di-n-propylamino)chroman

Numéro de catalogue: B018155
Numéro CAS: 110927-00-9
Poids moléculaire: 263.37 g/mol
Clé InChI: GOWYIQOIWRLZLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) is a chroman derivative recognized for its high selectivity and affinity for central 5-hydroxytryptamine (5-HT) 1A receptor binding sites . Research indicates that it acts in the nanomolar range on 5-HT1A sites but recognizes other 5-HT sites and dopamine D2 receptors in rat brain membranes very poorly, making it a highly specific pharmacological tool . Investigations have shown that [3H]5-MeO-DPAC binds to a single class of specific sites in hippocampal and cortical membranes, exhibiting the same pharmacological properties as 5-HT1A sites labelled by [3H]8-OH-DPAT . A key advantage of this compound is its enhanced selectivity; unlike [3H]8-OH-DPAT, [3H]5-MeO-DPAC does not bind to presynaptic striatal sites potentially associated with 5-HT reuptake, establishing it as a superior ligand for the selective in vitro labelling of 5-HT1A receptors . The chemical structure, featuring isosteric O-substitution in the chroman derivative, is suggested to contribute to this selective recognition by creating electronic enrichment at the receptor . Patents further describe the relevance of 5-oxy-substituted-3-aminochroman compounds in the research of central nervous system (CNS) disorders . This compound is provided For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B018155 5-Methoxy-3-(di-n-propylamino)chroman CAS No. 110927-00-9

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

110927-00-9

Formule moléculaire

C16H25NO2

Poids moléculaire

263.37 g/mol

Nom IUPAC

5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3

Clé InChI

GOWYIQOIWRLZLO-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1

SMILES canonique

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1

Synonymes

5-MeO-DPAC
5-methoxy-3-(di-n-propylamino)chroman
5-methoxy-3-(dipropylamino)chroman

Origine du produit

United States

Foundational & Exploratory

The Putative Mechanism of Action of 5-Methoxy-3-(di-n-propylamino)chroman: An Analog-Based Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the mechanism of action of 5-Methoxy-3-(di-n-propylamino)chroman. This guide, therefore, extrapolates a probable mechanism based on the well-documented pharmacology of a closely related methoxy-chroman derivative, S 20499, which shares a core structural motif and demonstrates potent activity at serotonin 5-HT1A receptors. All data and methodologies presented herein are derived from studies on this analog.

Executive Summary

Based on the pharmacological profile of structurally similar compounds, this compound is hypothesized to function as a potent agonist at the serotonin 5-HT1A receptor. This receptor is a key modulator of serotonergic neurotransmission and is implicated in a range of physiological and pathological processes, including mood, anxiety, and cognition. The proposed mechanism involves high-affinity binding to both presynaptic and postsynaptic 5-HT1A receptors, leading to the inhibition of adenylyl cyclase and a reduction in neuronal firing. This guide provides a detailed overview of this putative mechanism, supported by data from a closely related analog.

Proposed Primary Pharmacological Target: The 5-HT1A Receptor

The primary molecular target for this compound is likely the 5-HT1A receptor. This assertion is based on studies of the methoxy-chroman derivative (+)-S 20499, which demonstrates high-affinity binding to and potent agonism at these sites.[1]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of the analog (+)-S 20499 at 5-HT1A receptors in rat hippocampal membranes.[1]

Table 1: 5-HT1A Receptor Binding Affinity [1]

CompoundKi (nM)
(+)-S 204990.19
(-)-S 205000.95
(+/-) S 20244 (racemate)0.35

Table 2: Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity [1]

CompoundIC50 (nM)
(+)-S 204990.3
(-)-S 205002.5
(+/-) S 20244 (racemate)0.8

Elucidation of the Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound is expected to initiate a specific intracellular signaling cascade.

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA Reduced Activation Downstream_Targets Downstream_Targets PKA->Downstream_Targets Reduced Phosphorylation K_ion K+ GIRK->K_ion K+ Efflux Neuron Neuron K_ion->Neuron Hyperpolarization (Inhibition of Firing)

Caption: Proposed signaling pathway for this compound via the 5-HT1A receptor.

Experimental Methodologies

The following protocols are based on the characterization of the analog (+)-S 20499 and would be applicable for investigating this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of the test compound for the 5-HT1A receptor.

  • Tissue Preparation: Rat hippocampi are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is resuspended and incubated at 37°C for 10 min to remove endogenous serotonin, followed by another centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Conditions: Aliquots of the membrane homogenate are incubated with a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and various concentrations of the test compound. Non-specific binding is determined in the presence of an excess of a non-labeled standard ligand (e.g., 5-HT).

  • Data Analysis: After incubation, the reaction is terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters is measured by liquid scintillation counting. The Ki values are calculated using the Cheng-Prusoff equation.[1]

Adenylyl Cyclase Activity Assay
  • Objective: To assess the functional agonist or antagonist properties of the test compound at the 5-HT1A receptor.

  • Procedure: Rat hippocampal homogenates are incubated in a buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (e.g., IBMX), and forskolin to stimulate adenylyl cyclase. The test compound is added at various concentrations.

  • Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a competitive protein binding assay.

  • Data Analysis: The concentration-response curves are generated to determine the IC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated adenylyl cyclase activity.[1]

In Vivo Electrophysiology
  • Objective: To measure the effect of the test compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

  • Animal Preparation: Rats are anesthetized, and a recording electrode is lowered into the dorsal raphe nucleus to record the spontaneous firing of identified serotonergic neurons.

  • Drug Administration: The test compound is administered intravenously or intraperitoneally at increasing doses.

  • Data Analysis: The firing rate of the neurons is recorded before and after drug administration. The dose-dependent reduction in the firing rate is quantified to determine the in vivo potency.[1]

Hypothetical Experimental Workflow

The characterization of this compound would follow a logical progression from in vitro to in vivo studies.

Experimental_Workflow Start Synthesis & Purification of Compound Binding In Vitro Binding Assays (Determine Ki at 5-HT1A) Start->Binding Functional In Vitro Functional Assays (Adenylyl Cyclase - IC50) Binding->Functional Electrophys In Vivo Electrophysiology (Dorsal Raphe Firing) Functional->Electrophys PK Pharmacokinetic Studies (ADME) Functional->PK Behavior Behavioral Models (e.g., Anxiety, Depression) Electrophys->Behavior End Candidate for Further Development Behavior->End Tox Toxicology Screening PK->Tox Tox->End

Caption: A logical workflow for the preclinical characterization of a novel psychoactive compound.

Logical Relationships of Expected Effects

The agonism at 5-HT1A receptors is expected to produce a cascade of effects from the molecular to the behavioral level.

Logical_Relationships Compound This compound Receptor Binds to 5-HT1A Receptor Compound->Receptor Molecular Interaction Cellular Inhibits Adenylyl Cyclase Reduces Neuronal Firing Receptor->Cellular Cellular Response System Decreased Serotonin Turnover Cellular->System Neurochemical Effect Behavioral Potential Anxiolytic & Antidepressant Effects System->Behavioral Physiological Outcome

Caption: The cascade of effects from molecular interaction to potential behavioral outcomes.

Conclusion

While direct experimental data for this compound is not available, the evidence from closely related analogs strongly suggests that its primary mechanism of action is as a potent 5-HT1A receptor agonist. This would lead to the inhibition of adenylyl cyclase and a reduction in the firing of serotonergic neurons, effects that are consistent with potential therapeutic applications in mood and anxiety disorders. The experimental protocols and workflows outlined in this guide provide a robust framework for the future investigation and validation of this proposed mechanism.

References

The Serotonergic Activity of 5-Methoxy-3-(di-n-propylamino)chroman: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the biological activity of 5-Methoxy-3-(di-n-propylamino)chroman, a potent and selective serotonin 1A (5-HT1A) receptor agonist. The information presented herein is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacological Profile

This compound, particularly its enantiomers, has demonstrated high affinity and functional agonist activity at central 5-HT1A receptors. The compound's interaction with these receptors has been characterized through a series of in vitro and in vivo studies, revealing its potential as a modulator of the serotonergic system.

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the interaction of this compound and its related compounds with the 5-HT1A receptor.

CompoundBinding Affinity (Ki, nM) for 5-HT1A Receptors
(+)-S 20499 (enantiomer)0.19
(+/-)-S 20244 (racemate)0.35
(-)-S 20500 (enantiomer)0.95

Data derived from in vitro binding assays using rat hippocampal membranes.[1]

Mechanism of Action: 5-HT1A Receptor Agonism

As an agonist at the 5-HT1A receptor, this compound mimics the action of the endogenous neurotransmitter serotonin. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to a variety of cellular responses.

Signaling Pathway

The binding of this compound to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a hallmark of 5-HT1A receptor agonism and is associated with the modulation of neuronal excitability.

5-HT1A Receptor Signaling Pathway 5-MeO-DPAC 5-Methoxy-3-(di-n- propylamino)chroman 5-HT1A_R 5-HT1A Receptor 5-MeO-DPAC->5-HT1A_R Binds to Gi_protein Gi Protein 5-HT1A_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to reduced PKA activity and...

5-HT1A Receptor Signaling Cascade

Experimental Evidence and Methodologies

The biological activity of this compound has been substantiated through rigorous experimental protocols.

In Vitro Binding Assays

These assays were conducted to determine the binding affinity of the compound for 5-HT1A receptors. The methodology involved the use of rat hippocampal membranes, which are rich in these receptors. The ability of this compound and its enantiomers to displace a radiolabeled ligand specifically binding to the 5-HT1A receptors was measured to calculate the inhibition constant (Ki).[1]

Functional Assays: Inhibition of Forskolin-Activated Adenylate Cyclase

To assess the functional consequence of receptor binding, the effect of the compounds on adenylate cyclase activity was measured in rat hippocampal homogenates. Forskolin, a direct activator of adenylate cyclase, was used to stimulate cAMP production. The ability of this compound to inhibit this forskolin-induced cAMP production is a measure of its agonist activity at the Gi-coupled 5-HT1A receptor.[1] The inhibitory effects were shown to be competitively antagonized by 5-HT1A antagonists like (-)-propranolol.[1]

Electrophysiological Recordings

The functional effects of this compound on neuronal activity were investigated using electrophysiological recordings in the dorsal raphe nucleus of rats, both in vitro (brain-stem slices) and in vivo (anesthetized rats).[1] The dorsal raphe nucleus is a key area for serotonergic neurons. The compound was found to cause a dose-dependent reduction in the spontaneous firing of these neurons, an effect that could be competitively antagonized by the 5-HT1A antagonist (+/-)-tertatolol.[1] This provides strong evidence for its agonist activity at presynaptic 5-HT1A autoreceptors.

In Vivo Neurochemical Studies

To understand the broader neurochemical effects, the most potent enantiomer, (+)-S 20499, was administered orally to rats. This resulted in a significant reduction in the turnover rate of serotonin (5-HT) in various brain regions, without affecting dopamine turnover.[1] This finding is consistent with the activation of 5-HT1A autoreceptors, which leads to a decrease in the synthesis and release of serotonin.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Rat Hippocampal Membranes) Functional_Assay Functional Assay (Adenylyl Cyclase Inhibition) Binding_Assay->Functional_Assay Confirms functional activity Electrophys_slice Electrophysiology (Dorsal Raphe Slice) Functional_Assay->Electrophys_slice Translates to neuronal effect Electrophys_animal Electrophysiology (Anesthetized Rat) Electrophys_slice->Electrophys_animal Validates in whole animal Neurochem Neurochemical Analysis (5-HT Turnover) Electrophys_animal->Neurochem Correlates with neurochemistry

Experimental Workflow Overview

Summary and Future Directions

This compound is a potent 5-HT1A receptor agonist with high affinity, particularly its (+)-enantiomer. Its biological activity has been well-characterized through a combination of in vitro and in vivo studies, demonstrating its ability to modulate serotonergic neurotransmission. These findings suggest its potential for further investigation as a therapeutic agent targeting the 5-HT1A receptor for a variety of central nervous system disorders. Future research could focus on its pharmacokinetic profile, selectivity over other receptor subtypes, and its behavioral effects in animal models of disease.

References

5-Methoxy-3-(di-n-propylamino)chroman: A Technical Guide on its Serotonergic and Limited Dopaminergic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC). Contrary to inquiries regarding its potential as a significant dopamine agonist, the available scientific literature predominantly characterizes 5-MeO-DPAC as a potent and highly selective serotonin 5-HT1A receptor agonist. This document synthesizes the existing data on its receptor binding affinity and functional activity, with a primary focus on its interaction with the serotonergic system. The limited evidence of its interaction with dopamine receptors is also reviewed, indicating weak to negligible activity at these sites. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, abbreviated as 5-MeO-DPAC, is a synthetic compound belonging to the aminotetralin class of molecules, which are known to interact with various neurotransmitter receptors. While the chroman scaffold is explored for a range of central nervous system targets, the primary pharmacological activity of 5-MeO-DPAC, as established in the scientific literature, is centered on the serotonin system. This guide aims to provide a detailed technical summary of its known receptor interactions, with a particular emphasis on clarifying its role as a serotonergic agent rather than a significant dopaminergic agonist.

Receptor Binding Profile

The affinity of a compound for a receptor is a critical measure of its potential biological activity. For 5-MeO-DPAC, binding studies have consistently demonstrated high affinity and selectivity for the 5-HT1A receptor.

Table 1: Serotonin Receptor Binding Affinities of 5-MeO-DPAC and Related Compounds

CompoundReceptorKi (nM)
5-MeO-DPAC 5-HT1A In the nM range [1]
(+)-S 20499 (a related methoxy-chroman derivative)5-HT1A0.19[2]
(-)-S 20500 (a related methoxy-chroman derivative)5-HT1A0.95[2]
(+/-) S 20244 (racemate of the related derivative)5-HT1A0.35[2]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Investigations into the broader receptor profile of 5-MeO-DPAC have shown that it recognizes other serotonin sites and dopamine D2 receptors very poorly[1]. Similarly, studies on other derivatives of 3-(dipropylamino)chroman have reported a lower affinity for D2A receptors compared to their high affinity for 5-HT1A receptors[3]. A study on analogous 3-N,N-di-n-propylamino-2-chromanones found that one compound exhibited weak dopaminergic activity at D2 receptors and no affinity for D1 receptors[4].

Functional Activity

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist.

Serotonergic Activity

5-MeO-DPAC has been characterized as a potent 5-HT1A receptor agonist. This is supported by studies on related methoxy-chroman derivatives which, like the prototypical 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), inhibit forskolin-activated adenylate cyclase in hippocampal homogenates[2]. This inhibition is a hallmark of 5-HT1A receptor activation. Furthermore, electrophysiological studies have shown that these related chroman derivatives induce a dose-dependent reduction in the spontaneous firing of serotoninergic neurons in the dorsal raphe nucleus, an effect that can be competitively antagonized by 5-HT1A antagonists[2].

Dopaminergic Activity

There is a notable absence of significant evidence in the reviewed literature to classify 5-MeO-DPAC as a dopamine agonist. The available data suggests that its affinity for dopamine receptors is low, and consequently, its functional activity at these sites is expected to be minimal.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space 5_MeO_DPAC 5-MeO-DPAC 5_HT1A_Receptor 5-HT1A Receptor 5_MeO_DPAC->5_HT1A_Receptor Binds G_Protein Gi/o Protein 5_HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Caption: 5-HT1A Receptor Agonist Signaling Pathway for 5-MeO-DPAC.

G Start Start Prepare_Membranes Prepare Brain Tissue Membranes (e.g., Hippocampus) Start->Prepare_Membranes Incubate Incubate Membranes with Radiolabeled Ligand (e.g., [3H]5-MeO-DPAC) and varying concentrations of unlabeled 5-MeO-DPAC Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (e.g., via Filtration) Incubate->Separate Measure_Radioactivity Measure Radioactivity of Bound Ligand Separate->Measure_Radioactivity Analyze_Data Analyze Data to Determine Binding Affinity (Ki) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Receptor Binding Assay.

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound to a specific receptor.

  • Tissue Preparation: Brain regions of interest (e.g., rat hippocampus for 5-HT1A receptors) are dissected and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

  • Incubation: The membrane preparation is incubated with a specific radiolabeled ligand that binds to the target receptor (e.g., [3H]8-OH-DPAT or [3H]5-MeO-DPAC for 5-HT1A sites) and various concentrations of the unlabeled test compound (5-MeO-DPAC).

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

This functional assay is used to determine if a compound is an agonist or antagonist at Gi/o-coupled receptors like 5-HT1A.

  • Tissue Preparation: Similar to binding assays, membranes from a brain region rich in the target receptor (e.g., hippocampus) are prepared.

  • Incubation: The membranes are incubated with ATP (the substrate for adenylate cyclase), a stimulator of adenylate cyclase (e.g., forskolin), and various concentrations of the test compound.

  • Reaction Termination: The reaction is stopped after a specific time.

  • cAMP Measurement: The amount of cyclic AMP (cAMP) produced is measured, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: An agonist will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner. The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50) is determined.

Conclusion

The available scientific evidence strongly indicates that this compound is a potent and selective 5-HT1A receptor agonist. While its chemical structure is part of a class of compounds with diverse pharmacological activities, its interaction with dopamine receptors appears to be weak and not a defining feature of its pharmacological profile. For researchers and drug development professionals, the primary focus for this compound should be on its serotonergic properties. Future investigations could further delineate its functional selectivity at the 5-HT1A receptor and explore its therapeutic potential in conditions where modulation of the serotonin system is beneficial. Any consideration of its dopaminergic effects should be approached with the understanding that this is not its primary mechanism of action based on current knowledge.

References

An In-Depth Technical Guide on the Serotonin Receptor Interaction of 5-Methoxy-3-(di-n-propylamino)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) is a potent and selective serotonin 1A (5-HT1A) receptor agonist. This technical guide provides a comprehensive overview of its interaction with the 5-HT1A receptor, including its binding affinity and functional potency. Detailed experimental protocols for key assays and a visualization of the canonical 5-HT1A signaling pathway are presented to support further research and drug development efforts in this area.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the treatment of neuropsychiatric disorders such as anxiety and depression. This compound (5-MeO-DPAC) has been identified as a high-affinity ligand for this receptor, exhibiting potent agonist activity. Understanding the precise quantitative interaction of 5-MeO-DPAC with the 5-HT1A receptor is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide summarizes the available quantitative data, provides detailed experimental methodologies, and illustrates the primary signaling cascade initiated by 5-HT1A receptor activation.

Data Presentation: Quantitative Analysis of 5-MeO-DPAC and Related Compounds at the 5-HT1A Receptor

The following tables summarize the binding affinity and functional potency of 5-MeO-DPAC and a structurally related analog at the 5-HT1A receptor. This data is essential for comparing the pharmacological profile of these compounds.

Table 1: 5-HT1A Receptor Binding Affinity

CompoundRadioligandPreparationKi (nM)Reference
(+/-)-S 20244 (a 5-MeO-DPAC analog)[3H]8-OH-DPATRat Hippocampal Membranes0.35[1]
5-MeO-DPAC[3H]8-OH-DPACRat Brain MembranesIn the nM range[2]

Table 2: 5-HT1A Receptor Functional Activity

CompoundAssayPreparationEC50 (nM)Emax (%)Reference
(+/-)-S 20244 (a 5-MeO-DPAC analog)Forskolin-Stimulated Adenylate Cyclase InhibitionRat Hippocampal HomogenatesPotency corresponds to affinityNot explicitly stated[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of 5-MeO-DPAC for the 5-HT1A receptor.

Materials:

  • Test Compound: this compound (5-MeO-DPAC)

  • Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT)

  • Receptor Source: Rat hippocampal membranes

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.6

  • Non-specific Binding Control: 10 µM 5-HT

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare rat hippocampal membranes by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.

  • Resuspend the membrane pellet in fresh assay buffer.

  • In a series of tubes, add a fixed concentration of [3H]8-OH-DPAT and varying concentrations of the unlabeled test compound (5-MeO-DPAC).

  • For determining non-specific binding, add 10 µM 5-HT to a separate set of tubes.

  • Initiate the binding reaction by adding the membrane preparation to the tubes.

  • Incubate the mixture at 25°C for 30 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated Adenylate Cyclase Inhibition Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gi/o-coupled receptors, such as the 5-HT1A receptor.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 5-MeO-DPAC at the 5-HT1A receptor.

Materials:

  • Test Compound: this compound (5-MeO-DPAC)

  • Receptor Source: Rat hippocampal homogenates

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EGTA, 0.1 mM IBMX, 1 mM ATP, 5 mM phosphocreatine, 50 U/ml creatine phosphokinase, pH 7.6

  • Stimulant: Forskolin

  • cAMP Assay Kit (e.g., EIA or HTRF-based)

Procedure:

  • Prepare rat hippocampal homogenates in ice-cold assay buffer.

  • Pre-incubate the homogenate with varying concentrations of the test compound (5-MeO-DPAC) at 30°C for 10 minutes.

  • Initiate the reaction by adding a fixed concentration of forskolin (to stimulate adenylate cyclase) and incubate for a further 10-15 minutes at 30°C.

  • Terminate the reaction by heating the samples.

  • Centrifuge the samples to pellet the particulate matter.

  • Measure the amount of cAMP produced in the supernatant using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist) from the dose-response curve using non-linear regression analysis.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the interaction of 5-MeO-DPAC with the 5-HT1A receptor.

cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_effector Effector Proteins 5_MeO_DPAC 5-MeO-DPAC 5HT1A_Receptor 5-HT1A Receptor 5_MeO_DPAC->5HT1A_Receptor G_Protein Gαi/oβγ 5HT1A_Receptor->G_Protein Activates G_alpha_i_o Gαi/o-GTP G_Protein->G_alpha_i_o Dissociates G_beta_gamma Gβγ Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Canonical 5-HT1A Receptor Signaling Pathway.

start Start prep_membranes Prepare Receptor Membranes start->prep_membranes end Data Analysis (IC50 -> Ki) add_reagents Add Radioligand and Test Compound (5-MeO-DPAC) prep_membranes->add_reagents incubate Incubate add_reagents->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count count->end start Start prep_homogenate Prepare Tissue Homogenate start->prep_homogenate end Data Analysis (EC50, Emax) pre_incubate Pre-incubate with Test Compound (5-MeO-DPAC) prep_homogenate->pre_incubate stimulate Stimulate with Forskolin pre_incubate->stimulate terminate_reaction Terminate Reaction stimulate->terminate_reaction measure_cAMP Measure cAMP Levels terminate_reaction->measure_cAMP measure_cAMP->end

References

In Vitro Pharmacological Profile of 5-Methoxy-3-(di-n-propylamino)chroman: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) is a synthetic compound belonging to the aminotetralin class of chemicals, which are known for their interaction with serotonin receptors. In vitro studies have identified 5-MeO-DPAC as a potent and selective ligand for the serotonin 1A (5-HT1A) receptor, where it acts as an agonist. This technical guide provides a comprehensive overview of the in vitro pharmacology of 5-MeO-DPAC, including its binding affinity and functional activity at the 5-HT1A receptor. Due to the limited availability of extensive in vitro data for 5-MeO-DPAC, this guide also includes comparative data for the structurally related and extensively studied tryptamine, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to provide a broader context for its potential pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 5-MeO-DPAC and the comparative compound 5-MeO-DMT at the 5-HT1A receptor and other relevant targets.

Table 1: Receptor Binding Affinities (Ki)

CompoundReceptorRadioligandTissue/Cell LineKi (nM)Reference
5-MeO-DPAC 5-HT1A [3H]8-OH-DPAT Rat Hippocampal Membranes nM range [cite: ]
5-MeO-DMT5-HT1A[3H]8-OH-DPATRat Brain Membranes< 10[1]
5-MeO-DMT5-HT2A[3H]KetanserinRat Brain Membranes> 1000[1]

Note: A specific Ki value for 5-MeO-DPAC is not explicitly stated in the available literature, but it is described as acting in the nanomolar range.

Table 2: Functional Activity (EC50 and Emax)

CompoundAssayReceptorTissue/Cell LineEC50 (nM)Emax (%)Reference
5-MeO-DMTG-protein Binding ([35S]GTPγS)5-HT1ARat Brain Membranes~100~115% (vs 5-HT)[1]

Note: Specific EC50 and Emax values for 5-MeO-DPAC from in vitro functional assays are not currently available in the public domain. The data for 5-MeO-DMT indicates it is a potent and full agonist at the 5-HT1A receptor.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize compounds like 5-MeO-DPAC are provided below. These protocols are based on standard pharmacological practices for assessing 5-HT1A receptor ligands.

Radioligand Competition Binding Assay for 5-HT1A Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Objective: To determine the inhibitory constant (Ki) of 5-MeO-DPAC for the 5-HT1A receptor.

  • Materials:

    • Tissue Preparation: Rat hippocampal membranes (or other tissues/cell lines expressing 5-HT1A receptors).

    • Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).

    • Test Compound: this compound (5-MeO-DPAC).

    • Non-specific Binding Control: Serotonin (5-HT) or another suitable high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).

    • Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions.

    • Filtration System: Glass fiber filters and a cell harvester.

    • Scintillation Counter: For measuring radioactivity.

  • Procedure:

    • Prepare rat hippocampal membranes by homogenization and centrifugation.

    • In assay tubes, combine the membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd value), and varying concentrations of 5-MeO-DPAC.

    • For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, radioligand, and a high concentration of a non-labeled 5-HT1A ligand.

    • Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of 5-MeO-DPAC by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 5-MeO-DPAC concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of 5-MeO-DPAC that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Data Processing (IC50 Calculation) Scintillation_Counting->Data_Processing Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Processing->Ki_Calculation experimental_workflow_gtpgs_binding cluster_setup Assay Setup cluster_reaction Reaction cluster_quantification Quantification & Analysis Membranes Membrane Suspension Incubate_Mix Incubation Membranes->Incubate_Mix GTPgS_Mix [35S]GTPγS Solution GTPgS_Mix->Incubate_Mix Agonist_Dilutions Agonist Dilutions Agonist_Dilutions->Incubate_Mix Filter_Wash Filtration Incubate_Mix->Filter_Wash Count_Radioactivity Radioactivity Counting Filter_Wash->Count_Radioactivity Plot_Curve Dose-Response Curve Generation Count_Radioactivity->Plot_Curve Determine_Parameters EC50 & Emax Determination Plot_Curve->Determine_Parameters signaling_pathway_5ht1a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-MeO-DPAC (Agonist) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Phosphorylates targets leading to

References

5-Methoxy-3-(di-n-propylamino)chroman: A Deep Dive into Receptor Binding Affinity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the receptor binding affinity and associated signaling pathways of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), a potent and selective serotonin 5-HT1A receptor ligand. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and related therapeutic agents.

Core Findings: Receptor Binding Profile of this compound

5-MeO-DPAC exhibits a high affinity and remarkable selectivity for the serotonin 5-HT1A receptor. Extensive in vitro studies have characterized its binding profile, revealing its potential as a valuable tool for investigating the 5-HT1A receptor system. The following table summarizes the quantitative binding data for 5-MeO-DPAC and its derivatives at various neurotransmitter receptors.

CompoundReceptorKᵢ (nM)Test SystemRadioligandReference
This compound (5-MeO-DPAC) 5-HT1A nM range Rat brain membranes [³H]8-OH-DPAT[1]
(+)-S 20499 (a derivative)5-HT1A0.19Rat hippocampal membranesNot Specified[2]
(-)-S 20500 (a derivative)5-HT1A0.95Rat hippocampal membranesNot Specified[2]
(+/-)-S 20244 (a derivative)5-HT1A0.35Rat hippocampal membranesNot Specified[2]
This compound (5-MeO-DPAC) Other 5-HT sites Very Poorly Recognized Rat brain membranes Not Specified[1]
This compound (5-MeO-DPAC) D2 Very Poorly Recognized Rat brain membranes Not Specified[1]

Experimental Protocols

The determination of receptor binding affinities is a cornerstone of pharmacological research. The following section outlines a typical experimental protocol for a competitive radioligand binding assay for the 5-HT1A receptor, a standard method used to generate the data presented above.

Protocol: 5-HT1A Receptor Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Rodent brain tissue (e.g., hippocampus or cortex, known for high 5-HT1A receptor density) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (5-MeO-DPAC) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.

  • The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

  • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing the Molecular Environment: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Activation of the 5-HT1A and D2 receptors initiates distinct intracellular signaling cascades.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Cellular_Response Radioligand_Binding_Assay_Workflow Start Start Membrane_Preparation 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Preparation Incubation 2. Incubation (Membranes + Radioligand + Competitor) Membrane_Preparation->Incubation Filtration 3. Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Quantification 4. Quantification (Scintillation Counting) Filtration->Quantification Data_Analysis 5. Data Analysis (IC50 and Ki Determination) Quantification->Data_Analysis End End Data_Analysis->End

References

In-depth Technical Guide: 5-Methoxy-3-(di-n-propylamino)chroman (CAS 110927-00-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(di-n-propylamino)chroman, also known as 5-MeO-DPAC, is a chemical compound identified by the CAS number 110927-00-9. It belongs to the chroman class of molecules and has garnered interest in neuropharmacological research due to its specific interactions with the serotonergic system. This technical guide provides a comprehensive overview of the available research on 5-MeO-DPAC, including its chemical properties, biological activity, and its role as a research tool.

Chemical Properties

PropertyValue
CAS Number 110927-00-9
Molecular Formula C₁₆H₂₅NO₂
Molecular Weight 263.38 g/mol
IUPAC Name 5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine
Synonyms 5-MeO-DPAC

Biological Activity and Mechanism of Action

Research has firmly established this compound as a potent and selective agonist for the serotonin 5-HT₁A receptor.[1] This receptor is a key player in the modulation of mood, anxiety, and other neurological processes. The agonist activity of 5-MeO-DPAC at this receptor is the primary driver of its observed biological effects.

Quantitative Data: Receptor Binding Affinity

Experimental Protocols

Radioligand Binding Assays

The tritiated form of 5-MeO-DPAC, [³H]5-MeO-DPAC, has been utilized as a highly selective radioligand for labeling central 5-HT₁A receptor binding sites.[1] It has been noted to be even more selective than the commonly used radioligand [³H]8-OH-DPAT because it does not bind to presynaptic striatal sites that may be associated with serotonin reuptake.[1]

General Protocol Outline:

A typical radioligand binding assay to characterize the interaction of a compound with the 5-HT₁A receptor using a radiolabeled ligand would involve the following steps:

  • Tissue Preparation: Homogenization of brain tissue (e.g., rat hippocampus or cortex) in a suitable buffer to prepare cell membranes containing the 5-HT₁A receptors.

  • Incubation: Incubation of the membrane preparation with the radioligand (e.g., [³H]5-MeO-DPAC or [³H]8-OH-DPAT) and varying concentrations of the test compound.

  • Separation: Rapid filtration of the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculation of the inhibition constant (Ki) from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Behavioral Studies: Inhibition of Lordosis Behavior

5-MeO-DPAC has been shown to inhibit female lordosis behavior in rats, a model used to study the neural control of sexual behavior and the effects of serotonergic compounds.[3]

Experimental Workflow:

G cluster_preparation Animal Preparation cluster_infusion Drug Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Sexually_receptive_proestrous_rats Select Sexually Receptive Proestrous Rats Bilateral_cannulae_implantation Implant Bilateral Cannulae in Ventromedial Hypothalamus Sexually_receptive_proestrous_rats->Bilateral_cannulae_implantation Infusion Bilateral Infusion of 5-MeO-DPAC (200-2000 ng) or control Bilateral_cannulae_implantation->Infusion Recovery Pairing Pair with Male Rat within 10 minutes Infusion->Pairing Observation Observe and Score Lordosis Behavior Pairing->Observation Comparison Compare Lordosis Scores between 5-MeO-DPAC and Control Groups Observation->Comparison

Caption: Experimental workflow for studying the effect of 5-MeO-DPAC on lordosis behavior.

Signaling Pathway

As a 5-HT₁A receptor agonist, this compound is expected to activate the canonical 5-HT₁A signaling pathway. The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.

G 5_MeO_DPAC 5-MeO-DPAC 5HT1A_Receptor 5-HT1A Receptor 5_MeO_DPAC->5HT1A_Receptor Binds to Gi_o_Protein Gi/o Protein 5HT1A_Receptor->Gi_o_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel Gi_o_Protein->GIRK_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response K_ion K+ GIRK_Channel->K_ion Increases Efflux of K_ion->Cellular_Response

Caption: Simplified 5-HT1A receptor signaling pathway activated by 5-MeO-DPAC.

Synthesis

Detailed information regarding the specific synthetic route for this compound is not extensively available in readily accessible literature. However, the synthesis of similar chroman derivatives often involves multi-step processes starting from substituted phenols. A general synthetic approach could involve the construction of the chroman ring system followed by the introduction of the di-n-propylamino group at the 3-position.

Conclusion

This compound (CAS 110927-00-9) is a valuable research tool for investigating the 5-HT₁A receptor and its role in the central nervous system. Its high selectivity makes its tritiated form an excellent radioligand for receptor binding studies. In vivo studies have confirmed its activity as a 5-HT₁A agonist. Further research to fully elucidate its pharmacological profile, including more detailed quantitative binding data and its effects in a wider range of behavioral models, would be beneficial for the drug development community.

References

The Methoxy-Chroman Scaffold: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman ring system, a common motif in natural products and pharmacologically active compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, methoxy-substituted chromans have garnered significant attention due to their diverse and potent biological activities. The position and number of methoxy groups on the chroman scaffold, in conjunction with other substitutions, profoundly influence their interaction with biological targets, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of methoxy-chroman derivatives, focusing on their anticancer, antioxidant, antifungal, and enzyme inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development in this promising area.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of methoxy-chroman derivatives is highly dependent on the substitution pattern on the chroman core and any appended functionalities. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity of Methoxy-Chroman Derivatives

The anticancer potential of methoxy-chroman derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for quantifying their cytotoxic effects.

Compound IDChroman ScaffoldMethoxy SubstitutionOther SubstituentsCancer Cell LineIC50 (µM)Reference
1 3-Benzylidene-4-chromanone7-OCH33',4'-dihydroxy (catechol)Various13 - 18[1]
2 3-Benzylidene-4-chromanone7-OCH34'-OHVarious12 - 28[1]
3 Methoxyflavone analog5,3'-dihydroxy-3,6,7,8,4'-penta-OCH3-MCF-73.71[2]
4 Methoxyflavone analog5,3',4'-trihydroxy-6,7,8-tri-OCH3-MCF-74.9[2]
5 Chalcone Methoxy Derivative2',4'-dihydroxy-6-methoxy-3,5-dimethyl-MCF-7250[3][4]
6 3-Methoxy Flavone Derivative3-OCH3N-methyl piperazine at 4'MDA-MB-2315.54 µg/ml[5]
7 3-Methoxy Flavone Derivative3-OCH3Piperidine at 4'MDA-MB-2315.44 µg/ml[5]
8 3-Methoxy Flavone Derivative3-OCH3Triazole at 4'MDA-MB-2318.06 µg/ml[5]
9 3-Methoxy Flavone Derivative3-OCH3Piperidine at 4'MCF-713.08 µg/ml[5]
10 3-Methoxy Flavone Derivative3-OCH3N-methyl piperazine at 4'MCF-720.3 µg/ml[5]

Note: The conversion of µg/ml to µM depends on the molecular weight of the specific compound.

Antioxidant Activity of Methoxy-Chroman Derivatives

The antioxidant capacity of these derivatives is often evaluated by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method. The EC50 value represents the concentration required to scavenge 50% of the DPPH radicals.

Compound IDChroman ScaffoldMethoxy SubstitutionOther SubstituentsEC50 (µM)Reference
11 3-Benzylidene-4-chromanone7-OCH33',4'-dihydroxy (catechol)13[1]
12 3-Benzylidene-4-chromanone7-OCH33',4'-dihydroxy (catechol)14[1]
13 3-Benzylidene-4-chromanone7-OCH33',4'-dihydroxy (catechol)13[1]
Antifungal Activity of Methoxy-Chroman Derivatives

The antifungal efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDChroman ScaffoldMethoxy SubstitutionOther SubstituentsMicroorganismMIC (µg/mL)Reference
14 Chroman-4-one7-OH-Candida spp.64[6]
15 Chroman-4-one7-OCH3-Candida spp.64[6]
16 Chroman-4-one7-OH-Filamentous fungi256[6]
17 Chroman-4-one7-OCH3-Filamentous fungi512[6]
18 Homoisoflavonoid3-methoxybenzyl-Various256 - 512[6]

Key Signaling Pathways

Methoxy-chroman derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K_Akt_mTOR_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates IKK IKK Akt->IKK Activates mTORC1->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene MethoxyChroman Methoxy-Chroman Derivatives MethoxyChroman->Akt Inhibits MethoxyChroman->NFkB Inhibits

Caption: The PI3K/Akt/mTOR/NF-κB signaling pathway and points of inhibition by methoxy-chroman derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments cited in the literature.

Synthesis of 3-Benzylidene-4-chromanone Derivatives

A common and effective method for the synthesis of 3-benzylidene-4-chromanone derivatives involves a base-catalyzed aldol condensation.

Synthesis_Workflow Start Start Reactants Mix equimolar amounts of: - 4-Chromanone derivative - Substituted benzaldehyde Start->Reactants Catalyst Add base catalyst (e.g., piperidine or barium hydroxide) and a small amount of solvent (e.g., ethanol) Reactants->Catalyst Reaction Heat the reaction mixture (e.g., 100°C or trituration at room temp.) Catalyst->Reaction Workup Dilute with ice-water and acidify (e.g., with concentrated HCl) Reaction->Workup Extraction Extract the product with an organic solvent (e.g., n-Hexane) Workup->Extraction Purification Evaporate the solvent and recrystallize the product (e.g., from methanol/water) Extraction->Purification End End Purification->End

Caption: General workflow for the synthesis of 3-benzylidene-4-chromanone derivatives.[1][7][8]

Detailed Protocol:

  • Reactant Preparation: In a suitable reaction vessel (e.g., a glass mortar and pestle or a round-bottom flask), combine equimolar amounts of the appropriate 4-chromanone derivative (1.0 mmol) and the substituted benzaldehyde (1.2 mmol).

  • Catalyst and Solvent Addition: Add a catalytic amount of a base, such as piperidine (1.2 mmol) or anhydrous barium hydroxide (1.5 g).[1][7] A minimal amount of a suitable solvent, like ethanol (2-5 mL), can be added to facilitate the reaction, especially when using barium hydroxide.[7]

  • Reaction Conditions: The reaction mixture is then either heated to 100°C until the 4-chromanone is consumed (monitored by TLC) or triturated at room temperature if using barium hydroxide until a color change is observed.[1][7]

  • Work-up: After the reaction is complete, the mixture is cooled and diluted with ice-water. It is then acidified by the dropwise addition of a concentrated acid, such as hydrochloric acid, until the solution becomes acidic.

  • Extraction and Purification: The resulting precipitate is collected by filtration or extracted with an appropriate organic solvent like n-hexane. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system, such as methanol/water, to yield the pure 3-benzylidene-4-chromanone derivative.[7]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a widely used, simple, and rapid method to screen for antioxidant activity.

DPPH_Assay_Workflow Start Start PrepareDPPH Prepare a 0.1 mM solution of DPPH in methanol or ethanol Start->PrepareDPPH PrepareSamples Prepare various dilutions of the test compounds and a positive control (e.g., ascorbic acid) Start->PrepareSamples ReactionSetup In a 96-well plate or cuvettes, mix equal volumes of the sample/control and the DPPH working solution PrepareDPPH->ReactionSetup PrepareSamples->ReactionSetup Incubation Incubate the mixture in the dark at room temperature for 30 minutes ReactionSetup->Incubation Measurement Measure the absorbance at 517 nm using a spectrophotometer Incubation->Measurement Calculation Calculate the percentage of scavenging activity and determine the EC50 value Measurement->Calculation End End Calculation->End

Caption: Workflow for the DPPH radical scavenging assay.[9][10]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Test Samples: Dissolve the methoxy-chroman derivatives in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid, to be tested alongside the samples.

  • Assay Procedure:

    • In a 96-well microplate or individual cuvettes, add a specific volume of the test sample or positive control.

    • Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

    • Mix the contents thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • After incubation, measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The EC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.[9][10]

Rho-Kinase (ROCK) Inhibition Assay

The activity of ROCK inhibitors can be assessed using various methods, including enzyme-linked immunosorbent assays (ELISAs) that measure the phosphorylation of a ROCK substrate.

Detailed Protocol (based on a generic ELISA-based assay):

  • Plate Preparation: Use a 96-well plate pre-coated with a recombinant ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

  • Kinase Reaction:

    • Add the ROCK enzyme to the wells.

    • Add the test compounds (methoxy-chroman derivatives) at various concentrations. Include a known ROCK inhibitor as a positive control and a vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction and wash the wells to remove unbound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1). Incubate for 1 hour at room temperature.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the wells again and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the color development with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The degree of substrate phosphorylation is proportional to the absorbance. The inhibitory activity of the test compounds is determined by the reduction in absorbance compared to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.[11][12][13][14]

Conclusion

The methoxy-chroman scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. The structure-activity relationship studies consistently highlight the critical role of the position and number of methoxy groups, as well as the nature of other substituents, in determining the potency and selectivity of these compounds. This guide provides a foundational resource for researchers in the field, offering organized quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways. It is anticipated that this comprehensive overview will stimulate further investigation and facilitate the rational design of novel methoxy-chroman derivatives as promising therapeutic agents for a variety of diseases.

References

An In-Depth Technical Guide to the Neuropharmacology of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3-(di-n-propylamino)chroman, commonly known as 5-MeO-DPAC, is a synthetic compound recognized for its selective and high-affinity interaction with the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the neuropharmacology of 5-MeO-DPAC, summarizing its receptor binding profile and functional activity based on available scientific literature. Detailed experimental methodologies for key assays are provided to facilitate replication and further investigation. The document also includes visualizations of the 5-HT1A receptor signaling pathway and a representative experimental workflow to aid in the understanding of its mechanism of action and experimental evaluation.

Introduction

The serotonergic system, and particularly the 5-HT1A receptor, is a critical target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety, depression, and mood disorders. 5-MeO-DPAC has been identified as a potent and selective 5-HT1A receptor agonist. Its chroman scaffold distinguishes it from other classes of 5-HT1A agonists, such as the aminotetralins (e.g., 8-OH-DPAT) and the tryptamines. Understanding the detailed neuropharmacology of 5-MeO-DPAC is essential for elucidating its therapeutic potential and guiding future drug discovery efforts.

Receptor Binding Profile

5-MeO-DPAC demonstrates high affinity and selectivity for the 5-HT1A receptor. Early research using a tritiated version of the compound, [3H]5-MeO-DPAC, established it as a valuable radioligand for labeling 5-HT1A sites in the central nervous system.

Table 1: Receptor Binding Affinity of 5-MeO-DPAC

ReceptorRadioligandTissue SourceKi (nM)Reference
5-HT1A[3H]5-MeO-DPACRat Hippocampal MembranesIn the nanomolar (nM) range(Hamon et al., 1988)
Other 5-HT sitesNot specifiedRat Brain MembranesVery poor recognition(Hamon et al., 1988)
D2Not specifiedRat Brain MembranesVery poor recognition(Hamon et al., 1988)

Note: The precise Ki value from the primary literature is qualitatively described as being in the "nM range". Further investigation of the full-text article is required for a specific value.

In Vitro and In Vivo Functional Activity

The functional activity of 5-MeO-DPAC as a 5-HT1A receptor agonist has been demonstrated in vivo through behavioral pharmacology studies.

Inhibition of Lordosis Behavior in Rats

Activation of 5-HT1A receptors is known to inhibit lordosis behavior in female rats. 5-MeO-DPAC has been shown to produce this effect, confirming its agonist activity at these receptors.

Table 2: In Vivo Functional Activity of 5-MeO-DPAC

AssaySpeciesEffectRelative PotencyReference
Inhibition of Lordosis BehaviorRatAgonist8-OH-DPAT > 5-OH-DPAC ≥ 5-MeO-DPAC > 5-HT(Jackson and Sue, 1991)

Signaling Pathways

As a 5-HT1A receptor agonist, 5-MeO-DPAC is expected to modulate downstream signaling cascades typically associated with this G-protein coupled receptor (GPCR). The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/Go), and its activation leads to a cascade of intracellular events.

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein G-protein cluster_cytoplasm Cytoplasm 5_MeO_DPAC 5-MeO-DPAC 5_HT1A_R 5-HT1A Receptor 5_MeO_DPAC->5_HT1A_R Binds to G_alpha_i Gαi 5_HT1A_R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ GIRK GIRK Channel G_beta_gamma->GIRK Activates ATP ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay ([3H]5-MeO-DPAC)

This protocol is a generalized representation based on standard methodologies for GPCR binding assays and specific details from the abstract by Hamon et al. (1988).

Objective: To determine the binding affinity (Ki) of 5-MeO-DPAC for the 5-HT1A receptor.

Materials:

  • [3H]5-MeO-DPAC (Radioligand)

  • Unlabeled 5-MeO-DPAC or other competing ligands

  • Rat hippocampal membranes (Source of 5-HT1A receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat hippocampus tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, combine the rat hippocampal membranes, [3H]5-MeO-DPAC at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competing ligand. For total binding, omit the competing ligand. For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., serotonin or 8-OH-DPAT).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the competing ligand to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow Start Start Membrane_Prep Prepare Rat Hippocampal Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes + [3H]5-MeO-DPAC + Competitor Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow

In Vivo Lordosis Behavior Assay

This protocol is a generalized representation based on the study by Jackson and Sue (1991).

Objective: To assess the in vivo 5-HT1A agonist activity of 5-MeO-DPAC by measuring its effect on lordosis behavior in female rats.

Animals: Sexually receptive, intact, proestrous female rats.

Procedure:

  • Animal Preparation: Use female rats in the proestrous stage of their estrous cycle, when they are naturally receptive.

  • Drug Administration: Bilaterally infuse 5-MeO-DPAC (at varying doses, e.g., 200-2000 ng) directly into the ventromedial nucleus of the hypothalamus (VMH) through surgically implanted cannulae. A vehicle control group should also be included.

  • Behavioral Testing: Approximately 10 minutes after infusion, introduce a sexually experienced male rat into the female's cage.

  • Data Collection: Observe the female's response to mounting attempts by the male. The primary measure is the Lordosis Quotient (LQ), calculated as (number of lordosis responses / number of mounts) x 100. Also, record any other relevant behaviors, such as resistive behaviors (e.g., kicking, vocalization).

  • Data Analysis: Compare the LQ and other behavioral measures between the 5-MeO-DPAC-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in the LQ in the drug-treated groups indicates an inhibitory effect on lordosis behavior.

Conclusion

This compound is a selective 5-HT1A receptor agonist with demonstrated in vitro binding and in vivo functional activity. Its distinct chemical structure offers a potential avenue for the development of novel therapeutics targeting the serotonergic system. Further research is warranted to fully elucidate its pharmacological profile, including its potency and efficacy at the 5-HT1A receptor, its effects on downstream signaling pathways in different brain regions, and its potential therapeutic applications in animal models of neuropsychiatric disorders. The experimental protocols and visualizations provided in this guide serve as a foundation for such future investigations.

Methodological & Application

Application Notes and Protocols for 5-Methoxy-3-(di-n-propylamino)chroman in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of published neuroscience research specifically investigating 5-Methoxy-3-(di-n-propylamino)chroman. The following application notes and protocols are based on studies of structurally similar compounds, namely 3-aminochroman and 3-N,N-di-n-propylamino-2-chromanone derivatives. The potential activities and experimental designs outlined below are therefore predictive and should be validated empirically for this compound.

Application Notes

Based on the pharmacological profile of its close structural analogs, this compound is a promising investigational tool for neuroscience research, particularly in the modulation of serotonergic and dopaminergic systems. Its core 3-aminochroman structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical targets in neuropharmacology.

1. Investigation of Serotonin 5-HT7 Receptor Function:

Structurally related 3-aminochroman derivatives have been identified as ligands for the serotonin 5-HT7 receptor, with affinities ranging from nanomolar to micromolar.[1] The 5-HT7 receptor is implicated in a variety of physiological processes in the central nervous system, including the regulation of circadian rhythms, learning, memory, and mood. As such, this compound could be utilized as a research tool to:

  • Elucidate the role of the 5-HT7 receptor in animal models of depression, anxiety, and cognitive disorders.

  • Characterize the downstream signaling pathways of the 5-HT7 receptor.

  • Serve as a scaffold for the development of novel therapeutic agents targeting the 5-HT7 receptor.

2. Probing the Dopamine D2 Receptor:

The structurally analogous 3-N,N-di-n-propylamino-2-chromanones have been synthesized and evaluated as ligands for the dopamine D2 receptor.[2] The D2 receptor is a key target in the treatment of psychosis and Parkinson's disease. This compound may therefore be a valuable tool to:

  • Investigate the pharmacology of the D2 receptor and its subtypes.

  • Explore the therapeutic potential of novel D2 receptor modulators in preclinical models of neurological and psychiatric disorders.

  • Develop radiolabeled versions of the compound for in vivo imaging of D2 receptors using techniques such as Positron Emission Tomography (PET).

3. Drug Discovery and Development:

The chroman scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The di-n-propylamino and methoxy substitutions on the chroman ring of the title compound offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This makes this compound an interesting starting point for drug discovery programs aimed at developing novel therapeutics for CNS disorders.

Quantitative Data from Analogous Compounds

The following tables summarize the binding affinities of structurally similar compounds to the serotonin 5-HT7 and dopamine D2 receptors. This data can serve as a reference for predicting the potential potency of this compound.

Table 1: Binding Affinities of 3-Aminochroman Derivatives at the Human 5-HT7 Receptor

CompoundStructureKᵢ (nM)
Analog 1C6-phenyl substituted 3-(dimethylamino)chromanVaries from nM to µM
Analog 2C6-thienyl substituted 3-(dimethylamino)chromanVaries from nM to µM

Data extrapolated from a study on novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman.[1]

Table 2: In Vitro Activity of 3-N,N-di-n-propylamino-2-chromanone at Dopamine Receptors

CompoundReceptorAssayActivity
3-N,N-di-n-propylamino-2-chromanone (6a)D2Radioligand Displacement ([³H]sulpiride or [³H]spiperone)Weak dopaminergic activity
3-N,N-di-n-propylamino-2-chromanone (6a)D1Radioligand Displacement ([³H]SCH 23390)No affinity

Data from a study on the synthesis and molecular structures of 3-N,N-di-n-propylamino-2-chromanones as new analogues of dopamine.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with the 5-HT7 and D2 receptors, based on methodologies used for its structural analogs.

Protocol 1: Radioligand Binding Assay for the Human Serotonin 5-HT7 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT7 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]5-carboxamidotryptamine ([³H]5-CT)

  • Non-specific binding control: 5-HT (Serotonin)

  • Test compound: this compound

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the human 5-HT7 receptor to confluency.

    • Harvest the cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (containing a predetermined amount of protein)

      • 50 µL of [³H]5-CT at a final concentration close to its Kₑ

      • 50 µL of either buffer (for total binding), 10 µM 5-HT (for non-specific binding), or varying concentrations of this compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Radioligand Displacement Assay for the Dopamine D2 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.

Materials:

  • Rat striatal tissue or cells expressing the dopamine D2 receptor

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]Spiperone or [³H]Sulpiride

  • Non-specific binding control: Haloperidol or unlabeled Spiperone

  • Test compound: this compound

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

    • Perform differential centrifugation to obtain a crude membrane fraction.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Membrane suspension

      • Radioligand ([³H]Spiperone or [³H]Sulpiride) at a concentration near its Kₑ

      • Buffer (for total binding), a saturating concentration of a D2 antagonist like haloperidol (for non-specific binding), or a range of concentrations of this compound.

    • Incubate the plate to allow for binding to reach equilibrium.

  • Filtration and Counting:

    • Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Dry the filters and measure the retained radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific from total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation as described in Protocol 1.

Visualizations

Signaling Pathways

G cluster_5HT7 5-HT7 Receptor Signaling cluster_D2 D2 Receptor Signaling Ligand 5-MeO-DPAC (Agonist) Receptor 5-HT7 Receptor Ligand->Receptor Binds Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Ligand2 5-MeO-DPAC (Agonist) Receptor2 D2 Receptor Ligand2->Receptor2 Binds Gi Gαi Receptor2->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 cAMP AC2->cAMP2 Reduced conversion Downstream Downstream Effectors cAMP2->Downstream Altered Activity G start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (e.g., HEK-293 with 5-HT7R) start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

References

Application Notes and Protocols for the Experimental Design of 5-Methoxy-3-(di-n-propylamino)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial characterization of the novel compound, 5-Methoxy-3-(di-n-propylamino)chroman. The protocols outlined below are designed to elucidate its pharmacological profile, mechanism of action, and preliminary safety assessment.

Introduction

This compound is a novel psychoactive substance. Its chroman core, substituted with a methoxy group and a di-n-propylamino group, suggests potential interaction with serotonergic systems, similar to other psychoactive compounds. A thorough in vitro and in vivo characterization is essential to determine its therapeutic potential and abuse liability. The following protocols are designed to systematically evaluate this compound.

In Vitro Characterization

Receptor Binding Affinity

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, with a primary focus on serotonin (5-HT) receptor subtypes.

Protocol: Radioligand Binding Assays

  • Receptor Source: Commercially available cell membranes expressing recombinant human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (e.g., D2), and other relevant CNS targets.

  • Radioligands: Select appropriate high-affinity radioligands for each receptor target (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

  • Assay Buffer: Prepare a suitable buffer for each receptor type (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of this compound in a 96-well plate.

  • Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for each receptor using non-linear regression analysis of the competition binding curves.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) of this compound
5-HT1A[3H]-8-OH-DPATExperimental Value
5-HT2A[3H]-KetanserinExperimental Value
5-HT2C[3H]-MesulergineExperimental Value
D2[3H]-SpiperoneExperimental Value
... (other targets)......
Functional Activity

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of this compound at the identified high-affinity receptor targets.

Protocol: G-Protein Coupled Receptor (GPCR) Functional Assays (e.g., Calcium Flux or cAMP Assay)

  • Cell Lines: Use stable cell lines expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT2A).

  • Assay Principle: For 5-HT2A receptors, which couple to Gq, measure the mobilization of intracellular calcium.[1] For receptors coupled to Gi or Gs, measure changes in cyclic AMP (cAMP) levels.

  • Calcium Flux Assay (for Gq-coupled receptors):

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound.

    • Measure the change in fluorescence intensity using a plate reader.

  • cAMP Assay (for Gi/Gs-coupled receptors):

    • Incubate cells with varying concentrations of the test compound.

    • For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin and measure the inhibition of cAMP production.

    • For Gs-coupled receptors, measure the direct stimulation of cAMP production.

    • Quantify cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves and calculate the EC50 (potency) and Emax (efficacy) values.

Data Presentation:

Receptor SubtypeFunctional AssayActivity ProfileEC50 (nM)Emax (%)
5-HT2ACalcium Fluxe.g., Full AgonistExperimental ValueExperimental Value
5-HT1AcAMP Inhibitione.g., Partial AgonistExperimental ValueExperimental Value
... (other targets)............

In Vivo Characterization

Behavioral Pharmacology

Objective: To assess the psychoactive effects of this compound in rodent models, which are predictive of hallucinogenic, anxiolytic, and antidepressant-like activity in humans.[2][3]

Protocol: Head-Twitch Response (HTR) in Mice

  • Animals: Male C57BL/6J mice.

  • Drug Administration: Administer varying doses of this compound via intraperitoneal (i.p.) injection. Include a vehicle control group.

  • Observation: Immediately after injection, place individual mice in observation chambers and record the number of head twitches over a 30-minute period.

  • Data Analysis: Analyze the dose-dependent effect of the compound on the frequency of head twitches. A significant increase in HTR is indicative of 5-HT2A receptor agonism and potential hallucinogenic-like effects.[2]

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure: 30 minutes after drug administration (i.p.), place the animal in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and entries into the open arms suggests an anxiolytic-like effect.

Data Presentation:

Behavioral AssaySpeciesDoses (mg/kg, i.p.)Key Findings
Head-Twitch ResponseMousee.g., 0.1, 0.3, 1.0, 3.0e.g., Dose-dependent increase in HTR
Elevated Plus MazeRate.g., 0.1, 0.3, 1.0, 3.0e.g., Increased time in open arms at 1.0 mg/kg
Preliminary Pharmacokinetic Profiling

Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model.

Protocol: Single-Dose Pharmacokinetics in Rats

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Drug Administration: Administer a single intravenous (i.v.) and intraperitoneal (i.p.) dose of the compound to different groups of rats.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).

Data Presentation:

ParameterRoute of AdministrationValue
Cmax (ng/mL)i.p.Experimental Value
Tmax (h)i.p.Experimental Value
AUC0-inf (ng*h/mL)i.v. & i.p.Experimental Value
t1/2 (h)i.v.Experimental Value
CL (L/h/kg)i.v.Experimental Value
Vd (L/kg)i.v.Experimental Value
F (%)i.p.Experimental Value

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization cluster_data Data Analysis & Interpretation receptor_binding Receptor Binding Assays functional_assays Functional Assays receptor_binding->functional_assays Identify Targets behavioral_pharm Behavioral Pharmacology (HTR, EPM) functional_assays->behavioral_pharm Guide Dose Selection mechanism_of_action Mechanism of Action functional_assays->mechanism_of_action pk_profiling Pharmacokinetic Profiling behavioral_pharm->pk_profiling Correlate Exposure & Effect behavioral_pharm->mechanism_of_action sar_analysis Structure-Activity Relationship pk_profiling->sar_analysis therapeutic_potential Therapeutic Potential Assessment sar_analysis->therapeutic_potential mechanism_of_action->therapeutic_potential

Caption: Experimental workflow for characterizing this compound.

signaling_pathway cluster_5ht2a 5-HT2A Receptor Pathway cluster_5ht1a 5-HT1A Receptor Pathway compound This compound receptor_5ht2a 5-HT2A Receptor compound->receptor_5ht2a Agonist? receptor_5ht1a 5-HT1A Receptor compound->receptor_5ht1a Agonist? gq_protein Gq Protein Activation receptor_5ht2a->gq_protein plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolysis dag DAG pip2->dag Hydrolysis ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response_2a Cellular Response (e.g., Head-Twitch) ca_release->cellular_response_2a pkc->cellular_response_2a gi_protein Gi Protein Activation receptor_5ht1a->gi_protein adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp cellular_response_1a Cellular Response (e.g., Anxiolysis) camp->cellular_response_1a

References

Application Notes and Protocols for 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research professionals and scientists. The administration of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) should only be performed in a controlled laboratory setting by qualified personnel, in compliance with all applicable regulations and ethical guidelines for animal research.

Introduction

This compound, also known as 5-MeO-DPAC, is a synthetic compound that acts as a serotonin 5-HT1A receptor agonist. Its pharmacological activity makes it a subject of interest in neuroscientific research, particularly in studies investigating the role of the serotonergic system in various physiological and behavioral processes.

This document provides available protocols for the administration of 5-MeO-DPAC to rats based on published scientific literature. It is important to note that detailed studies on the systemic administration (e.g., intraperitoneal, oral) of 5-MeO-DPAC in rats are limited in the currently available scientific literature. The primary administration protocol found involves direct infusion into a specific brain region.

Quantitative Data Summary

The following table summarizes the dosage information for 5-MeO-DPAC administration as reported in a study investigating its effects on female rat lordosis behavior.

Administration RouteDosage RangeSpecies/SexReported Effect
Bilateral infusion into the ventromedial nucleus of the hypothalamus200 - 2000 ng[1]Proestrous rats (female)[1]Inhibition of female lordosis behavior[1]

Experimental Protocols

Protocol 1: Bilateral Intracerebral Infusion into the Ventromedial Nucleus of the Hypothalamus

This protocol is adapted from a study investigating the inhibitory effects of 5-HT1A agonists on female lordosis behavior.[1]

Objective: To administer 5-MeO-DPAC directly into the ventromedial nucleus of the hypothalamus (VMN) to assess its effects on specific behaviors.

Materials:

  • This compound (5-MeO-DPAC)

  • Vehicle for dissolution (e.g., sterile saline)

  • Stereotaxic apparatus

  • Microinjection pump

  • Guide cannulae

  • Internal cannulae (injectors)

  • Surgical instruments for stereotaxic surgery

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Experimental animals: Sexually receptive, intact, proestrous female rats

Procedure:

  • Animal Preparation and Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Secure the animal in a stereotaxic apparatus.

    • Perform a craniotomy to expose the skull over the target brain region.

    • Implant bilateral guide cannulae aimed at the VMN using stereotaxic coordinates.

    • Secure the cannulae assembly to the skull with dental cement.

    • Allow the animal to recover from surgery for a specified period.

  • Drug Preparation:

    • Dissolve 5-MeO-DPAC in a suitable vehicle (e.g., sterile saline) to the desired concentrations. The original study utilized a dosage range of 200-2000 ng.[1]

  • Intracerebral Infusion:

    • Gently restrain the awake and freely moving animal.

    • Insert the internal cannulae (injectors) into the guide cannulae. The injectors should extend slightly beyond the tip of the guide cannulae to reach the VMN.

    • Connect the internal cannulae to a microinjection pump via tubing.

    • Infuse the 5-MeO-DPAC solution bilaterally at a slow and constant rate.

    • After the infusion is complete, leave the injectors in place for a short period to allow for diffusion and to minimize backflow upon removal.

    • Carefully withdraw the internal cannulae.

  • Behavioral Observation:

    • Following the infusion, introduce a male rat and observe the female's lordosis behavior. The inhibitory effects were reported to occur within 10 minutes of infusion.[1]

Visualizations

Signaling Pathway of 5-HT1A Receptor Agonists

5-MeO-DPAC is an agonist of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway initiated by the activation of the 5-HT1A receptor.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel GIRK Channel g_protein->k_channel Activates (via Gβγ) camp cAMP ac->camp Conversion k_ion k_channel->k_ion Efflux agonist 5-MeO-DPAC (Agonist) agonist->receptor Binds to atp ATP atp->ac hyperpolarization Neuronal Hyperpolarization (Inhibition) k_ion->hyperpolarization experimental_workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannulae into VMN start->surgery recovery Post-operative Recovery surgery->recovery drug_prep Preparation of 5-MeO-DPAC Solution recovery->drug_prep infusion Bilateral Microinjection of 5-MeO-DPAC into VMN recovery->infusion drug_prep->infusion behavior Behavioral Testing: Lordosis Behavior Assessment infusion->behavior data Data Collection & Analysis behavior->data end End data->end

References

Application Notes and Protocols: Radiolabeling of 5-Methoxy-3-(di-n-propylamino)chroman for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) is a novel compound with high affinity for serotonin receptors, making it a promising candidate for development as a Positron Emission Tomography (PET) imaging agent. PET is a non-invasive imaging technique that allows for the in vivo quantification of physiological processes and has been instrumental in the development of new drugs and the understanding of various diseases.[1][2] The development of a specific PET radiotracer for receptors targeted by 5-MeO-DPAC would enable the investigation of its pharmacokinetic and pharmacodynamic properties in living subjects. This document provides a proposed protocol for the radiolabeling of 5-MeO-DPAC with Carbon-11 ([11C]), a commonly used positron-emitting radionuclide in PET imaging. The proposed method is based on well-established [11C]methylation techniques used for similar molecules.[3]

Proposed Radiolabeling and Imaging Workflow

The following diagram outlines the proposed workflow for the production of [11C]5-MeO-DPAC and its application in a preclinical PET imaging study.

workflow cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_imaging PET Imaging precursor Desmethyl-5-MeO-DPAC (Precursor) reaction [11C]Methylation Reaction precursor->reaction reagent [11C]CH3I or [11C]CH3OTf reagent->reaction purification HPLC Purification reaction->purification formulation Sterile Formulation purification->formulation qc_tests Purity, Molar Activity, Sterility, Endotoxins formulation->qc_tests injection Intravenous Injection (Animal Model) qc_tests->injection scan Dynamic PET/CT Scan injection->scan analysis Image Reconstruction and Data Analysis scan->analysis

Caption: Proposed workflow for the radiosynthesis, quality control, and PET imaging of [11C]5-MeO-DPAC.

Experimental Protocols

Precursor Synthesis

The synthesis of the desmethyl precursor, 3-(di-n-propylamino)chroman-5-ol, is a prerequisite for the radiolabeling procedure. This would likely involve a multi-step organic synthesis strategy, which is beyond the scope of this radiolabeling protocol. It is assumed that the precursor is synthesized and purified to >98% purity prior to use in radiolabeling.

[11C]Carbon Dioxide Production

Carbon-11 is typically produced as [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron. The [11C]CO2 is then trapped and converted to a suitable methylating agent.

Synthesis of [11C]Methyl Iodide or [11C]Methyl Triflate

[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) are commonly used reagents for [11C]methylation.[3]

  • For [11C]CH3I: The trapped [11C]CO2 is reduced to [11C]CH4, which is then reacted with iodine vapor at high temperature.

  • For [11C]CH3OTf: The [11C]CO2 is converted to [11C]CH3I, which is then passed through a heated column containing silver triflate.

Radiolabeling of [11C]5-MeO-DPAC

This protocol describes the O-methylation of the phenolic precursor.

Materials:

  • Desmethyl-5-MeO-DPAC (precursor)

  • [11C]CH3I or [11C]CH3OTf

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH) or similar base

  • Reaction vial (e.g., 1 mL V-vial)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: e.g., Acetonitrile/Water/Triethylamine mixture

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • To a solution of the desmethyl precursor (approx. 0.5-1.0 mg) in anhydrous DMF (200-300 µL) in a sealed reaction vial, add a small amount of base (e.g., NaH, approximately 1-2 mg) to deprotonate the phenolic hydroxyl group.

  • Bubble the [11C]CH3I or [11C]CH3OTf through the reaction mixture at room temperature or with gentle heating (e.g., 80-100°C) for 5-10 minutes.

  • Quench the reaction by adding 0.5-1.0 mL of the HPLC mobile phase.

  • Inject the crude reaction mixture onto the semi-preparative HPLC system for purification.

  • Collect the radioactive peak corresponding to [11C]5-MeO-DPAC.

  • The collected fraction is typically diluted with water and trapped on a C18 SPE cartridge.

  • The cartridge is washed with sterile water to remove any residual HPLC solvents.

  • The final product, [11C]5-MeO-DPAC, is eluted from the cartridge with a small volume of ethanol (e.g., 0.2 mL) and then diluted with sterile saline for injection.

Quality Control

The final product must undergo rigorous quality control testing before it can be administered.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity Peak should not be visible on UVAnalytical HPLC (UV detection)
Molar Activity > 37 GBq/µmol (1 Ci/µmol)Calculated from radioactivity and mass
Residual Solvents < 410 ppm (Ethanol)Gas Chromatography (GC)
pH 5.0 - 7.5pH paper or pH meter
Sterility SterileStandard sterility testing (e.g., USP <71>)
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test
Preclinical PET Imaging Protocol

This is a general protocol for a dynamic PET/CT scan in a rodent model.

Animal Preparation:

  • Fast the animal for 4-6 hours prior to the scan to reduce background signal.[4]

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Place a catheter in the tail vein for radiotracer injection.

  • Position the animal on the scanner bed.

Image Acquisition:

  • Perform a CT scan for anatomical localization and attenuation correction.[5]

  • Inject a bolus of [11C]5-MeO-DPAC (typically 5-15 MBq) intravenously.

  • Start a dynamic PET scan immediately after injection for a duration of 60-90 minutes.

Image Analysis:

  • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

  • Co-register the PET and CT images.

  • Draw regions of interest (ROIs) on the brain areas of interest.

  • Generate time-activity curves (TACs) for each ROI to analyze the tracer kinetics.

Potential Signaling Pathway of 5-MeO-DPAC

Assuming 5-MeO-DPAC acts as an agonist at a G-protein coupled serotonin receptor (e.g., 5-HT1A or 5-HT7), the following diagram illustrates a potential downstream signaling cascade.[2][6]

signaling ligand [11C]5-MeO-DPAC receptor Serotonin Receptor (GPCR) ligand->receptor Binds g_protein G-protein (Gi/o or Gs) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Modulates second_messenger cAMP effector->second_messenger Produces downstream Downstream Effectors (e.g., PKA, EPAC) second_messenger->downstream Activates response Cellular Response downstream->response

Caption: A potential GPCR signaling pathway for [11C]5-MeO-DPAC.

Conclusion

The successful radiolabeling of 5-MeO-DPAC with Carbon-11 would provide a valuable tool for the in vivo investigation of serotonin receptor systems. The proposed protocol is based on established radiochemical methods and provides a solid foundation for the development of this novel PET tracer. Further optimization of the radiolabeling conditions and in vivo evaluation in appropriate animal models will be necessary to fully characterize the potential of [11C]5-MeO-DPAC as a PET imaging agent.

References

Application Notes and Protocols for 5-Methoxy-3-(di-n-propylamino)chroman in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the biological activity of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), a potent serotonin 5-HT1A receptor agonist. The following in vitro assays are described to assess its pharmacological profile, including receptor binding affinity, functional activity at the 5-HT1A receptor, and potential effects on cell viability.

Introduction to this compound

This compound, also known as 5-MeO-DPAC, is a chroman derivative that has been identified as a highly selective and potent agonist for the serotonin 5-HT1A receptor, acting in the nanomolar range.[1] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in the modulation of mood, anxiety, and cognition. Activation of the 5-HT1A receptor is known to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Understanding the interaction of novel compounds like 5-MeO-DPAC with this receptor is crucial for the development of new therapeutics for a variety of neuropsychiatric disorders.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized 5-HT1A receptor agonists, which can be used as positive controls and for comparative analysis when evaluating 5-MeO-DPAC.

Table 1: 5-HT1A Receptor Binding Affinities (Ki)

CompoundRadioligandCell Line/TissueKi (nM)
8-OH-DPAT[³H]8-OH-DPACRat Hippocampus0.9
Buspirone[³H]8-OH-DPACHuman 5-HT1A expressing cells10
Serotonin (5-HT)[³H]8-OH-DPACRat Cortex3.2
5-MeO-DPAC [³H]8-OH-DPAC Rat Hippocampal Membranes In the nM range[1]

Table 2: Functional Activity at 5-HT1A Receptors (EC50)

CompoundAssayCell LineEC50 (nM)
8-OH-DPATAdenylyl Cyclase InhibitionCHO cells expressing human 5-HT1A2.1
BuspironeAdenylyl Cyclase InhibitionHeLa cells expressing human 5-HT1A15
Serotonin (5-HT)Calcium Mobilization (Gα15 co-expression)CHO-K1/5-HT1A/Gα157.7[2]

Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize the activity of 5-MeO-DPAC.

Protocol 1: 5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 5-MeO-DPAC for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Principle: This assay measures the ability of a test compound (5-MeO-DPAC) to compete with a known high-affinity radioligand, [³H]8-OH-DPAT, for binding to the 5-HT1A receptor in cell membranes.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Cell scrapers

  • Homogenization buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)

  • [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Serotonin (5-HT) for non-specific binding determination

  • 5-MeO-DPAC stock solution (in DMSO)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Microplate shaker

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293-h5-HT1A cells prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge and resuspend membrane pellet prep2->prep3 assay1 Incubate membranes with [³H]8-OH-DPAT and 5-MeO-DPAC prep3->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Wash filters assay2->assay3 analysis1 Quantify radioactivity using liquid scintillation counting assay3->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Caption: Workflow for the 5-HT1A Receptor Binding Assay.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT1A receptor to ~90% confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Homogenize the cells in ice-cold homogenization buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.

    • Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

    • Store the membrane aliquots at -80°C until use.

  • Binding Assay:

    • In a 96-well microplate, add the following components in a final volume of 250 µL of assay buffer:

      • Total Binding: 50 µL of membrane suspension (typically 10-20 µg of protein), 50 µL of [³H]8-OH-DPAT (final concentration ~1 nM), and 150 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]8-OH-DPAT, 50 µL of 10 µM 5-HT, and 100 µL of assay buffer.

      • Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]8-OH-DPAT, and 150 µL of varying concentrations of 5-MeO-DPAC (e.g., 0.01 nM to 10 µM).

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 5-MeO-DPAC.

    • Determine the IC50 value (the concentration of 5-MeO-DPAC that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Adenylyl Cyclase Inhibition Assay (cAMP Assay)

Objective: To determine the functional potency (EC50) of 5-MeO-DPAC in inhibiting adenylyl cyclase activity mediated by the 5-HT1A receptor.

Principle: The 5-HT1A receptor is coupled to the inhibitory G-protein (Gi). Agonist binding to the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the reduction in forskolin-stimulated cAMP levels in response to 5-MeO-DPAC.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4)

  • Forskolin stock solution

  • 5-MeO-DPAC stock solution (in DMSO)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen cAMP assay kit

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cell1 Seed CHO-h5-HT1A cells in 96-well plates cell2 Incubate overnight cell1->cell2 stim1 Pre-incubate with 5-MeO-DPAC cell2->stim1 stim2 Stimulate with Forskolin stim1->stim2 detect1 Lyse cells stim2->detect1 detect2 Add cAMP detection reagents detect1->detect2 detect3 Incubate detect2->detect3 detect4 Read signal on plate reader detect3->detect4

Caption: Workflow for the Adenylyl Cyclase Inhibition Assay.

Procedure:

  • Cell Culture:

    • Seed CHO-K1 cells expressing the human 5-HT1A receptor in a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Assay:

    • Wash the cells once with pre-warmed stimulation buffer.

    • Add 50 µL of stimulation buffer containing varying concentrations of 5-MeO-DPAC (e.g., 0.01 nM to 10 µM) to the wells.

    • Incubate for 15 minutes at 37°C.

    • Add 50 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the reaction and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves cell lysis followed by the addition of detection reagents.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of 5-MeO-DPAC.

    • Plot the percentage of inhibition against the log concentration of 5-MeO-DPAC.

    • Determine the EC50 value (the concentration of 5-MeO-DPAC that produces 50% of the maximal inhibition) using non-linear regression analysis.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To assess the ability of 5-MeO-DPAC to induce calcium mobilization through the 5-HT1A receptor.

Principle: While the 5-HT1A receptor is primarily Gi-coupled, co-expression with a promiscuous G-protein alpha subunit, such as Gα15 or Gα16, can redirect its signaling to the Gq pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium upon agonist stimulation. This assay measures this induced calcium flux using a calcium-sensitive fluorescent dye.

Materials:

  • CHO-K1 cells co-expressing the human 5-HT1A receptor and Gα15 (e.g., CHO-K1/5-HT1A/Gα15)[2]

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[3][4]

  • Probenecid (to prevent dye leakage)

  • 5-MeO-DPAC stock solution (in DMSO)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection module (e.g., FLIPR, FlexStation)

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Calcium Measurement cell1 Seed CHO-h5-HT1A/Gα15 cells cell2 Incubate overnight cell1->cell2 dye1 Load cells with Fluo-4 AM cell2->dye1 dye2 Incubate for dye uptake and de-esterification dye1->dye2 meas1 Establish baseline fluorescence dye2->meas1 meas2 Inject 5-MeO-DPAC meas1->meas2 meas3 Record fluorescence changes over time meas2->meas3

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

Procedure:

  • Cell Culture:

    • Seed CHO-K1/5-HT1A/Gα15 cells in a 96-well black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (typically 2-4 µM) and probenecid (typically 2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Inject 25 µL of assay buffer containing varying concentrations of 5-MeO-DPAC into the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of peak to baseline fluorescence against the log concentration of 5-MeO-DPAC.

    • Determine the EC50 value using non-linear regression analysis.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of 5-MeO-DPAC on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5][6][7][8]

Materials:

  • Selected cell line (e.g., HEK293, CHO-K1, or primary neurons)

  • Cell culture medium

  • 5-MeO-DPAC stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Workflow Diagram:

G cluster_treatment Cell Treatment cluster_assay MTT Assay cluster_analysis Data Analysis treat1 Seed cells in 96-well plates treat2 Treat with various concentrations of 5-MeO-DPAC treat1->treat2 treat3 Incubate for desired time period (e.g., 24, 48 hours) treat2->treat3 assay1 Add MTT solution treat3->assay1 assay2 Incubate to allow formazan formation assay1->assay2 assay3 Add solubilization solution assay2->assay3 assay4 Incubate to dissolve formazan crystals assay3->assay4 analysis1 Measure absorbance at 570 nm assay4->analysis1 analysis2 Calculate percentage of cell viability analysis1->analysis2

Caption: Workflow for the MTT Cell Viability Assay.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).

    • Incubate overnight to allow for cell attachment.

    • Remove the medium and add fresh medium containing various concentrations of 5-MeO-DPAC (e.g., 0.1 µM to 100 µM). Include vehicle-only (DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Gently mix the contents of each well by pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log concentration of 5-MeO-DPAC to determine the CC50 (the concentration that reduces cell viability by 50%), if applicable.

Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like 5-MeO-DPAC initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels and decreased protein kinase A (PKA) activity.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm agonist 5-MeO-DPAC receptor 5-HT1A Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates targets

Caption: 5-HT1A Receptor Signaling Pathway.

References

Unraveling the Pharmacology of 5-Methoxy-3-(di-n-propylamino)chroman: A Serotonin Modulator, Not a Dopamine Release Tool

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that 5-Methoxy-3-(di-n-propylamino)chroman and its close chemical analogs are potent agonists of the serotonin 5-HT1A receptor and are not suitable for measuring dopamine release. Extensive review of the scientific literature indicates that this class of compounds does not modulate dopamine turnover, a key requirement for a tool to measure its release. A pivotal study on a closely related methoxy-chroman derivative, (+)-S 20499, demonstrated a significant reduction in serotonin (5-HT) turnover without any discernible effect on dopamine levels[1].

This document serves to clarify the pharmacological profile of this compound class and to provide accurate, detailed application notes and protocols for established methods of measuring dopamine release for researchers interested in this critical area of neuroscience.

In Focus: The Serotonergic Activity of Methoxy-Chroman Derivatives

Compounds based on the methoxy-chroman scaffold have been synthesized and characterized as high-affinity agonists for the 5-HT1A serotonin receptor. Their primary mechanism of action involves binding to and activating these receptors, which are involved in a wide array of physiological and behavioral processes, including mood, anxiety, and cognition.

The research indicates that the interaction of these compounds with the serotonergic system leads to a decrease in the synthesis and metabolism of serotonin, observed as a reduced turnover rate. However, the same studies have shown a lack of interaction with the dopaminergic system, meaning they do not induce the release, inhibition, or reuptake of dopamine.

Established Methodologies for Measuring Dopamine Release

For researchers focused on quantifying dopamine dynamics, several well-validated techniques are available. The two most prominent methods are Fast-Scan Cyclic Voltammetry (FSCV) and Microdialysis. Below are detailed protocols for these techniques, which are the gold standard in the field.

Application Note 1: Real-Time Dopamine Detection with Fast-Scan Cyclic Voltammetry (FSCV)

Introduction: Fast-Scan Cyclic Voltammetry is an electrochemical technique that offers sub-second temporal resolution for detecting real-time changes in the concentration of electroactive molecules like dopamine in vivo or in brain slice preparations. A carbon-fiber microelectrode is implanted into the brain region of interest, and a rapidly scanning voltage waveform is applied. Dopamine is oxidized and then reduced at the electrode surface, generating a current that is proportional to its concentration.

Quantitative Data Presentation:

ParameterTypical Value RangeNotes
Limit of Detection 10 - 50 nMCan vary with electrode fabrication and waveform.
Temporal Resolution 100 - 200 msAllows for the detection of transient dopamine release events.
Spatial Resolution ~10 - 20 µmDependent on the size of the carbon-fiber microelectrode tip.
Stimulation Frequency 10 - 100 HzUsed to evoke dopamine release (e.g., electrical stimulation of the medial forebrain bundle).
Applied Waveform -0.4 V to +1.3 VTriangular waveform, scan rate typically 400 V/s.

Experimental Protocol: In Vivo FSCV in Rodents

  • Electrode Fabrication:

    • A single carbon fiber (5-7 µm diameter) is aspirated into a glass capillary.

    • The capillary is pulled to a fine tip using a micropipette puller.

    • The carbon fiber is trimmed to expose a 50-100 µm sensing surface.

    • The electrode is backfilled with a conductive solution (e.g., 3 M KCl).

  • Surgical Implantation:

    • The animal (e.g., rat or mouse) is anesthetized and placed in a stereotaxic frame.

    • A craniotomy is performed over the brain region of interest (e.g., striatum or nucleus accumbens).

    • The FSCV microelectrode and a stimulating electrode (if applicable) are slowly lowered to the target coordinates. An Ag/AgCl reference electrode is placed in contact with the cortical surface.

  • Data Acquisition:

    • The electrode is allowed to equilibrate for at least 30 minutes.

    • The voltage waveform is applied, and background currents are allowed to stabilize.

    • Dopamine release is evoked, typically through electrical stimulation of ascending dopamine pathways (e.g., the ventral tegmental area or substantia nigra) or through pharmacological challenge with a dopamine releasing agent (e.g., amphetamine).

    • The resulting current is recorded and converted to dopamine concentration based on a post-experimental calibration.

  • Calibration:

    • After the in vivo experiment, the electrode is calibrated in a flow-injection system with known concentrations of dopamine in artificial cerebrospinal fluid (aCSF).

Experimental Workflow for FSCV

fscv_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fab_electrode Fabricate Carbon-Fiber Microelectrode surgery Animal Surgery and Stereotaxic Implantation fab_electrode->surgery equilibration Electrode Equilibration in Brain surgery->equilibration data_acq Data Acquisition: Apply Waveform & Record equilibration->data_acq calibration Post-Experiment Calibration data_acq->calibration stimulate Evoke Dopamine Release (Electrical/Pharmacological) stimulate->data_acq analysis Data Analysis: Convert Current to Concentration calibration->analysis

A streamlined workflow for conducting an in vivo FSCV experiment.

Application Note 2: Measuring Tonic Dopamine Levels with Microdialysis

Introduction: Microdialysis is a sampling technique used to measure the average extracellular concentration of neurotransmitters over a period of minutes. A microdialysis probe with a semi-permeable membrane is implanted into the brain. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe, allowing neurotransmitters from the extracellular space to diffuse into the perfusate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC) with electrochemical detection.

Quantitative Data Presentation:

ParameterTypical Value RangeNotes
Temporal Resolution 5 - 20 minutesLimited by the sample collection time required for analysis.
Probe Recovery 10 - 30%The efficiency of dopamine diffusion across the membrane; must be determined for accurate quantification.
Basal Dopamine Levels 1 - 10 nMVaries by brain region and animal species.
Flow Rate 0.5 - 2.0 µL/minSlower flow rates generally result in higher recovery.

Experimental Protocol: In Vivo Microdialysis in Rodents

  • Probe Implantation:

    • The animal is anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted, targeting the brain region of interest, and secured to the skull.

    • The animal is allowed to recover from surgery for several days.

  • Probe Insertion and Perfusion:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is connected to a syringe pump and a fraction collector.

    • aCSF is perfused through the probe at a constant flow rate.

    • The system is allowed to equilibrate for 1-2 hours.

  • Sample Collection:

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

    • Samples are often treated with a stabilizing agent to prevent dopamine degradation.

  • Pharmacological Manipulation:

    • After establishing a stable baseline of dopamine levels, a drug can be administered (systemically or through the probe via reverse dialysis) to study its effect on dopamine release.

  • Sample Analysis:

    • The concentration of dopamine in the dialysate samples is determined using HPLC with electrochemical detection.

  • Probe Recovery Calibration:

    • In vitro or in vivo methods are used to determine the probe's recovery rate to allow for the calculation of the absolute extracellular dopamine concentration.

Dopamine D2/D3 Receptor Signaling Pathway

d2_d3_signaling dopamine Dopamine d2r D2/D3 Receptor dopamine->d2r gi_go Gi/Go Protein d2r->gi_go activates ac Adenylyl Cyclase gi_go->ac inhibits ion_channels Ion Channels (e.g., K+, Ca2+) gi_go->ion_channels modulates camp cAMP ac->camp conversion atp ATP atp->ac pka Protein Kinase A camp->pka activates

Canonical signaling pathway for D2/D3 dopamine receptors.

References

Application Notes and Protocols for Electrophysiological Recording with 5-Methoxy-3-(di-n-propylamino)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) is a chemical compound with a structure suggestive of activity at serotonin receptors. Based on its structural similarity to other chroman derivatives and known serotonergic agents, it is hypothesized to act as a potent 5-HT1A receptor agonist.[1] The 5-HT1A receptor, a G protein-coupled receptor, is a key target in the development of therapeutics for anxiety, depression, and other neuropsychiatric disorders.[2][3] Activation of 5-HT1A receptors typically leads to neuronal hyperpolarization and a reduction in firing rate, mediated by the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of adenylyl cyclase.[1][4]

These application notes provide a comprehensive guide for investigating the electrophysiological properties of this compound. The protocols detailed below are based on established methodologies for characterizing 5-HT1A receptor agonists and are intended to enable researchers to systematically evaluate the compound's effects on neuronal activity. While direct electrophysiological data for this compound is not yet extensively published, the provided protocols and expected outcomes are based on studies of analogous compounds.

Putative Signaling Pathway

The anticipated signaling cascade initiated by the binding of this compound to the 5-HT1A receptor is illustrated below. This pathway leads to inhibitory effects on neuronal excitability.

5-HT1A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_MeO_DPAC This compound 5HT1A_R 5-HT1A Receptor 5_MeO_DPAC->5HT1A_R Binds to Gi_alpha Gαi 5HT1A_R->Gi_alpha Activates G_beta_gamma Gβγ 5HT1A_R->G_beta_gamma Releases AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Decreases production of PKA PKA cAMP->PKA Reduces activation of Hyperpolarization Hyperpolarization & Decreased Neuronal Firing PKA->Hyperpolarization Modulates K_ion K+ GIRK->K_ion Efflux of K_ion->Hyperpolarization In_Vivo_Recording_Workflow Anesthetize Anesthetize Animal (e.g., chloral hydrate) Stereotaxic Place in Stereotaxic Frame Anesthetize->Stereotaxic Craniotomy Perform Craniotomy over Dorsal Raphe Nucleus Stereotaxic->Craniotomy Electrode Lower Recording Electrode Craniotomy->Electrode Isolate Isolate Single Serotonergic Neuron Electrode->Isolate Baseline Record Baseline Firing Rate (5-10 min) Isolate->Baseline Administer Administer 5-MeO-DPAC (i.v. or i.p.) Baseline->Administer Record_Post Record Post-Administration Firing Rate Administer->Record_Post Analyze Analyze Data: - Firing Rate - % Inhibition Record_Post->Analyze Patch_Clamp_Workflow Prepare_Slices Prepare Acute Hippocampal Slices Transfer Transfer Slice to Recording Chamber with aCSF Prepare_Slices->Transfer Identify_Neuron Identify CA1 Pyramidal Neuron (DIC optics) Transfer->Identify_Neuron Patch Obtain Whole-Cell Patch-Clamp Configuration Identify_Neuron->Patch Baseline_Properties Record Baseline Properties: - RMP, Input Resistance Patch->Baseline_Properties Bath_Apply Bath Apply 5-MeO-DPAC Baseline_Properties->Bath_Apply Record_Changes Record Changes in: - Membrane Potential - Holding Current Bath_Apply->Record_Changes Washout Washout Drug and Record Recovery Record_Changes->Washout Analyze Analyze Data: - Hyperpolarization - Change in Resistance Washout->Analyze

References

Application Notes and Protocols: 5-Methoxy-3-(di-n-propylamino)chroman for Studying Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) is a potent and selective serotonin 1A (5-HT1A) receptor agonist. While direct experimental application in established Parkinson's disease (PD) models is not extensively documented in publicly available literature, its mechanism of action presents a compelling rationale for its investigation as a potential therapeutic agent for PD. The serotonergic system, particularly the 5-HT1A receptor, is known to modulate the dopaminergic system, which is centrally implicated in the pathophysiology of Parkinson's disease.

Activation of 5-HT1A receptors has been shown to offer several potential benefits in the context of PD, including the amelioration of motor symptoms and the reduction of L-DOPA-induced dyskinesia.[1][2][3][4] This document provides an overview of the known pharmacological properties of this compound and detailed protocols for its characterization, laying the groundwork for its potential application in Parkinson's disease research.

Pharmacological Data

While comprehensive data on the application of this compound in Parkinson's disease models is limited, its activity as a 5-HT1A agonist has been characterized. The following table summarizes the available quantitative data.

ParameterValueSpeciesAssay TypeReference
Receptor Target5-HT1ARatRadioligand Binding(Cossery et al., 1987, as cited in DE10259244A1)
In vivo behavioral effectInhibition of lordosisRatBehavioral Assay(Uphouse et al., 1993)

Experimental Protocols

In Vitro Radioligand Binding Assay (Protocol Not Available)

The foundational study by Cossery et al. (1987) detailing the use of [3H]this compound for selective labeling of central 5-HT1A receptor binding sites is not publicly available in its full text. Therefore, a detailed, validated protocol for this specific radioligand binding assay cannot be provided at this time. Researchers interested in this method are advised to seek the original publication through institutional libraries or interlibrary loan services. The German patent DE10259244A1 references this work as a standard method for determining 5-HT1A receptor interaction.

In Vivo Behavioral Assay: Inhibition of Lordosis Behavior in Rats

This protocol is adapted from Uphouse et al. (1993) and serves as a method to confirm the in vivo 5-HT1A agonist activity of this compound. While not a direct model for Parkinson's disease, it establishes target engagement in a living system, a critical step before proceeding to disease-specific models.

Objective: To assess the 5-HT1A agonist activity of this compound by measuring its ability to inhibit lordosis behavior in sexually receptive female rats.

Materials:

  • This compound (5-MeO-DPAC)

  • Vehicle (e.g., saline or a suitable solvent)

  • Sexually receptive, intact, proestrous female rats

  • Male rats for mounting

  • Bilateral infusion cannulas for the ventromedial nucleus of the hypothalamus (VMH)

  • Stereotaxic apparatus

  • Infusion pump

Procedure:

  • Animal Preparation: Acclimatize sexually receptive female rats to the testing environment.

  • Stereotaxic Surgery: Under anesthesia, implant bilateral guide cannulas aimed at the ventromedial nucleus of the hypothalamus using a stereotaxic apparatus. Allow for a post-operative recovery period.

  • Drug Preparation: Dissolve this compound in the chosen vehicle to achieve the desired concentrations (e.g., 200-2000 ng per infusion).

  • Intracerebral Infusion: On the day of testing, gently restrain the female rat and infuse this compound or vehicle bilaterally into the VMH.

  • Behavioral Testing: Approximately 10 minutes post-infusion, introduce a male rat into the female's cage and observe for lordosis behavior in response to mounting attempts.

  • Data Analysis: Quantify the lordosis quotient (LQ = [number of lordosis responses / number of mounts] x 100) for each animal. Compare the LQ between the vehicle-treated and 5-MeO-DPAC-treated groups using appropriate statistical methods. A significant reduction in the LQ in the 5-MeO-DPAC group indicates 5-HT1A agonist activity.

Visualizations

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Dopaminergic Neuron 5_MeO_DPAC 5-MeO-DPAC 5_HT1A_Auto 5-HT1A Autoreceptor 5_MeO_DPAC->5_HT1A_Auto Agonist Serotonin_Release Serotonin Release 5_HT1A_Auto->Serotonin_Release Inhibits Postsynaptic_5_HT1A Postsynaptic 5-HT1A Receptor Serotonin_Release->Postsynaptic_5_HT1A Activates Dopamine_Release Dopamine Release Motor_Control Motor Control Improvement (Theoretical) Dopamine_Release->Motor_Control Regulates Postsynaptic_5_HT1A->Dopamine_Release Modulates

Caption: Theoretical signaling pathway of 5-MeO-DPAC in modulating dopaminergic activity.

G Start Start Animal_Prep Animal Preparation (Proestrous Female Rats) Start->Animal_Prep Surgery Stereotaxic Implantation of VMH Cannulas Animal_Prep->Surgery Recovery Post-operative Recovery Surgery->Recovery Drug_Prep Preparation of 5-MeO-DPAC and Vehicle Solutions Recovery->Drug_Prep Infusion Bilateral Infusion into VMH Drug_Prep->Infusion Behavioral_Test Introduction of Male Rat & Observation of Lordosis Infusion->Behavioral_Test Data_Analysis Calculation of Lordosis Quotient & Statistical Analysis Behavioral_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo behavioral assessment of 5-MeO-DPAC.

Application in Parkinson's Disease Models: A Theoretical Framework

The rationale for using this compound in Parkinson's disease models stems from the established role of 5-HT1A receptors in the basal ganglia circuitry. In the parkinsonian state, the loss of dopamine neurons leads to aberrant signaling in the basal ganglia. 5-HT1A receptor agonists are hypothesized to restore balance in these circuits. Furthermore, in patients treated with L-DOPA, serotonergic neurons can take up L-DOPA and convert it to dopamine, leading to unregulated dopamine release and contributing to dyskinesias. By acting on 5-HT1A autoreceptors on serotonergic neurons, an agonist like 5-MeO-DPAC could potentially dampen this excessive, uncontrolled release of dopamine, thereby reducing L-DOPA-induced dyskinesias.[3]

Future research directions could involve testing this compound in established animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or MPTP models. Key outcome measures would include:

  • Behavioral assessments: Rotational behavior, cylinder test, open field test to assess motor function.

  • Neurochemical analysis: Measurement of dopamine and its metabolites in the striatum.

  • Immunohistochemistry: Staining for tyrosine hydroxylase to assess the survival of dopaminergic neurons.

  • Evaluation in L-DOPA-induced dyskinesia models: Assessing the ability of 5-MeO-DPAC to reduce abnormal involuntary movements in L-DOPA-treated parkinsonian animals.

References

Application of 5-Methoxy-3-(di-n-propylamino)chroman in Glaucoma Research: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and optic nerve damage, often associated with elevated intraocular pressure (IOP). Current therapeutic strategies primarily focus on lowering IOP. However, there is a significant unmet need for neuroprotective agents that can directly safeguard RGCs from degeneration. This document outlines a proposed application for a novel compound, 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), in glaucoma research. Based on its structural similarity to other chroman derivatives and its predicted activity as a serotonin 1A (5-HT1A) receptor agonist, 5-MeO-DPAC presents a compelling candidate for investigation as a dual-action therapeutic agent for glaucoma, potentially offering both IOP reduction and neuroprotection. This application note provides a theoretical framework and detailed experimental protocols to evaluate the potential of 5-MeO-DPAC in preclinical glaucoma models.

Introduction

The therapeutic potential of targeting the serotonergic system, specifically the 5-HT1A receptor, in the management of glaucoma is an emerging area of research.[1][2][3] Activation of 5-HT1A receptors has been shown to exert two beneficial effects in the context of glaucoma: reduction of intraocular pressure and neuroprotection of retinal ganglion cells.[1][4][5] 5-HT1A agonists are believed to lower IOP by stimulating receptors in the ciliary processes, thereby affecting aqueous humor dynamics.[1] Furthermore, their neuroprotective effects are attributed to the modulation of presynaptic glutamatergic and GABAergic neurotransmission in the retina, which can mitigate excitotoxicity, a key pathological mechanism in glaucoma.[2][3][4]

This compound (5-MeO-DPAC) is a chroman derivative with known 5-HT1A agonist activity, although its effects on the eye have not been characterized. The chroman scaffold is of interest in glaucoma research, as evidenced by patents for other chroman derivatives in its treatment. Given its pharmacological profile, we hypothesize that 5-MeO-DPAC could serve as a valuable tool for investigating the role of 5-HT1A receptors in glaucoma pathology and as a potential therapeutic lead.

This document provides a comprehensive set of proposed experimental protocols to systematically evaluate the efficacy of 5-MeO-DPAC in established in vitro and in vivo models of glaucoma.

Proposed Mechanism of Action

The therapeutic potential of 5-MeO-DPAC in glaucoma is predicated on its presumed agonistic activity at the 5-HT1A receptor, a G-protein coupled receptor (GPCR) coupled to Gi/o proteins.[6] Activation of this receptor is expected to trigger two key signaling pathways relevant to glaucoma treatment:

  • IOP Reduction: Stimulation of 5-HT1A receptors located in the ciliary body is hypothesized to reduce aqueous humor production, leading to a decrease in intraocular pressure.

  • Neuroprotection: In the retina, activation of presynaptic 5-HT1A receptors on photoreceptors and bipolar cells can inhibit the release of glutamate. This reduction in glutamatergic input to retinal ganglion cells can prevent excitotoxic damage. Concurrently, 5-HT1A receptor activation may enhance the release of the inhibitory neurotransmitter GABA, further protecting RGCs.[4][5] This signaling cascade is thought to involve the inhibition of the adenylyl cyclase/cAMP/PKA pathway.[4][5]

Signaling Pathway Diagram

5-MeO-DPAC_Mechanism_of_Action cluster_IOP IOP Reduction Pathway cluster_Neuroprotection Neuroprotection Pathway 5-MeO-DPAC_IOP 5-MeO-DPAC 5-HT1A_R_CB 5-HT1A Receptor (Ciliary Body) 5-MeO-DPAC_IOP->5-HT1A_R_CB Binds to Aqueous_Humor_Production Aqueous Humor Production 5-HT1A_R_CB->Aqueous_Humor_Production Inhibits IOP Intraocular Pressure Aqueous_Humor_Production->IOP Reduces 5-MeO-DPAC_NP 5-MeO-DPAC 5-HT1A_R_Retina Presynaptic 5-HT1A Receptor (Retina) 5-MeO-DPAC_NP->5-HT1A_R_Retina Binds to Glutamate_Release Glutamate Release 5-HT1A_R_Retina->Glutamate_Release Inhibits GABA_Release GABA Release 5-HT1A_R_Retina->GABA_Release Promotes cAMP_PKA cAMP-PKA Pathway 5-HT1A_R_Retina->cAMP_PKA Inhibits RGC_Protection RGC Protection (Reduced Excitotoxicity) Glutamate_Release->RGC_Protection GABA_Release->RGC_Protection cAMP_PKA->Glutamate_Release Regulates cAMP_PKA->GABA_Release Regulates

Caption: Proposed dual mechanism of 5-MeO-DPAC in glaucoma.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols outlined below. These tables are intended to serve as a template for data presentation and to illustrate the potential therapeutic profile of 5-MeO-DPAC.

Table 1: In Vitro 5-HT1A Receptor Binding Affinity and Functional Activity

CompoundReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM) (cAMP Assay)
5-MeO-DPAC1.510.2
8-OH-DPAT (Control)0.95.8

Table 2: Effect of Topical 5-MeO-DPAC on Intraocular Pressure in a Rabbit Model of Ocular Hypertension

Treatment GroupBaseline IOP (mmHg)IOP at 2h (mmHg)IOP at 4h (mmHg)IOP at 6h (mmHg)Max. IOP Reduction (%)
Vehicle25.2 ± 1.324.9 ± 1.525.1 ± 1.225.0 ± 1.41.2
5-MeO-DPAC (0.1%)25.5 ± 1.121.3 ± 0.920.1 ± 1.021.8 ± 1.221.2
5-MeO-DPAC (0.5%)25.3 ± 1.419.8 ± 1.218.5 ± 0.819.9 ± 1.126.9
8-OH-DPAT (0.5%)25.6 ± 1.520.1 ± 1.318.9 ± 1.120.5 ± 1.426.2
p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 3: Neuroprotective Effect of 5-MeO-DPAC on Retinal Ganglion Cell Survival in a Rat Model of Optic Nerve Crush

Treatment GroupRGC Density (cells/mm²)% RGC Survival (compared to sham)
Sham + Vehicle1850 ± 120100
ONC + Vehicle850 ± 9545.9
ONC + 5-MeO-DPAC (1 mg/kg, i.p.)1350 ± 11073.0
ONC + 5-MeO-DPAC (5 mg/kg, i.p.)1580 ± 13085.4
ONC + 8-OH-DPAT (5 mg/kg, i.p.)1550 ± 12583.8
p < 0.05 compared to ONC + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential of 5-MeO-DPAC in glaucoma research.

Protocol 1: In Vitro Characterization of 5-HT1A Receptor Activity

Objective: To determine the binding affinity and functional potency of 5-MeO-DPAC at the human 5-HT1A receptor.

Methodology:

  • Receptor Binding Assay:

    • Use commercially available cell membranes expressing the recombinant human 5-HT1A receptor.

    • Perform a competitive binding assay using a radiolabeled ligand (e.g., [³H]8-OH-DPAT).

    • Incubate membranes with the radioligand and increasing concentrations of unlabeled 5-MeO-DPAC.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

  • Functional Assay (cAMP Measurement):

    • Use a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

    • Pre-treat cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

    • Treat cells with increasing concentrations of 5-MeO-DPAC.

    • Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Generate a dose-response curve and calculate the EC50 value.

Experimental Workflow: In Vitro Characterization

In_Vitro_Workflow Start Start Binding_Assay Receptor Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine EC50) Start->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro characterization of 5-MeO-DPAC.

Protocol 2: In Vivo Evaluation of IOP-Lowering Efficacy

Objective: To assess the effect of topically administered 5-MeO-DPAC on intraocular pressure in an animal model of ocular hypertension.

Methodology:

  • Animal Model: Use a well-established model of ocular hypertension, such as the water-loading model in rabbits or the laser-induced ocular hypertension model in rats or non-human primates.

  • Drug Formulation: Prepare 5-MeO-DPAC in a sterile, ophthalmically acceptable vehicle at various concentrations (e.g., 0.1%, 0.5%, 1.0%).

  • Dosing:

    • Measure baseline IOP in both eyes of each animal using a tonometer (e.g., Tono-Pen, TonoVet).

    • Administer a single drop of the 5-MeO-DPAC formulation to one eye and the vehicle to the contralateral eye.

    • Include a positive control group treated with a known IOP-lowering agent (e.g., 8-OH-DPAT or a prostaglandin analog).

  • IOP Measurement: Measure IOP at regular intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the mean IOP reduction from baseline for each treatment group and compare the effects of 5-MeO-DPAC to the vehicle and positive control using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Protocol 3: In Vivo Assessment of Neuroprotective Efficacy

Objective: To determine if systemic or local administration of 5-MeO-DPAC can protect retinal ganglion cells from apoptosis in a model of optic nerve injury.

Methodology:

  • Animal Model: Use a model of RGC death, such as the optic nerve crush (ONC) or N-methyl-D-aspartate (NMDA)-induced excitotoxicity model in rats or mice.

  • Dosing:

    • Administer 5-MeO-DPAC systemically (e.g., intraperitoneal or subcutaneous injection) or locally (e.g., intravitreal injection) at various doses.

    • Begin treatment before or immediately after the induction of injury and continue for a specified period (e.g., daily for 7-14 days).

    • Include vehicle-treated and positive control groups.

  • Assessment of RGC Survival:

    • After the treatment period, euthanize the animals and collect the retinas.

    • Perform whole-mount immunohistochemistry using an RGC-specific marker (e.g., Brn3a or RBPMS).

    • Quantify the number of surviving RGCs in a standardized manner across different retinal regions using fluorescence microscopy and image analysis software.

  • Functional Assessment (Optional):

    • Evaluate visual function using techniques such as electroretinography (ERG) to measure the pattern ERG (pERG), which reflects RGC activity, or optokinetic response (OKR) to assess visual acuity.

  • Data Analysis: Compare RGC density and functional outcomes between the different treatment groups using appropriate statistical methods.

Logical Relationship: Preclinical Evaluation of 5-MeO-DPAC

Preclinical_Evaluation Hypothesis Hypothesis: 5-MeO-DPAC is a dual-action anti-glaucoma agent In_Vitro In Vitro Studies (Receptor Affinity & Activity) Hypothesis->In_Vitro In_Vivo_IOP In Vivo IOP Studies (Ocular Hypertension Model) In_Vitro->In_Vivo_IOP Positive Data In_Vivo_NP In Vivo Neuroprotection Studies (Optic Nerve Injury Model) In_Vitro->In_Vivo_NP Positive Data Conclusion Conclusion: Therapeutic Potential of 5-MeO-DPAC In_Vivo_IOP->Conclusion In_Vivo_NP->Conclusion

Caption: Logical flow for the preclinical evaluation of 5-MeO-DPAC.

Conclusion

The investigation of this compound (5-MeO-DPAC) for the treatment of glaucoma is a promising, albeit currently unexplored, avenue of research. The scientific rationale, based on the known pharmacology of 5-HT1A receptor agonists and the therapeutic potential of the chroman scaffold, is strong. The experimental protocols detailed in this document provide a rigorous framework for a comprehensive preclinical evaluation of 5-MeO-DPAC. Should these studies yield positive results, 5-MeO-DPAC could represent a novel class of dual-action anti-glaucoma agents with the potential to both lower intraocular pressure and provide direct neuroprotection to retinal ganglion cells, thereby addressing a critical need in the management of this debilitating disease. Further research is warranted to validate this hypothesis and to elucidate the full therapeutic potential of this compound.

References

Application Notes and Protocols: 5-Methoxy-3-(di-n-propylamino)chroman as a Research Tool for D2/D3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Methoxy-3-(di-n-propylamino)chroman as a research tool for investigating dopamine D2 and D3 receptors. This document includes an overview of the compound, detailed experimental protocols for its characterization, and a framework for data analysis.

Introduction

This compound is a synthetic compound belonging to the chroman class of molecules, which are known to interact with various G protein-coupled receptors (GPCRs). Its structural similarity to other known dopamine receptor ligands suggests its potential as a tool for studying D2 and D3 receptors. These receptors are crucial targets in the central nervous system, implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are primarily coupled to Gi/o proteins.[1] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1][2]

This document outlines the necessary protocols to characterize the binding affinity and functional activity of this compound at recombinant human D2 and D3 receptors.

Data Presentation

A thorough search of publicly available scientific literature and databases did not yield specific quantitative binding affinity (Ki) or functional potency (EC50, IC50) data for this compound at dopamine D2 and D3 receptors. Researchers are encouraged to use the protocols provided herein to generate this data and can use the following table structure to organize their findings for clear comparison.

Table 1: Pharmacological Profile of this compound at Human Dopamine D2 and D3 Receptors

ParameterReceptorValueUnitsAssay Conditions
Binding Affinity
KiD2[Enter experimental value]nMRadioligand: [3H]-Spiperone; Source: Recombinant human D2 receptors in CHO or HEK293 cells.
KiD3[Enter experimental value]nMRadioligand: [3H]-Spiperone; Source: Recombinant human D3 receptors in CHO or HEK293 cells.
Functional Activity
EC50 (GTPγS)D2[Enter experimental value]nMAgonist-stimulated [35S]GTPγS binding in membranes from cells expressing recombinant human D2 receptors.
Emax (GTPγS)D2[Enter experimental value]%Relative to a standard full agonist (e.g., quinpirole).
EC50 (GTPγS)D3[Enter experimental value]nMAgonist-stimulated [35S]GTPγS binding in membranes from cells expressing recombinant human D3 receptors.
Emax (GTPγS)D3[Enter experimental value]%Relative to a standard full agonist (e.g., quinpirole).
IC50 (cAMP)D2[Enter experimental value]nMInhibition of forskolin-stimulated cAMP accumulation in cells expressing recombinant human D2 receptors.
Emax (cAMP)D2[Enter experimental value]%Maximal inhibition of forskolin-stimulated cAMP production.
IC50 (cAMP)D3[Enter experimental value]nMInhibition of forskolin-stimulated cAMP accumulation in cells expressing recombinant human D3 receptors.
Emax (cAMP)D3[Enter experimental value]%Maximal inhibition of forskolin-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathways for D2/D3 receptors and the general workflows for the experimental protocols described.

D2_D3_Signaling_Pathway Ligand 5-Methoxy-3- (di-n-propylamino)chroman Receptor D2/D3 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channel Modulates MAPK MAPK Pathway G_betagamma->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis and Interpretation Synthesize Synthesize 5-Methoxy-3- (di-n-propylamino)chroman Purify Purify and Characterize (e.g., NMR, MS) Synthesize->Purify Binding Radioligand Binding Assay (Determine Ki) Purify->Binding Functional Functional Assays Purify->Functional Analyze Analyze Data (e.g., non-linear regression) Binding->Analyze GTP [35S]GTPγS Binding Assay (Determine EC50, Emax) Functional->GTP cAMP_assay cAMP Accumulation Assay (Determine IC50, Emax) Functional->cAMP_assay GTP->Analyze cAMP_assay->Analyze Interpret Interpret Pharmacological Profile (Affinity, Potency, Efficacy, Selectivity) Analyze->Interpret

References

Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-3-(di-n-propylamino)chroman hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the solubility of 5-Methoxy-3-(di-n-propylamino)chroman hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound hydrochloride?

A1: As a hydrochloride salt of a weakly basic compound, this compound hydrochloride is expected to have higher aqueous solubility compared to its free base form.[1] However, like many hydrochloride salts of organic molecules, it may still exhibit limited solubility in neutral aqueous solutions. Its solubility is highly dependent on the pH of the medium.

Q2: Why is the solubility of my this compound hydrochloride solution pH-dependent?

A2: The solubility of amine hydrochloride salts is pH-dependent due to the equilibrium between the ionized (protonated) and non-ionized (free base) forms of the molecule.[2][3] At lower pH values (acidic conditions), the equilibrium favors the more soluble, protonated form. As the pH increases towards the pKa of the compound and beyond, the less soluble free base begins to precipitate, reducing the overall solubility.

Q3: I am observing precipitation when I dilute my stock solution of this compound hydrochloride in a neutral buffer. What is happening?

A3: This is a common phenomenon known as disproportionation. When a solution of a hydrochloride salt is diluted in a medium with a pH higher than its pH of maximum solubility (pHmax), the salt can convert to its less soluble free base, leading to precipitation.[4] This is a critical consideration when preparing formulations for in vitro or in vivo experiments.

Q4: Can I use organic solvents to dissolve this compound hydrochloride?

A4: Yes, organic solvents or, more commonly, aqueous-organic cosolvent systems can be used to dissolve this compound hydrochloride.[5][6] The choice of cosolvent will depend on the specific application and compatibility with downstream experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dissolution in water or neutral buffer The pH of the medium is too high, leading to the formation of the less soluble free base.1. Lower the pH of the aqueous solution (e.g., to pH 2-4) with a suitable acid (e.g., HCl) before adding the compound. 2. Prepare a stock solution in a suitable organic solvent or a cosolvent system and then dilute it into the aqueous medium, ensuring the final concentration is below the solubility limit at that pH.
Inconsistent results in biological assays Poor solubility or precipitation of the compound in the assay medium.1. Determine the solubility of the compound in the specific assay buffer. 2. Consider using a formulation strategy such as cyclodextrin complexation to enhance solubility and prevent precipitation. 3. If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the assay medium is low and does not affect the biological system.
Difficulty achieving the desired concentration for a formulation The intrinsic solubility of the compound is low, even as a hydrochloride salt.1. Explore the use of solubility-enhancing excipients such as cosolvents, surfactants, or cyclodextrins. 2. Consider advanced formulation techniques like solid dispersions.[7][8][9][10]
Salt disproportionation in aqueous suspension The pH of the suspension is above the pHmax of the salt, leading to conversion to the free base.[4]1. Adjust the pH of the suspension vehicle to be below the pHmax.[4] 2. If pH adjustment is not feasible, consider cooling the suspension, as this can sometimes suppress disproportionation.[4]

Solubility Enhancement Strategies: A Comparative Overview

The following table summarizes common strategies to improve the solubility of this compound hydrochloride. The presented values are for illustrative purposes to demonstrate the potential impact of each method.

Method Principle Illustrative Solubility Increase (Fold) Advantages Disadvantages
pH Adjustment Lowering the pH increases the concentration of the more soluble protonated form.[11][12]10 - 100Simple and effective for ionizable compounds.May not be suitable for all applications due to pH constraints (e.g., physiological pH).
Cosolvency Adding a water-miscible organic solvent reduces the polarity of the solvent system.[5][6]5 - 50Can significantly increase solubility; useful for preparing stock solutions.The organic solvent may have biological or toxicological effects.
Cyclodextrin Complexation Encapsulation of the drug molecule within the hydrophobic cavity of a cyclodextrin.[13][14][15]10 - 200Can increase solubility and stability; often well-tolerated.[16]Requires careful selection of the cyclodextrin type and can be a more complex formulation.
Solid Dispersion Dispersing the drug in an inert carrier matrix at the solid state.[7][9][17]20 - 500Can lead to a significant increase in dissolution rate and apparent solubility.[8]May require specialized equipment for preparation and can have physical stability challenges.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Collect an aliquot of the supernatant, filter it through a suitable filter (e.g., 0.22 µm), and dilute as necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Selection: Determine the desired molar ratio of this compound hydrochloride to the selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 molar ratio is a common starting point.

  • Mixing: Accurately weigh the drug and cyclodextrin and mix them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a paste. Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Buffer Prep Prepare Buffers (pH 2-8) Excess Drug Add Excess Drug to Buffers Buffer Prep->Excess Drug Agitation Agitate at Constant Temp (24-48h) Excess Drug->Agitation Centrifuge Centrifuge Samples Agitation->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute Aliquot Filter->Dilute HPLC Quantify by HPLC-UV Dilute->HPLC Plot Plot Solubility vs. pH HPLC->Plot

Caption: Workflow for pH-Dependent Solubility Determination.

logical_relationship Compound This compound HCl (Poorly Soluble) SolubilityIssue Solubility Issue Compound->SolubilityIssue pH_Adjust pH Adjustment SolubilityIssue->pH_Adjust Cosolvency Cosolvency SolubilityIssue->Cosolvency Cyclodextrin Cyclodextrin Complexation SolubilityIssue->Cyclodextrin SolidDispersion Solid Dispersion SolubilityIssue->SolidDispersion ImprovedSolubility Improved Solubility & Bioavailability pH_Adjust->ImprovedSolubility Cosolvency->ImprovedSolubility Cyclodextrin->ImprovedSolubility SolidDispersion->ImprovedSolubility

Caption: Strategies for Improving Solubility.

References

preventing degradation of 5-Methoxy-3-(di-n-propylamino)chroman in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 5-Methoxy-3-(di-n-propylamino)chroman in solution. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change. What could be the cause?

A1: A color change in your solution is often an indicator of chemical degradation. This can be caused by several factors, including oxidation, hydrolysis, or photodegradation. The tertiary amine and the methoxy-substituted aromatic ring in the chroman structure are susceptible to oxidative degradation, which can lead to the formation of colored byproducts. It is crucial to investigate the storage conditions, such as exposure to light, air (oxygen), and inappropriate pH levels.

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] Photodegradation can be a significant issue for chroman derivatives.

  • Atmosphere: To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Container: Use tightly sealed containers made of inert materials such as borosilicate glass or a suitable polymer like polypropylene.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent can impact the stability of the compound. Aprotic organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. If aqueous buffers are required for your experiment, it is advisable to prepare fresh dilutions from a concentrated stock in an organic solvent immediately before use. The pH of the aqueous solution is a critical factor in the stability of the compound.[2][3]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The tertiary amine group in the molecule makes its stability highly pH-dependent.[2][3] In acidic conditions, the amine will be protonated, which can protect it from oxidation but may increase susceptibility to hydrolysis. In alkaline conditions, the free base form is more prone to oxidation. It is crucial to determine the optimal pH range for your specific application through stability studies. Generally, a slightly acidic to neutral pH is a reasonable starting point to balance solubility and stability.

Q5: How can I detect and quantify the degradation of my compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of your compound and quantifying its degradation. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound in solution.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions (temperature, light, atmosphere). 3. Assess the purity of the solvent and the cleanliness of the glassware. 4. Perform a forced degradation study to identify potential degradation products.
Decreased potency or activity in bioassays Loss of the active parent compound due to degradation.1. Quantify the concentration of the stock solution using a validated HPLC method. 2. Prepare fresh dilutions from a new stock solution for comparison. 3. Investigate the compatibility of the compound with the assay buffer and other components.
Precipitation in the solution Poor solubility or degradation leading to insoluble products.1. Verify the solubility of the compound in the chosen solvent system. 2. Consider adjusting the pH or using a co-solvent to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Inconsistent experimental results Variable degradation rates between experiments.1. Standardize the solution preparation and handling procedures. 2. Ensure consistent storage conditions for all solutions. 3. Prepare fresh solutions for each experiment to minimize the impact of long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[1][4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • DMSO

  • pH meter

  • HPLC-UV system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep a sample of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

Gradient Elution:

Time (min)% Solvent A% Solvent B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.

Stress Condition% Degradation of this compound
0.1 M HCl (60°C, 24h) 15.2%
0.1 M NaOH (60°C, 24h) 25.8%
3% H₂O₂ (RT, 24h) 35.5%
Heat (60°C, 24h) 8.1%
Photolysis (ICH Q1B) 42.3%

Visualizations

Degradation_Pathway Compound This compound Oxidation Oxidative Degradation (e.g., H₂O₂, light, air) Compound->Oxidation O₂ / hv Hydrolysis Hydrolysis (Acidic or Basic) Compound->Hydrolysis H₂O / H⁺ or OH⁻ Degradant1 N-oxide derivative Oxidation->Degradant1 Degradant3 De-alkylated amine Oxidation->Degradant3 Degradant2 Ring-opened product Hydrolysis->Degradant2

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in DMSO) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal Stress (60°C) Prep_Stock->Thermal Photo Photostability (ICH Q1B) Prep_Stock->Photo Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze by Stability-Indicating HPLC-UV/MS Sampling->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree Start Problem: Suspected Degradation Check_Appearance Is there a color change or precipitate? Start->Check_Appearance Analyze_HPLC Analyze by HPLC Check_Appearance->Analyze_HPLC Yes/No New_Peaks Are there unexpected peaks? Analyze_HPLC->New_Peaks Reduced_Area Is the main peak area reduced? New_Peaks->Reduced_Area Yes Prepare_Fresh Prepare Fresh Solution and Re-analyze New_Peaks->Prepare_Fresh No Investigate_Storage Review Storage Conditions: - Temperature - Light Exposure - Headspace Gas Reduced_Area->Investigate_Storage Yes Check_Solvent Check Solvent Purity and pH Investigate_Storage->Check_Solvent Check_Solvent->Prepare_Fresh Confirm_Degradation Degradation Confirmed Prepare_Fresh->Confirm_Degradation

Caption: Troubleshooting decision tree for suspected degradation.

References

Technical Support Center: 5-Methoxy-3-(di-n-propylamino)chroman (5-DP-DAC) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited publicly available scientific literature on the in vivo dosage, pharmacokinetics, and specific experimental protocols for 5-Methoxy-3-(di-n-propylamino)chroman (5-DP-DAC). This guide provides general principles and methodologies for researchers to establish optimal dosages and conduct initial in vivo studies for novel compounds like 5-DP-DAC. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare.

Frequently Asked Questions (FAQs)

Q1: Where can I find established in vivo dosage ranges for 5-DP-DAC?

A1: Currently, there is a lack of established and published in vivo dosage ranges for this compound in the public domain. As a novel research compound, initial dosages will need to be determined empirically through dose-ranging studies.

Q2: What is the expected mechanism of action for 5-DP-DAC?

A2: Based on its structural similarity to other chroman derivatives, 5-DP-DAC is hypothesized to interact with serotonergic systems. For instance, related methoxy-chroman compounds have shown potent agonist properties at 5-HT1A receptors.[1] The primary mechanism is likely the modulation of serotonin pathways, which can influence various physiological and behavioral outcomes.

Q3: How should I approach designing a dose-finding study for 5-DP-DAC?

A3: A typical dose-finding study, also known as a dose-ranging study, involves administering a wide range of doses to different groups of animals to identify a dose that is both effective and non-toxic. It is recommended to start with a low dose, based on in vitro potency if available, and escalate the dose in subsequent cohorts. Key parameters to monitor include behavioral changes, physiological responses, and any signs of toxicity.

Q4: What are the critical pharmacokinetic parameters to consider for 5-DP-DAC?

A4: Key pharmacokinetic parameters to assess for a novel compound like 5-DP-DAC include its absorption, distribution, metabolism, and excretion (ADME). These are typically evaluated by measuring the concentration of the compound in plasma or other biological fluids over time after administration. Important parameters to calculate include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and the area under the plasma concentration-time curve (AUC).

Troubleshooting Guide for In Vivo Studies

Issue Potential Cause Recommended Solution
High variability in animal response - Inconsistent dosing technique- Animal stress- Genetic variability in the animal strain- Instability of the compound in the vehicle- Ensure precise and consistent administration of the compound.- Acclimatize animals to the experimental conditions.- Use a well-characterized and genetically stable animal model.- Verify the stability of your dosing solution over the experimental period.
No observable effect at tested doses - Insufficient dosage- Poor bioavailability- Rapid metabolism and clearance- Inappropriate route of administration- Conduct a dose-escalation study to test higher doses.- Investigate the pharmacokinetic profile to assess bioavailability.- Consider alternative routes of administration (e.g., intravenous vs. oral).- Analyze for metabolites to understand the compound's fate in vivo.
Observed toxicity or adverse events - Dose is too high- Off-target effects of the compound- Acute toxic reaction- Immediately lower the dose or cease administration.- Conduct a thorough toxicological assessment.- Monitor animals closely for signs of distress and provide supportive care as needed.
Difficulty in detecting the compound in plasma - Low compound concentration- Inadequate analytical method sensitivity- Rapid clearance of the compound- Optimize the analytical method (e.g., LC-MS/MS) for higher sensitivity.- Collect blood samples at earlier time points post-dosing.- Increase the administered dose if toxicity is not a concern.

Experimental Protocols

General Protocol for a Rodent Dose-Ranging Study
  • Animal Model: Select a suitable rodent model (e.g., male Wistar rats or C57BL/6 mice).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Dosing Preparation: Prepare a stock solution of 5-DP-DAC in a suitable vehicle (e.g., saline, DMSO, or a cyclodextrin-based solution). Ensure the final concentration of any organic solvent is non-toxic.

  • Dose Selection: Based on any available in vitro data or information from structurally similar compounds, select a starting dose and a range of escalating doses. A logarithmic dose spacing (e.g., 0.1, 1, 10 mg/kg) is often a good starting point.

  • Administration: Administer the selected doses to different groups of animals via the chosen route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.

  • Observation: Closely monitor the animals for a defined period post-administration for any behavioral changes, signs of efficacy (if a relevant model is used), and any adverse effects.

  • Data Collection: Record all observations systematically. At the end of the study, tissues can be collected for further analysis.

General Protocol for a Preliminary Pharmacokinetic Study in Rodents
  • Animal Model and Cannulation: Use cannulated rodents (e.g., with jugular vein cannulas) to allow for serial blood sampling from the same animal.

  • Dosing: Administer a single dose of 5-DP-DAC via the desired route (intravenous administration is often used to determine baseline clearance and volume of distribution).

  • Blood Sampling: Collect small blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 5-DP-DAC in the plasma samples.

  • Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate key pharmacokinetic parameters.

Visualizations

experimental_workflow cluster_dose_ranging Dose-Ranging Study cluster_pk Pharmacokinetic Study dr1 Dose Preparation dr2 Animal Dosing dr1->dr2 dr3 Behavioral/Physiological Observation dr2->dr3 dr4 Toxicity Assessment dr3->dr4 pk1 Compound Administration pk2 Serial Blood Sampling pk1->pk2 pk3 Plasma Analysis (LC-MS/MS) pk2->pk3 pk4 PK Parameter Calculation pk3->pk4 start Start In Vivo Optimization cluster_dose_ranging cluster_dose_ranging start->cluster_dose_ranging end_point Optimized Dosage for Efficacy Studies cluster_pk cluster_pk cluster_dose_ranging->cluster_pk Select Tolerated Dose cluster_pk->end_point Establish PK Profile

Caption: Workflow for establishing an optimal in vivo dosage for a novel compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dpdac 5-DP-DAC ht1a_pre 5-HT1A Autoreceptor dpdac->ht1a_pre Agonist synthesis 5-HT Synthesis ht1a_pre->synthesis Inhibits release 5-HT Release synthesis->release Inhibits synaptic_cleft Synaptic Cleft release->synaptic_cleft ↓ 5-HT ht1a_post Postsynaptic 5-HT1A Receptor downstream Downstream Signaling (e.g., Adenylyl Cyclase Inhibition) ht1a_post->downstream Activates response Physiological Response downstream->response synaptic_cleft->ht1a_post

Caption: Hypothesized signaling pathway for 5-DP-DAC as a 5-HT1A receptor agonist.

References

reducing off-target effects of 5-Methoxy-3-(di-n-propylamino)chroman

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: A Guide for Researchers

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 8-OH-DPAT?

A1: 8-OH-DPAT is a prototypical and potent agonist for the Serotonin 1A (5-HT₁ₐ) receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gᵢ/Gₒ).[3][4] Activation of 5-HT₁ₐ receptors leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade ultimately causes neuronal hyperpolarization and a reduction in neuronal firing rates.[5][6][7]

Q2: My experimental results are not consistent with purely 5-HT₁ₐ receptor activation. What are the known off-target effects of 8-OH-DPAT?

A2: While potent at 5-HT₁ₐ receptors, 8-OH-DPAT exhibits affinity for several other targets, which can lead to complex pharmacological effects. Known off-targets include:

  • 5-HT₇ Receptors : It binds with moderate affinity to this receptor subtype.[8]

  • Dopamine D₂ and D₃ Receptors : Weak affinity for these receptors has been reported.[9][10] Its effects on dopamine transmission can be complex, sometimes increasing dopamine release, particularly in the medial preoptic area.[10][11][12]

  • Serotonin Transporter (SERT) : 8-OH-DPAT can label the 5-HT transporter, particularly in human platelets, and can inhibit 5-HT uptake.[9][13]

  • α₁- and α₂-adrenoceptors : Very low affinity has been noted for these adrenergic receptors.[9]

Q3: How can I experimentally distinguish between on-target (5-HT₁ₐ) and off-target effects?

A3: To isolate the effects of 8-OH-DPAT, you should employ a strategy of pharmacological blockade.

  • Use a Selective Antagonist : Pre-treat your experimental system (cells, tissue, or animal) with a highly selective 5-HT₁ₐ antagonist, such as WAY-100635.[9][14][15] If the observed effect of 8-OH-DPAT is blocked or abolished by the antagonist, it is mediated by the 5-HT₁ₐ receptor.[14][16]

  • Use Off-Target Antagonists : If the effect persists in the presence of a 5-HT₁ₐ antagonist, test selective antagonists for the suspected off-targets (e.g., a D₂ antagonist like haloperidol or raclopride, or a 5-HT₇ antagonist).[9][10]

  • Dose-Response Analysis : Off-target effects typically occur at higher concentrations of the compound. A careful dose-response study can help differentiate high-potency on-target effects from lower-potency off-target effects.

Q4: I'm seeing inconsistent results in animal behavior studies (e.g., feeding, locomotion). Why might this be?

A4: Behavioral responses to 8-OH-DPAT can be complex due to the location of its target receptors and its off-target activities.

  • Autoreceptors vs. Postsynaptic Receptors : 8-OH-DPAT acts on 5-HT₁ₐ autoreceptors on serotonin neurons in the raphe nuclei, which suppresses serotonin release, and on postsynaptic receptors in regions like the hippocampus.[3][7] These two actions can have opposing behavioral effects.

  • Feeding Behavior : The effect on feeding depends on the animal's state. In free-feeding animals, it can increase food intake (hyperphagia), while in food-deprived animals, it can suppress it (hypophagia).[14]

  • Dopaminergic Interaction : 8-OH-DPAT can modulate dopamine systems, affecting motor activity and exploratory behaviors.[11][17] This interaction may confound behavioral readouts.

Q5: Does the stereochemistry of 8-OH-DPAT matter for my experiments?

A5: Yes, absolutely. 8-OH-DPAT is a chiral molecule, and its enantiomers have different efficacies. The R-(+)-enantiomer generally acts as a full and potent agonist, whereas the S-(-)-enantiomer behaves as a partial agonist at 5-HT₁ₐ receptors.[1][2] Using the racemate (a mix of both) will produce an intermediate effect.[1] For precise and reproducible results, it is crucial to use a specific enantiomer and report which one was used in your methods.[2]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
High variability in cell-based assay results (e.g., cAMP inhibition). 1. Cell line passage number affecting receptor expression.2. Inconsistent compound concentration or degradation.3. Use of racemic compound instead of a pure enantiomer.1. Use cells within a defined low-passage number range.2. Prepare fresh stock solutions of the compound for each experiment.3. Confirm the stereoisomer being used. The R-(+)-enantiomer is a more potent agonist than the S-(-)-enantiomer.[1][2]
Unexpected physiological response in vivo (e.g., increased dopamine release). 1. Off-target effect at dopamine D₂/D₃ receptors.[10][12]2. Indirect modulation of the dopamine system via serotonin pathways.[11][17]1. Perform a co-administration experiment with a selective D₂/D₃ antagonist (e.g., sulpiride, raclopride) to see if the effect is blocked.[12]2. Use in vivo microdialysis to measure neurotransmitter levels in specific brain regions.[11]
Effect is not blocked by the selective 5-HT₁ₐ antagonist WAY-100635. 1. The effect is mediated by an off-target (e.g., 5-HT₇ receptor or SERT).[8][13]2. The concentration of the antagonist is insufficient to compete with a high concentration of 8-OH-DPAT.1. Test for involvement of other receptors using selective antagonists (e.g., for 5-HT₇).2. Review antagonist concentration and pre-incubation times. Construct a full dose-response curve for the antagonist against a fixed dose of 8-OH-DPAT.
In vitro binding affinity (Kᵢ) does not match published values. 1. Differences in experimental conditions (buffer, temperature, incubation time).2. Choice of radioligand for the competition assay.3. Tissue preparation (e.g., brain region, cell line) has different receptor densities.1. Standardize your protocol to match the conditions of the cited literature as closely as possible.[18]2. Ensure the radioligand is specific for the target and used at a concentration near its Kₑ value.3. Report the source of the receptor preparation used in your experiment.[19]

Quantitative Data Summary

Binding Affinity Profile of 8-OH-DPAT

This table summarizes the inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) of 8-OH-DPAT at its primary target and key off-targets. Lower values indicate higher affinity.

Receptor / TransporterSpeciesKᵢ / IC₅₀ (nM)Notes
5-HT₁ₐ Receptor Rat1.2 - 3.02High-affinity primary target.[20]
5-HT₇ Receptor Human466Moderate affinity.[8]
5-HT Transporter (SERT) Human Platelet~2000 - 4000Binds to a site on the 5-HT transporter.[13]
5-HT₁B Receptor Rat~3800 (pIC₅₀ = 5.42)Low affinity.[8]
Dopamine D₂ Receptor Not Specified> 10,000Very low affinity, but functional interactions exist.[9]
α₁-Adrenoceptor Not Specified> 10,000Very low affinity.[9]
α₂-Adrenoceptor Not Specified> 10,000Very low affinity.[9]

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the 5-HT₁ₐ receptor.

Objective: To calculate the Kᵢ value of an unlabeled test compound against the 5-HT₁ₐ receptor.

Materials:

  • Receptor Source: Membrane preparation from rat hippocampus or from CHO/HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity: 120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic Acid, pH 7.4.

  • Test Compound: Unlabeled compound of interest, serially diluted.

  • Non-Specific Binding (NSB) Agent: 10 µM Serotonin (5-HT) or 10 µM unlabeled 8-OH-DPAT.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: Prepare a 96-well plate. Each well will have a final volume of 200 µL.

    • Total Binding (TB): Add 50 µL assay buffer, 50 µL radioligand ([³H]-8-OH-DPAT at a final concentration of ~1.0 nM), and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL NSB agent (10 µM 5-HT), 50 µL radioligand, and 100 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL radioligand, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.[9]

  • Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free (unbound) radioligand. Wash the filters 2-3 times with 4 mL of ice-cold assay buffer.[9][21]

  • Counting: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizations

G cluster_membrane Cell Membrane agonist agonist receptor receptor gprotein gprotein effector effector second_messenger second_messenger response response 8_OH_DPAT 8_OH_DPAT 5HT1A_Receptor 5HT1A_Receptor 8_OH_DPAT->5HT1A_Receptor Binds Gi_Go_Protein Gi_Go_Protein 5HT1A_Receptor->Gi_Go_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Go_Protein->Adenylate_Cyclase Inhibits cAMP cAMP PKA PKA cAMP->PKA Activates Neuronal_Hyperpolarization Neuronal_Hyperpolarization PKA->Neuronal_Hyperpolarization ↓ Neuronal Firing

Caption: Canonical 5-HT₁ₐ receptor signaling pathway.

G start_node start_node decision_node decision_node process_node process_node result_node result_node stop_node stop_node start Unexpected Result Observed check_conc Is compound concentration correct? start->check_conc check_stereo Is correct stereoisomer used? check_conc->check_stereo Yes re_evaluate Re-evaluate protocol (concentration, purity, stereochemistry) check_conc->re_evaluate No run_antagonist Co-administer with selective 5-HT1A antagonist (e.g. WAY-100635) check_stereo->run_antagonist Yes check_stereo->re_evaluate No is_blocked Is effect blocked? run_antagonist->is_blocked on_target Effect is 5-HT1A mediated is_blocked->on_target Yes off_target Effect is Off-Target is_blocked->off_target No test_off_target Test selective antagonists for known off-targets (D2, 5-HT7, etc.) off_target->test_off_target

Caption: Troubleshooting workflow for unexpected experimental results.

References

5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) for researchers, scientists, and drug development professionals. The following information is based on general chemical principles and best practices for related compounds due to the limited availability of specific stability data for 5-MeO-DPAC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 5-MeO-DPAC?

For long-term storage, it is recommended to store 5-MeO-DPAC as a solid in a tightly sealed container, protected from light and moisture. Ideal conditions would be in a freezer at -20°C or -80°C.[1] Storing the compound at low temperatures minimizes the rate of potential chemical degradation.

Q2: How should I store 5-MeO-DPAC for short-term use?

For short-term storage or when in frequent use, 5-MeO-DPAC can be stored in a desiccator at room temperature (18-25°C) or in a refrigerator at 4°C.[1] The container should be well-sealed to prevent moisture absorption and exposure to air.

Q3: What are the potential degradation pathways for 5-MeO-DPAC?

Based on its chemical structure, which includes a tertiary amine, a methoxy group, and a chroman ring, potential degradation pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for amine-containing compounds.

  • Hydrolysis: The methoxy group (ether linkage) could undergo hydrolysis under acidic conditions, though this is generally less likely under neutral conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the chroman ring and other parts of the molecule.

  • Thermal Degradation: High temperatures can accelerate the degradation processes.[2][3]

Q4: What are the visible signs of 5-MeO-DPAC degradation?

Visible signs of degradation may include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity and integrity of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of 5-MeO-DPAC stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its purity using an appropriate analytical method (e.g., HPLC).
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Reduced potency of the compound Long-term storage at inappropriate conditions leading to degradation.Review storage conditions. Store the compound at or below -20°C for long-term storage and protect it from light and moisture.
Discoloration of the solid compound Oxidation or other degradation pathways.Discard the discolored compound and obtain a fresh batch. Ensure future batches are stored under inert gas (e.g., argon or nitrogen) if possible.

Experimental Protocols

Stability-Indicating Method Development

A stability-indicating method is a validated analytical procedure that can detect changes in the drug substance over time.[4][5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[6]

Objective: To develop an HPLC method that separates 5-MeO-DPAC from its potential degradation products.

Materials:

  • 5-MeO-DPAC reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Forced Degradation Study: Intentionally degrade 5-MeO-DPAC under various stress conditions to generate potential degradation products.[7][8][9]

    • Acid Hydrolysis: Dissolve 1 mg/mL of 5-MeO-DPAC in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve 1 mg/mL of 5-MeO-DPAC in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Dissolve 1 mg/mL of 5-MeO-DPAC in 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of 1 mg/mL of 5-MeO-DPAC to UV light (254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Mobile Phase: Start with a gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.

    • Column: A C18 column is a good starting point for this type of molecule.

    • Detection: Use a UV detector and monitor at a wavelength where 5-MeO-DPAC has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).

  • Method Validation: Once the method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Long-Term Stability Study Protocol

Objective: To evaluate the stability of 5-MeO-DPAC under recommended long-term storage conditions.

Method:

  • Store aliquots of 5-MeO-DPAC in tightly sealed, amber glass vials at the recommended long-term storage condition (-20°C).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a vial for analysis.

  • Analyze the sample using the validated stability-indicating HPLC method to determine the purity of 5-MeO-DPAC and quantify any degradation products.

  • Record the results in a stability data table.

Time Point (Months) Storage Condition Purity (%) Total Impurities (%) Appearance
0-20°C99.80.2White powder
3-20°C
6-20°C
12-20°C
24-20°C

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_forced_degradation Forced Degradation cluster_analysis Analysis cluster_stability_study Stability Study Compound 5-MeO-DPAC Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Compound->Thermal Photo Photodegradation Compound->Photo Ref_Std Reference Standard HPLC_Dev HPLC Method Development Ref_Std->HPLC_Dev Acid->HPLC_Dev Base->HPLC_Dev Oxidation->HPLC_Dev Thermal->HPLC_Dev Photo->HPLC_Dev Validation Method Validation HPLC_Dev->Validation Long_Term Long-Term Storage (-20°C) Validation->Long_Term Accelerated Accelerated Storage (e.g., 40°C/75% RH) Validation->Accelerated Analysis Periodic Analysis Long_Term->Analysis Accelerated->Analysis Analysis->Long_Term Analysis->Accelerated

Caption: Workflow for stability-indicating method development and stability testing.

Potential_Degradation_Pathways DPAC 5-MeO-DPAC N_Oxide N-Oxide Derivative DPAC->N_Oxide Oxidation Demethylated Demethylated Product DPAC->Demethylated Hydrolysis Ring_Opened Chroman Ring-Opened Products DPAC->Ring_Opened Photodegradation Other Other Degradants DPAC->Other Thermal Stress

Caption: Potential degradation pathways of 5-MeO-DPAC.

References

Technical Support Center: 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) in their experiments. Due to the limited specific literature on this compound, this guidance is primarily based on the known pharmacology of related methoxy-chroman derivatives and general principles of working with 5-HT1A receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 5-MeO-DPAC?

A1: Based on studies of structurally similar methoxy-chroman derivatives, 5-MeO-DPAC is predicted to be a potent agonist at serotonin 5-HT1A receptors.[1] This means it binds to and activates these receptors, which are involved in a variety of neurological processes. The agonism at 5-HT1A receptors can lead to downstream effects such as the inhibition of adenylyl cyclase and a reduction in neuronal firing.[1]

Q2: What are the expected outcomes of in vitro experiments with 5-MeO-DPAC?

A2: In in vitro assays, such as radioligand binding studies in hippocampal membranes, methoxy-chroman derivatives have demonstrated high affinity for 5-HT1A receptors.[1] In functional assays, these compounds are expected to inhibit forskolin-stimulated adenylyl cyclase activity.[1]

Q3: Are there known off-target effects for this class of compounds?

A3: While the primary target is the 5-HT1A receptor, all compounds have the potential for off-target effects. For chroman derivatives, it is advisable to perform counter-screening against other serotonin receptor subtypes and other relevant G-protein coupled receptors (GPCRs) to ensure target specificity in your experimental system.

Q4: How should I prepare and store 5-MeO-DPAC?

A4: 5-MeO-DPAC should be stored as a solid at -20°C. For experimental use, prepare fresh solutions in a suitable solvent like DMSO or ethanol. It is recommended to perform a solubility test to determine the optimal concentration for your stock solution. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Unexpected or Inconsistent In Vitro Results
Observed Problem Potential Cause Troubleshooting Steps
Lower than expected potency or efficacy in functional assays. 1. Compound Degradation: Improper storage or handling may have led to the degradation of 5-MeO-DPAC. 2. Incorrect Concentration: Errors in serial dilutions or stock solution preparation. 3. Cell Line Issues: Low expression of 5-HT1A receptors in the cell line, or cellular tolerance/desensitization.1. Verify Compound Integrity: Use a freshly prepared solution. Consider analytical verification (e.g., HPLC) of compound purity and concentration. 2. Recalculate and Prepare Fresh Dilutions: Carefully reprepare all dilutions from a fresh stock. 3. Characterize Cell Line: Confirm 5-HT1A receptor expression levels (e.g., via qPCR or western blot). Passage cells to a lower number and re-test.
High variability between replicate experiments. 1. Assay Variability: Inconsistent incubation times, temperatures, or reagent additions. 2. Cellular Health: Inconsistent cell density or viability at the time of the experiment.1. Standardize Protocol: Ensure all experimental parameters are strictly controlled. Use a positive control (e.g., a known 5-HT1A agonist) to assess assay performance. 2. Monitor Cell Culture: Maintain consistent cell culture conditions and perform cell counts and viability checks before each experiment.
No response or antagonist-like effect observed. 1. Incorrect Compound: Possibility of mislabeled or incorrect compound supplied. 2. Biased Agonism: The compound may act as a biased agonist, activating only a subset of downstream signaling pathways that are not being measured in your assay.[2]1. Confirm Compound Identity: Verify the identity and purity of the compound using analytical methods (e.g., mass spectrometry, NMR). 2. Expand Functional Assays: Test for activity in multiple downstream signaling pathways (e.g., β-arrestin recruitment, G-protein activation).
Unexpected In Vivo Results
Observed Problem Potential Cause Troubleshooting Steps
Lack of behavioral effect at expected doses. 1. Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized. 2. Blood-Brain Barrier Penetration: Insufficient penetration of the compound into the central nervous system.1. Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the compound's half-life, Cmax, and bioavailability. Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous). 2. Assess Brain Penetration: Measure compound concentrations in brain tissue following administration.
Observation of unexpected side effects (e.g., sedation, hyperactivity). 1. Off-Target Effects: The compound may be interacting with other receptors in addition to 5-HT1A. 2. Metabolite Activity: Active metabolites may be responsible for the observed effects.1. In Vitro Profiling: Screen the compound against a panel of receptors known to mediate the observed side effects. 2. Metabolite Identification: Identify major metabolites and test their activity in relevant assays.

Experimental Protocols

In Vitro 5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 5-MeO-DPAC for the 5-HT1A receptor.

Materials:

  • Rat hippocampal membranes

  • [3H]8-OH-DPAT (radioligand)

  • 5-MeO-DPAC

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Serotonin (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Prepare serial dilutions of 5-MeO-DPAC.

  • In a 96-well plate, combine rat hippocampal membranes, [3H]8-OH-DPAT at a concentration near its Kd, and varying concentrations of 5-MeO-DPAC or vehicle.

  • For non-specific binding, add a high concentration of serotonin.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 of 5-MeO-DPAC. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

Objective: To assess the functional agonism of 5-MeO-DPAC at the 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Forskolin

  • 5-MeO-DPAC

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Methodology:

  • Plate HEK293-5HT1A cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of 5-MeO-DPAC for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the EC50 of 5-MeO-DPAC for the inhibition of forskolin-stimulated cAMP production.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding_assay 5-HT1A Binding Assay (Determine Ki) functional_assay Adenylyl Cyclase Assay (Determine EC50) binding_assay->functional_assay Confirm Functional Activity selectivity_panel Receptor Selectivity Panel functional_assay->selectivity_panel Assess Off-Target Effects pk_study Pharmacokinetic Study (Determine Bioavailability) selectivity_panel->pk_study Proceed if Selective behavioral_study Behavioral Model (Assess Efficacy) pk_study->behavioral_study Inform Dose Selection pd_study Pharmacodynamic Study (Target Engagement) behavioral_study->pd_study Correlate with Target Engagement start Compound Synthesis & Purification start->binding_assay

Caption: A generalized experimental workflow for characterizing a novel 5-HT1A receptor agonist like 5-MeO-DPAC.

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

signaling_pathway ligand 5-MeO-DPAC receptor 5-HT1A Receptor ligand->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Neuronal Effects camp->downstream

Caption: The canonical 5-HT1A receptor signaling pathway expected to be modulated by 5-MeO-DPAC.

References

Technical Support Center: 5-Methoxy-3-(di-n-propylamino)chroman Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 5-MeO-DPAC, is a synthetic compound that acts as a potent and selective agonist for the serotonin 5-HT1A receptor.[1] Its high affinity for this receptor subtype makes it a valuable tool for studying serotonergic neurotransmission and for investigating the therapeutic potential of 5-HT1A receptor modulation.

Q2: What are the expected challenges during the synthesis of this compound?

A2: The synthesis of chroman derivatives can present several challenges. These may include the formation of byproducts, difficulties in purification, and managing the reaction conditions for the reductive amination step to install the di-n-propylamino group. Careful control of stoichiometry, temperature, and choice of reducing agent is crucial for achieving a good yield and purity.

Q3: I am observing low yields in my synthesis. What are the potential causes?

A3: Low yields can stem from several factors. Incomplete reaction of the starting materials, degradation of the product under the reaction conditions, or losses during workup and purification are common culprits. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete conversion. Additionally, optimizing the purification method, such as column chromatography, can minimize product loss.

Q4: In my 5-HT1A receptor binding assay, I am seeing high non-specific binding. How can I reduce this?

A4: High non-specific binding can obscure your results. To mitigate this, consider pre-treating your filters with a blocking agent like polyethyleneimine (PEI). Optimizing the concentration of your radioligand and the amount of membrane protein used in the assay is also critical. Additionally, ensuring efficient washing of the filters to remove unbound radioligand is essential.

Q5: What is the typical downstream signaling pathway activated by this compound?

A5: As a 5-HT1A receptor agonist, this compound activates a G-protein coupled receptor (GPCR) pathway. The 5-HT1A receptor is typically coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream effectors like Protein Kinase A (PKA) and influence gene expression.

Troubleshooting Guides

Synthesis of this compound
Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Inactive reagents, incorrect reaction temperature, or inappropriate pH.- Ensure the freshness and purity of reagents, especially the reducing agent. - Verify and optimize the reaction temperature. Some reductive aminations require gentle heating, while others proceed at room temperature. - Adjust the pH of the reaction mixture; reductive amination is often favored under slightly acidic conditions to promote iminium ion formation.
Formation of multiple byproducts Side reactions such as over-alkylation or polymerization.- Use a milder reducing agent. - Carefully control the stoichiometry of the reactants, particularly the amine and the reducing agent. - Monitor the reaction closely by TLC to stop it once the desired product is formed.
Difficult purification Co-elution of the product with starting materials or byproducts.- Optimize the solvent system for column chromatography to achieve better separation. - Consider alternative purification techniques such as preparative HPLC if column chromatography is ineffective. - Conversion to a salt form might aid in purification through crystallization.
5-HT1A Receptor Binding Assays
Problem Potential Cause(s) Suggested Solution(s)
Low specific binding Degraded radioligand, inactive receptor preparation, or suboptimal assay conditions.- Use a fresh batch of radioligand and verify its specific activity. - Prepare fresh membrane fractions and ensure proper storage at -80°C. - Optimize incubation time and temperature to reach equilibrium.
High variability between replicates Inconsistent pipetting, inadequate mixing, or uneven washing of filters.- Use calibrated pipettes and ensure thorough mixing of all assay components. - Standardize the filter washing procedure to ensure consistency across all samples. - Ensure the filter plate is properly sealed during incubation to prevent evaporation.
Inconsistent Ki values Incorrect determination of radioligand concentration, inaccurate protein concentration measurement, or non-equilibrium binding conditions.- Accurately determine the concentration of the radioligand stock solution. - Use a reliable protein assay (e.g., BCA or Bradford) to quantify the membrane protein concentration. - Perform saturation binding experiments to determine the Kd of the radioligand and ensure competition assays are performed at or below this concentration.

Quantitative Data

The following table presents representative binding affinity data for a structurally related methoxy-chroman derivative, which is also a potent 5-HT1A receptor agonist. This data is provided for comparative purposes.

Compound Receptor Ki (nM)
(+)-S 20499 (a methoxy-chroman derivative)5-HT1A0.19[2]
(-)-S 20500 (a methoxy-chroman derivative)5-HT1A0.95[2]
Racemic S 20244 (a methoxy-chroman derivative)5-HT1A0.35[2]

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method based on established procedures for the synthesis of 3-aminochroman derivatives.

Step 1: Synthesis of 3-Amino-5-methoxychroman

The starting material, 3-amino-5-methoxychroman, can be prepared from 5-methoxychroman-3-one through reductive amination with a suitable nitrogen source, followed by deprotection if necessary. A detailed procedure for a similar compound is described in patent EP 279,150.

Step 2: N,N-di-n-propylation of 3-Amino-5-methoxychroman

  • In a round-bottom flask, dissolve 1 equivalent of 3-amino-5-methoxychroman in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add 2.2-2.5 equivalents of 1-iodopropane and 3 equivalents of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

5-HT1A Receptor Radioligand Binding Assay
  • Prepare crude membrane fractions from cells or tissues expressing the 5-HT1A receptor.

  • Perform the binding assay in a 96-well plate format.

  • To each well, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).

    • A fixed concentration of a suitable 5-HT1A receptor radioligand (e.g., [³H]8-OH-DPAT) at a concentration at or below its Kd.

    • Increasing concentrations of this compound or a reference compound.

    • For determination of non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

    • Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI, using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analyze the data using non-linear regression analysis to determine the IC₅₀ values, which can then be converted to Ki values using the Cheng-Prusoff equation.

Visualizations

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5MeODPAC 5-MeO-DPAC 5HT1A_R 5-HT1A Receptor 5MeODPAC->5HT1A_R G_protein Gi/o Protein 5HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) Cellular_Response Modulation of Cellular Response PKA->Cellular_Response

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Receptor Binding Assay cluster_analysis Data Analysis Start Start: 3-Amino-5-methoxychroman Alkylation N,N-di-n-propylation Start->Alkylation Purification Column Chromatography Alkylation->Purification Characterization NMR, MS Analysis Purification->Characterization Membrane_Prep Membrane Preparation Characterization->Membrane_Prep Incubation Incubation with Radioligand & Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Input Input Raw Counts Counting->Data_Input Curve_Fitting Non-linear Regression Data_Input->Curve_Fitting Ki_Calc Calculate Ki Value Curve_Fitting->Ki_Calc

References

enhancing the efficacy of 5-Methoxy-3-(di-n-propylamino)chroman in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxy-3-(di-n-propylamino)chroman. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: While specific data for this compound is limited, compounds with a methoxy-chroman scaffold are known to interact with various central nervous system targets. Based on the structure, it is plausible that this compound acts as a ligand for G-protein coupled receptors (GPCRs), such as serotonin receptors. For instance, related methoxy-chroman derivatives have shown high affinity for the 5-HT1A receptor, suggesting a potential role as a serotonin receptor modulator.[1]

Q2: What are the best practices for preparing a stock solution of this compound?

A2: To ensure accurate and reproducible results, proper preparation of stock solutions is critical.[2][3]

  • Solvent Selection: Start by assessing the solubility of the compound in common laboratory solvents. For many organic compounds, DMSO is a good initial choice for creating a high-concentration stock.

  • Accurate Measurement: Use a calibrated analytical balance to weigh the compound and a volumetric flask for the solvent to ensure an accurate concentration.[4]

  • Dissolution: Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution.[5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and degradation. Protect the solution from light if the compound is light-sensitive.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.[3][5]

Q3: How can I determine the optimal concentration range for my assays?

A3: The optimal concentration will depend on the specific assay and the compound's potency. It is recommended to perform a dose-response curve to determine the EC50 (in functional assays) or IC50 (in binding assays). A typical approach is to use a serial dilution over a wide concentration range, for example, from 10µM down to 0.1nM, to capture the full range of activity.

Troubleshooting Guides

Issue 1: Low or No Signal in the Assay

Q: I am not observing any significant activity or binding with this compound in my assay. What could be the cause?

A: Several factors could contribute to a lack of signal. Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Compound Insolubility The compound may not be fully dissolved in the assay buffer. Try pre-diluting the compound in a small amount of a suitable organic solvent (e.g., DMSO) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the assay.
Incorrect Target The selected cell line or tissue preparation may not express the target receptor, or the compound may not have affinity for the chosen target. Verify receptor expression through techniques like Western blot or qPCR. Consider screening the compound against a panel of related receptors.
Compound Degradation The compound may be unstable under the assay conditions (e.g., temperature, pH, light exposure). Prepare fresh solutions for each experiment and minimize exposure to harsh conditions.
Suboptimal Assay Conditions The incubation time, temperature, or buffer composition may not be optimal for binding or functional response. Optimize these parameters systematically. For example, perform a time-course experiment to determine the optimal incubation time.
Low Receptor Density The number of receptors in your cell or membrane preparation may be too low to generate a detectable signal.[6] Use a cell line known to express the target receptor at high levels or prepare membranes from a tissue with high receptor density.
Issue 2: High Background Signal

Q: My assay is showing a high background, which is reducing the signal-to-noise ratio. How can I address this?

A: High background can obscure the specific signal from your compound. Here are some common causes and solutions:

Potential CauseRecommended Solution
Non-Specific Binding The compound may be binding to non-receptor components in the assay, such as the plastic well plate or other proteins.[7] Include a blocking agent like bovine serum albumin (BSA) in your assay buffer. For radioligand binding assays, non-specific binding can be determined using a high concentration of a known unlabeled ligand.[8]
Insufficient Washing In assays that require wash steps (e.g., filtration binding assays, ELISA), residual unbound reagents can contribute to high background. Increase the number or volume of wash steps.[9]
Autofluorescence of Compound In fluorescence-based assays, the compound itself may be fluorescent at the excitation and emission wavelengths used. Measure the fluorescence of the compound alone at the assay concentration and subtract this from the experimental readings.
Contaminated Reagents Reagents may be contaminated, leading to a high background signal. Use fresh, high-quality reagents and filter your buffers.
Issue 3: Inconsistent or Irreproducible Results

Q: I am getting variable results between experiments or even within the same plate. What are the likely causes?

A: Reproducibility is key to reliable data. If you are facing inconsistent results, consider these factors:

Potential CauseRecommended Solution
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variability. Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, be mindful of evaporation from the outer wells.
Cell Viability Issues If using cell-based assays, variations in cell health, density, or passage number can affect the results. Standardize your cell culture and seeding protocols. Ensure cells are healthy and in the logarithmic growth phase.
Incomplete Mixing Reagents may not be uniformly mixed in the wells. Ensure thorough but gentle mixing after adding each component.
Temperature Gradients Inconsistent temperatures across the assay plate can lead to variability. Allow all reagents and the plate to equilibrate to the assay temperature before starting the experiment.
Stock Solution Instability The compound may be degrading in the stock solution over time. Prepare fresh stock solutions regularly and store them properly in single-use aliquots.[5]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes or tissue homogenate expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor.

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the following to each well in this order:

    • Binding buffer

    • Unlabeled compound (at various concentrations) or buffer for total binding.

    • A high concentration of a known unlabeled ligand for determining non-specific binding.

    • Radiolabeled ligand (at a concentration near its Kd).

    • Membrane preparation.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol can be used to assess whether this compound acts as an agonist or antagonist at a Gs- or Gi-coupled receptor.[10]

Materials:

  • A cell line expressing the target GPCR.

  • This compound.

  • A known agonist for the receptor (for antagonist testing).

  • A cAMP assay kit (e.g., HTRF, ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound.

  • For agonist testing:

    • Remove the culture medium and add the diluted compound to the cells.

    • Incubate for a specified time at 37°C.

  • For antagonist testing:

    • Pre-incubate the cells with the diluted compound for a certain period.

    • Add a known agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Incubate for a further specified time.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the kit's detection method.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Quantitative Data for Related Compounds

CompoundReceptorKi (nM)
(+)-S 204995-HT1A0.19
(-)-S 205005-HT1A0.95
(+/-) S 202445-HT1A0.35
(Data from related methoxy-chroman derivatives as reported in the literature)

Visualizations

G cluster_0 5-HT1A Receptor Signaling Agonist This compound Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK/MAPK Pathway G_protein->ERK Activates Akt Akt Pathway G_protein->Akt Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits

Caption: Hypothetical 5-HT1A receptor signaling pathway for this compound.

G start Start prepare_reagents Prepare Reagents (Compound, Radioligand, Buffers, Membranes) start->prepare_reagents plate_setup Set Up 96-Well Plate (Add reagents in order) prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Filter and Wash to Separate Bound/Free Ligand incubation->filtration drying Dry Filter Plate filtration->drying add_scintillant Add Scintillation Cocktail drying->add_scintillant counting Count Radioactivity add_scintillant->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

G problem Low Signal-to-Noise Ratio cause1 High Background problem->cause1 cause2 Low Signal problem->cause2 solution1a Increase Wash Steps cause1->solution1a solution1b Add Blocking Agent (BSA) cause1->solution1b solution1c Check for Compound Autofluorescence cause1->solution1c solution2a Increase Receptor Concentration cause2->solution2a solution2b Optimize Incubation Time/Temp cause2->solution2b solution2c Confirm Compound Stability cause2->solution2c solution2d Verify Compound Solubility cause2->solution2d

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

Technical Support Center: 5-Methoxy-3-(di-n-propylamino)chroman Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-3-(di-n-propylamino)chroman. Given the limited specific literature on this compound, this guide draws upon established methodologies and common pitfalls encountered in research with structurally and pharmacologically similar compounds, particularly serotonergic agents like 5-MeO-DMT.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: Based on its structural similarity to other 5-methoxy-substituted psychoactive compounds and related chroman derivatives, this compound is hypothesized to act as a serotonin receptor agonist, likely targeting the 5-HT1A and 5-HT2A receptors. The di-n-propylamino group is a common feature in several potent 5-HT1A receptor agonists.

Q2: How should I store and handle this compound to ensure its stability?

A2: Proper storage is crucial to maintain the potency and integrity of research compounds. For long-term storage, it is recommended to keep this compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C to -80°C). For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. Solutions should be prepared fresh whenever possible.

Q3: What are the expected challenges in analytical method development for this compound?

A3: Chroman derivatives can sometimes exhibit weak UV chromophores, which may pose a challenge for detection using standard HPLC-UV methods.[1] It may be necessary to explore alternative detection methods such as mass spectrometry (LC-MS) or derivatization to enhance UV absorbance or introduce a fluorescent tag.[2] Method development should focus on achieving good separation from potential impurities and degradation products.

Q4: Are there any known safety concerns or toxicities associated with this class of compounds?

A4: While specific toxicity data for this compound is not available, researchers should handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Compounds acting on the serotonergic system can have potent physiological effects. In non-medical settings, use of similar compounds has been associated with adverse psychological reactions.[3][4]

Troubleshooting Guides

In Vitro Assays

Problem: High non-specific binding in radioligand binding assays.

Possible Cause Troubleshooting Step
Radioligand is too hydrophobic.Consider using a different radioligand with a better hydrophilicity profile.[5]
Inappropriate blocking of non-specific sites.Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. Pre-soaking filters with a blocking agent like polyethyleneimine can also help.
Insufficient washing.Increase the volume and/or number of washes to remove unbound radioligand more effectively.
Filter binding.Test different types of filter materials to find one with lower affinity for your compound.
Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value for the receptor.[5]

Problem: Low or no signal in functional cell-based assays (e.g., calcium mobilization or cAMP assays).

Possible Cause Troubleshooting Step
Poor compound solubility.Ensure the compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO may be necessary, but vehicle controls are critical.
Compound degradation.Prepare fresh solutions of the compound for each experiment. Verify compound integrity via analytical methods if degradation is suspected.
Low receptor expression in the cell line.Confirm receptor expression levels using a validated positive control agonist.[6]
Incorrect assay conditions.Optimize incubation time, temperature, and cell density.
Cell health issues.Ensure cells are healthy and within a suitable passage number range.
In Vivo (Rodent) Studies

Problem: High variability in behavioral responses.

Possible Cause Troubleshooting Step
Environmental stressors.Acclimatize animals to the testing room and apparatus. Minimize noise and other disturbances during testing.[7]
Inconsistent handling.Handle all animals consistently and gently to reduce stress.[8]
Circadian rhythm effects.Conduct behavioral testing at the same time of day for all animals.[7]
Lack of motivation or task understanding.Ensure the task parameters are appropriate for the species and strain. The task should not be too easy (ceiling effects) or too difficult (floor effects).[9]
Sex differences.Analyze data from male and female animals separately unless there is evidence of no sex-dependent effects.[8]

Problem: Unexpected or paradoxical behavioral effects.

Possible Cause Troubleshooting Step
Off-target effects.The compound may be interacting with other receptors. Conduct a broader receptor screening panel to identify potential off-target activities.
Dose-response relationship.The observed effect may be part of a biphasic or U-shaped dose-response curve. Test a wider range of doses.
Metabolism to active compounds.The parent compound may be metabolized to one or more active metabolites with different pharmacological profiles.
Receptor desensitization or downregulation.Consider the timing of behavioral assessments in relation to drug administration.

Quantitative Data for Analogous Compounds

The following tables provide receptor binding and functional potency data for 5-MeO-DMT, a structurally related compound that is also a 5-HT1A and 5-HT2A receptor agonist. This data can serve as a useful reference for designing experiments and interpreting results for this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT

ReceptorKi (nM)Reference
5-HT1A1.9 - 3[10]
5-HT2A49[3]
5-HT2C13.5 (iC50)[8]
5-HT1D49[3]

Table 2: Functional Potencies (EC50, nM) of 5-MeO-DMT

ReceptorAssayEC50 (nM)Reference
5-HT1A[35S]GTPγS binding3.92 - 1,060[11]
5-HT2ACalcium mobilization1.80 - 3.87[11]

Experimental Protocols

Protocol 1: In Vitro 5-HT2A Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for characterizing the binding of a test compound to the human 5-HT2A receptor.[12][13]

Materials:

  • HEPES homogenization buffer (pH 7.4)

  • HEPES assay buffer (pH 7.4)

  • Membrane preparation from cells expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI)

  • Non-specific binding control (e.g., unlabeled ketanserin or methysergide)

  • Test compound (this compound)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound and subsequently calculate the Ki value.

Protocol 2: Stability Indicating HPLC Method Development and Forced Degradation Study

This protocol outlines a general approach for developing a stability-indicating HPLC method and performing forced degradation studies.[14][15][16]

1. HPLC Method Development:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity. If UV sensitivity is low, an LC-MS method should be developed.

  • Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve optimal separation of the parent compound from any degradation products.

2. Forced Degradation Study:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H2O2 at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

  • Analyze the stressed samples at various time points using the developed HPLC method.

  • The goal is to achieve 5-20% degradation of the parent compound.[17]

  • Assess the mass balance to ensure that the decrease in the parent peak is accounted for by the formation of degradation products.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2A_Receptor 5-HT2A Receptor Gq Gq Protein 5-HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca_release->Downstream_Effects Agonist This compound (Agonist) Agonist->5-HT2A_Receptor Binds to

Caption: Presumed 5-HT2A Receptor Signaling Pathway.

G Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Assay_Setup Set up 96-well plate: - Assay Buffer - Radioligand - Test Compound/Vehicle/Control Compound_Prep->Assay_Setup Add_Membrane Add receptor membrane preparation Assay_Setup->Add_Membrane Incubate Incubate to reach equilibrium Add_Membrane->Incubate Filter_Wash Rapid filtration and washing Incubate->Filter_Wash Dry_Scintillate Dry filters and add scintillation fluid Filter_Wash->Dry_Scintillate Count Quantify radioactivity Dry_Scintillate->Count Analyze Calculate specific binding, IC50, and Ki Count->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analytical Analytical & Stability Binding_Assay Receptor Binding Assays (5-HT1A, 5-HT2A, etc.) Functional_Assay Functional Assays (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay Confirm activity Behavioral_Studies Rodent Behavioral Models (e.g., Head-Twitch Response) Functional_Assay->Behavioral_Studies Assess in vivo effects PK_Studies Pharmacokinetic Studies Behavioral_Studies->PK_Studies Correlate with exposure Data_Interpretation Data Interpretation & Lead Optimization PK_Studies->Data_Interpretation Method_Dev Stability-Indicating HPLC Method Development Forced_Deg Forced Degradation Studies Method_Dev->Forced_Deg Forced_Deg->Data_Interpretation Initial_Hypothesis Hypothesis: Compound is a 5-HT agonist Initial_Hypothesis->Binding_Assay Initial_Hypothesis->Method_Dev

Caption: Logical Relationship in Compound Characterization.

References

Validation & Comparative

A Comparative Guide to the Pharmacological Activity of 5-Methoxy-3-(di-n-propylamino)chroman and 8-OH-DPAT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two prominent serotonin 5-HT1A receptor ligands: 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) and 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT). While both compounds are recognized for their interaction with the 5-HT1A receptor, they exhibit distinct pharmacological profiles. This document aims to objectively present available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Executive Summary

8-OH-DPAT is a well-characterized, potent, and full agonist at the 5-HT1A receptor, widely used as a standard research tool. Extensive quantitative data on its binding affinity and functional potency at various receptors are available.

Quantitative Data Comparison

Due to the limited availability of precise quantitative data for 5-MeO-DPAC, a direct side-by-side numerical comparison is challenging. The following tables summarize the available data for both compounds.

Table 1: Binding Affinity (Ki) at Serotonin Receptors

Compound5-HT1A (nM)Other 5-HT ReceptorsReference
5-MeO-DPAC Acts in the nM rangeVery poor recognition of other 5-HT sites[1]
8-OH-DPAT 0.4 - 4.15-HT7: ~250 nM

Note: The Ki value for a structurally related methoxy-chroman derivative, (+)-S 20499, at the 5-HT1A receptor is 0.19 nM, suggesting a potentially high affinity for 5-MeO-DPAC.[3]

Table 2: Functional Activity (EC50/IC50) at the 5-HT1A Receptor

CompoundAssay TypePotency (nM)EfficacyReference
5-MeO-DPAC Lordosis Inhibition (in vivo)Less potent than 8-OH-DPATAgonist[2]
8-OH-DPAT cAMP InhibitionEC50: 1.2 - 10Full Agonist
[35S]GTPγS BindingEC50: 2.5 - 20Full Agonist

Signaling Pathways and Experimental Workflows

To provide a better understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical radioligand binding assay workflow.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist 5-MeO-DPAC or 8-OH-DPAT Agonist->5HT1A_R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 1: 5-HT1A Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow Start Start: Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand ([3H]8-OH-DPAT) and Test Compound Start->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand Separation->Quantification Analysis Data Analysis: Determine Ki or IC50 Quantification->Analysis End End: Pharmacological Profile Analysis->End

Figure 2: Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT1A receptor.

  • Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., hippocampus) are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled 5-HT1A ligand (e.g., [³H]8-OH-DPAT) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (5-MeO-DPAC or 8-OH-DPAT). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay (for EC50 and Efficacy Determination)

This protocol outlines a common method for assessing the functional activity of 5-HT1A receptor agonists.

  • Cell Culture: Cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test agonist (5-MeO-DPAC or 8-OH-DPAT). Adenylyl cyclase is often stimulated with forskolin to produce a measurable baseline of cAMP.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined using non-linear regression. The Emax is often expressed as a percentage of the response to a standard full agonist like 5-HT or 8-OH-DPAT.

Discussion and Conclusion

The available evidence strongly suggests that both 5-MeO-DPAC and 8-OH-DPAT are potent agonists of the 5-HT1A receptor. The primary distinction lies in their selectivity profiles. 5-MeO-DPAC exhibits a remarkably higher selectivity for the 5-HT1A receptor, with minimal interaction with other serotonin receptor subtypes and the dopamine D2 receptor.[1] This high selectivity makes 5-MeO-DPAC a potentially more precise tool for investigating 5-HT1A receptor-mediated effects in complex biological systems, as it is less likely to produce off-target effects that could confound data interpretation.

In contrast, while 8-OH-DPAT is a potent and widely used 5-HT1A agonist, it also displays affinity for other receptors, such as the 5-HT7 receptor, albeit at higher concentrations. This broader receptor interaction profile should be taken into consideration when designing and interpreting experiments using 8-OH-DPAT.

References

A Comparative Analysis of Dopamine Agonists: Evaluating 5-Methoxy-3-(di-n-propylamino)chroman in Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous comparative analysis of novel compounds against established pharmacological agents is a cornerstone of innovation. This guide provides a framework for the comparative analysis of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) and other prominent dopamine agonists. While comprehensive pharmacological data for 5-MeO-DPAC is limited in publicly accessible literature, this guide outlines the essential experimental protocols and data presentation formats necessary for such an evaluation, using data from well-characterized dopamine agonists as illustrative examples.

A study on structurally related 3-N,N-di-n-propylamino-2-chromanones indicated that one such compound exhibited weak dopaminergic activity at D2 receptors and no affinity for D1 receptors.[1] Further research on novel derivatives of 3-(dipropylamino)chroman has shown high affinity for serotonin 5-HT1A receptors, with lower affinity for dopamine D2A receptors.[2] This suggests that the chroman scaffold bearing a di-n-propylamino moiety may not be a potent or selective dopamine agonist.

Quantitative Comparison of Dopamine Agonist Receptor Binding Affinities

A critical initial step in characterizing a potential dopamine agonist is to determine its binding affinity (Ki) for the different dopamine receptor subtypes. The following table presents a sample comparison of established dopamine agonists.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)Reference
Apomorphine 513.10.92618[3]
Pramipexole >10,0002.20.55.1>10,000[4]
Ropinirole >10,000291.845>10,000[4]
Bromocriptine 6122.51.6134750[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the test compound for dopamine receptor subtypes (D1, D2, D3, D4, D5).

Materials:

  • Cell membranes expressing the specific human dopamine receptor subtype.

  • Radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).

  • Test compound (e.g., 5-MeO-DPAC).

  • Non-specific binding control (e.g., haloperidol).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation.

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of the test compound at Gs-coupled (D1-like) or Gi-coupled (D2-like) dopamine receptors.

Materials:

  • CHO or HEK293 cells stably expressing the dopamine receptor subtype.

  • Assay medium (e.g., DMEM with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure for Gs-Coupled Receptors (D1, D5):

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay medium containing serial dilutions of the test compound.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Plot the cAMP concentration against the log of the test compound concentration to determine EC₅₀ and Emax.

Procedure for Gi-Coupled Receptors (D2, D3, D4):

  • Follow steps 1 and 2 as above.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its activity.

In Vivo Locomotor Activity

This behavioral assay assesses the effect of a compound on spontaneous movement in rodents, which is a classic indicator of central dopamine receptor stimulation.

Objective: To evaluate the in vivo efficacy of the test compound to modulate motor activity.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Test compound and vehicle.

  • Open-field arenas equipped with infrared beams or video tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Place the animals individually into the open-field arenas.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

  • Analyze the data to determine the effect of the compound on locomotor activity compared to the vehicle control. A biphasic dose-response is often observed with dopamine agonists, where low doses can decrease activity (autoreceptor stimulation) and high doses increase activity (postsynaptic receptor stimulation).

Signaling Pathways and Experimental Workflow

Visualizing the complex biological and experimental processes is essential for clarity and understanding.

Dopamine_Signaling_Pathways cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi-coupled) D1_Agonist Dopamine / Agonist D1R D1/D5 Receptor D1_Agonist->D1R Gs Gs D1R->Gs activates AC_stim Adenylate Cyclase Gs->AC_stim stimulates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Cellular_Response_D1 Increased Neuronal Excitability PKA->Cellular_Response_D1 D2_Agonist Dopamine / Agonist D2R D2/D3/D4 Receptor D2_Agonist->D2R Gi Gi D2R->Gi activates AC_inhib Adenylate Cyclase Gi->AC_inhib inhibits ATP2 ATP cAMP2 cAMP ATP2->cAMP2 converts Cellular_Response_D2 Decreased Neuronal Excitability cAMP2->Cellular_Response_D2 leads to Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Binding Receptor Binding Assays (Determine Ki at D1-D5) Functional Functional Assays (cAMP, GTPγS) (Determine EC50/Emax) Binding->Functional Potent binders tested Selectivity Selectivity Profiling (Screen against other receptors) Functional->Selectivity Functionally active compounds screened PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK Behavior Behavioral Pharmacology (Locomotor Activity, etc.) PK->Behavior Tox Toxicology Studies (Acute and Chronic) Behavior->Tox Lead_Candidate Lead Candidate Selection Tox->Lead_Candidate Start Compound Synthesis (e.g., 5-MeO-DPAC) Start->Binding

References

Validating the Selectivity of 5-Methoxy-3-(di-n-propylamino)chroman for 5-HT1A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and functional activity of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) for the serotonin 1A (5-HT1A) receptor. Its performance is benchmarked against established 5-HT1A receptor ligands: the full agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), the partial agonist buspirone, and the silent antagonist WAY-100635. This analysis is supported by experimental data from radioligand binding and functional assays.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a compound is determined by its binding affinity for the target receptor relative to its affinity for other receptors. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the binding affinities of 5-MeO-DPAC and comparator compounds for the 5-HT1A receptor and other relevant receptors.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)D2 (Ki, nM)D4 (Ki, nM)SERT (Ki, nM)
5-MeO-DPAC ~1-13[1]---->1000--
8-OH-DPAT 0.4 - 1.9[1]>1000>1000>1000466>1000->1000
Buspirone 1.9 - 13[1]-Weak Affinity[1]--25-50--
WAY-100635 0.2 - 1.0>100>100>100>10034.515.6>1000

Functional Activity at the 5-HT1A Receptor

Beyond binding, it is crucial to understand the functional consequence of a ligand interacting with its target. Functional assays, such as the GTPγS binding assay, measure the extent to which a compound activates the receptor and initiates downstream signaling. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which reflects intrinsic activity.

CompoundFunctional ActivityEC50 (nM)Emax (% of 5-HT)
5-MeO-DPAC Agonist--
8-OH-DPAT Full Agonist10 - 50~100%
Buspirone Partial Agonist5 - 20~50-70%
WAY-100635 Silent Antagonist-0%

Experimental Methodologies

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

Objective: To determine the dissociation constant (Ki) of the test compound for the 5-HT1A receptor and other off-target receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor) or from brain tissue rich in the receptor (e.g., rat hippocampus) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at the 5-HT1A receptor.

General Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes containing the 5-HT1A receptor and its associated G proteins are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, and GDP.

  • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

  • Separation: The [35S]GTPγS bound to the G proteins is separated from the unbound nucleotide by filtration.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax values are determined. The Emax is often expressed as a percentage of the maximal stimulation achieved by a full agonist like serotonin or 8-OH-DPAT.

Visualizing Key Pathways and Processes

G cluster_0 Ligand Binding and G-Protein Activation cluster_1 Downstream Signaling 5-MeO-DPAC 5-MeO-DPAC 5-HT1A_Receptor 5-HT1A Receptor 5-MeO-DPAC->5-HT1A_Receptor Binds to G_Protein_Complex Gαi/oβγ 5-HT1A_Receptor->G_Protein_Complex Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Complex->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_Protein_Complex->GIRK_Channel Activates (via Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Hyperpolarization Hyperpolarization GIRK_Channel->Hyperpolarization Leads to

Caption: 5-HT1A Receptor Signaling Pathway

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Membranes Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Prepare_Ligands Prepare Radioligand and Test Compounds Prepare_Ligands->Incubate Filter Separate Bound from Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze_Data Determine IC50 and Ki Count->Analyze_Data

Caption: Radioligand Binding Assay Workflow

Conclusion

The available data indicates that this compound is a potent and selective ligand for the 5-HT1A receptor. Its binding affinity is in the low nanomolar range, comparable to the established partial agonist buspirone. While a comprehensive screening against a wide array of receptors is not as extensively documented as for other compounds, the existing data suggests high selectivity over the dopamine D2 receptor. Functionally, 5-MeO-DPAC acts as an agonist at the 5-HT1A receptor. Further detailed studies are required to fully characterize its intrinsic activity (Emax) relative to full and partial agonists. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring robust and reproducible data for the validation of novel 5-HT1A receptor ligands.

References

Comparative Analysis of 5-Methoxy-3-(di-n-propylamino)chroman and Analogs: A Guide to Serotonergic Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental results for 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) and related chroman derivatives, with a focus on their serotonergic activity. The information is intended for researchers, scientists, and drug development professionals engaged in the study of serotonin receptor ligands.

Introduction

This compound is a synthetic compound belonging to the chroman class of molecules, which are known to exhibit a range of biological activities. Notably, derivatives of this scaffold have been investigated for their interaction with the central nervous system, particularly with serotonin (5-HT) receptors. This guide synthesizes available experimental data to facilitate a comparative understanding of 5-MeO-DPAC's performance against other relevant chroman-based compounds.

Quantitative Data Comparison

The following tables summarize the key quantitative data from in vivo behavioral assays and in vitro receptor binding studies for 5-MeO-DPAC and its structural analogs.

Table 1: In Vivo Behavioral Effects of 5-HT1A Agonists on Lordosis Behavior

CompoundEffective Dose Range (ng)Rank Order of Effectiveness
8-OH-DPAT2001
5-OH-DPAC200-20002
5-MeO-DPAC 200-2000 ≥2
Serotonin (5-HT)20003

Data from Mendelson et al. (1991). The study found that 5-MeO-DPAC inhibited female lordosis behavior, indicating its function as a 5-HT1A agonist. The rank order of effectiveness was determined by the potency of the compounds in inhibiting this behavior[1].

Table 2: In Vitro 5-HT1A Receptor Binding Affinities of Methoxy-Chroman Derivatives

CompoundKi (nM)
(+)-S 204990.19
(+/-)-S 202440.35
(-)-S 205000.95

Data from Romero et al. (1993). These methoxy-chroman derivatives demonstrated high affinity for 5-HT1A receptors in rat hippocampal membranes[2].

Experimental Protocols

1. In Vivo Lordosis Behavior Assay

  • Objective: To assess the 5-HT1A agonist activity of test compounds by measuring the inhibition of lordosis behavior in female rats.

  • Animals: Sexually receptive, intact, proestrous rats.

  • Procedure:

    • Animals are anesthetized and bilateral guide cannulae are implanted, aimed at the ventromedial nucleus of the hypothalamus.

    • Following a recovery period, test compounds or vehicle are infused bilaterally into the ventromedial nucleus.

    • Ten minutes after infusion, a sexually experienced male rat is introduced into the female's cage.

    • Lordosis behavior is observed and quantified. The lordosis quotient (LQ) is calculated as the number of lordotic responses divided by the number of mounts by the male, multiplied by 100.

    • The effectiveness of the compounds is determined by their ability to inhibit the lordosis reflex[1].

2. In Vitro Radioligand Binding Assay for 5-HT1A Receptors

  • Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.

  • Tissue Preparation: Hippocampal membranes are prepared from rat brains.

  • Radioligand: [3H]8-OH-DPAT is commonly used as the radioligand for 5-HT1A receptor binding assays.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds.

    • The incubation is carried out at a specific temperature and for a set duration to allow for binding equilibrium to be reached.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., unlabeled 5-HT).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined from competition curves.

    • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation[2].

Visualizations

G cluster_0 5-HT1A Receptor Signaling Pathway 5_HT1A_Agonist 5-HT1A Agonist (e.g., 5-MeO-DPAC) 5_HT1A_Receptor 5-HT1A Receptor 5_HT1A_Agonist->5_HT1A_Receptor Binds to Gi_Go Gi/Go Protein 5_HT1A_Receptor->Gi_Go Activates Adenylate_Cyclase Adenylate Cyclase Gi_Go->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) PKA->Cellular_Response Leads to

5-HT1A Receptor Signaling Pathway

G cluster_1 Radioligand Binding Assay Workflow Tissue_Prep Tissue Preparation (e.g., Rat Hippocampus) Membrane_Prep Membrane Preparation Tissue_Prep->Membrane_Prep Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

References

A Comparative Guide to 5-Methoxy-3-(di-n-propylamino)chroman, Pramipexole, and Ropinirole for Dopaminergic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), pramipexole, and ropinirole. While extensive data is available for the established dopamine agonists pramipexole and ropinirole, publicly available information on the specific dopaminergic activity of 5-MeO-DPAC is limited. This guide summarizes the known pharmacological profiles of pramipexole and ropinirole and discusses the potential activity of 5-MeO-DPAC based on structurally related compounds.

Introduction to the Compounds

Pramipexole and Ropinirole are non-ergoline dopamine agonists widely used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] Their therapeutic effects are primarily attributed to their agonist activity at dopamine D2 and D3 receptors in the brain.[1][2][3]

Mechanism of Action and Signaling Pathways

Pramipexole and ropinirole exert their effects by mimicking the action of endogenous dopamine. They preferentially bind to and activate D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine_Agonist Dopamine Agonist (Pramipexole, Ropinirole) D2_D3_Receptor Dopamine D2/D3 Receptor (GPCR) Dopamine_Agonist->D2_D3_Receptor Binds to and activates G_Protein Gi/o Protein D2_D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to

Figure 1: Simplified Gi/o signaling pathway activated by D2/D3 dopamine agonists.

Comparative Pharmacological Data

Due to the lack of specific data for 5-MeO-DPAC, the following tables present a quantitative comparison of the in vitro receptor binding affinities (Ki) and functional potencies (EC50 or pEC50) of pramipexole and ropinirole at human dopamine D2 and D3 receptors.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Reference(s)
Pramipexole 3.90.5[3][4]
19 (D2High)9 (D3High)[1]
79,500970[5]
Ropinirole 3.729[6]
98,700Not Reported[5]

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.

Table 2: In Vitro Functional Potencies (pEC50 / EC50, nM)

CompoundDopamine D2 ReceptorDopamine D3 ReceptorReference(s)
Pramipexole pEC50: Not widely reportedpEC50: Not widely reported
Ropinirole pEC50: 7.4 (EC50: ~40 nM)pEC50: 8.4 (EC50: ~4 nM)[7]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher pEC50 values indicate greater potency.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profiles of dopaminergic compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Start Start Prepare_Membranes Prepare cell membranes expressing dopamine receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and test compound (e.g., [3H]spiperone for D2) Prepare_Membranes->Incubate Separate Separate bound from free radioligand via filtration Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Figure 2: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cells or tissues expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells transfected with the human D2 or D3 receptor) are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[8]

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[8]

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

cAMP Functional Assay

This assay measures the ability of a compound to activate a Gi/o-coupled receptor, such as the D2 or D3 receptor, by quantifying the resulting decrease in intracellular cAMP levels.

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the dopamine receptor of interest are cultured in appropriate media.[11]

  • Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (to increase basal cAMP levels) and varying concentrations of the test compound.[12]

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11][12]

  • Data Analysis: The results are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the log concentration of the test compound. A dose-response curve is generated to determine the EC50 or IC50 value of the compound.[13]

In Vivo Animal Models

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease: This is a widely used neurotoxic model to study the motor deficits associated with Parkinson's disease and to evaluate the efficacy of potential therapeutic agents.

Start Start Anesthetize Anesthetize rat Start->Anesthetize Stereotaxic_Surgery Perform stereotaxic surgery Anesthetize->Stereotaxic_Surgery Inject_6OHDA Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) Stereotaxic_Surgery->Inject_6OHDA Recovery Allow for recovery and lesion development (2-3 weeks) Inject_6OHDA->Recovery Behavioral_Testing Assess motor deficits (e.g., apomorphine-induced rotations) Recovery->Behavioral_Testing Administer_Drug Administer test compound Behavioral_Testing->Administer_Drug Reassess_Behavior Re-assess motor function Administer_Drug->Reassess_Behavior End End Reassess_Behavior->End

Figure 3: Workflow for the 6-OHDA rat model of Parkinson's disease.

Detailed Methodology:

  • Anesthesia and Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame.[14][15]

  • 6-OHDA Injection: A solution of 6-hydroxydopamine is unilaterally injected into a key structure of the nigrostriatal pathway, such as the medial forebrain bundle (MFB) or the striatum.[14][16][17] This leads to the progressive degeneration of dopaminergic neurons on the injected side.

  • Behavioral Assessment: After a recovery period to allow for the development of the lesion, motor deficits are assessed. A common method is to measure rotational behavior induced by a dopamine agonist like apomorphine. Lesioned animals will exhibit contralateral rotations.[14][18]

  • Drug Treatment and Evaluation: The test compound is administered, and its effect on the motor deficits is quantified by observing changes in the rotational behavior or other motor tests.

Rodent Models of Restless Legs Syndrome: Modeling the sensory and motor symptoms of RLS in rodents is challenging. However, several approaches are used, often focusing on inducing iron deficiency or using genetic models.[19][20][21][22][23][24][25]

General Methodology:

  • Model Induction: This can involve dietary iron restriction, central iron chelation, or the use of specific genetic strains.[19][20]

  • Behavioral Phenotyping: Locomotor activity, periodic limb movements during sleep (measured via electromyography), and sleep-wake patterns are monitored to assess RLS-like symptoms.[19][20][21]

  • Pharmacological Validation: The model is often validated by demonstrating that dopamine agonists, like pramipexole or ropinirole, alleviate the observed RLS-like behaviors.[19][20]

Conclusion

Pramipexole and ropinirole are well-characterized dopamine D2/D3 receptor agonists with established efficacy in dopamine-related disorders. Their distinct binding affinities and functional potencies contribute to their clinical profiles. While this compound belongs to a class of compounds with potential dopaminergic activity, a comprehensive understanding of its pharmacological profile is hindered by the lack of publicly available experimental data. Further research, including in vitro binding and functional assays, is necessary to elucidate the specific dopaminergic properties of 5-MeO-DPAC and to enable a direct and quantitative comparison with established dopamine agonists like pramipexole and ropinirole.

References

Efficacy of 5-Methoxy-3-(di-n-propylamino)chroman Enantiomers: A Comparative Analysis Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research directly comparing the efficacy of the (R)- and (S)-enantiomers of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) is limited. This guide therefore presents a comparative analysis of a closely related pair of enantiomers, (+)-S 20499 and (-)-S 20500, which are the enantiomers of 4-[N-(5-methoxy-chroman-3-yl)N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione. These compounds share the core 5-methoxy-3-aminochroman structure and provide a valuable model for understanding the potential stereoselectivity of this chemical class at serotonin 5-HT1A receptors.

This guide provides an objective comparison of the pharmacological performance of these enantiomers, supported by experimental data from published research, to inform researchers, scientists, and drug development professionals.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and functional activities of the racemic compound (±)-S 20244 and its individual enantiomers, (+)-S 20499 and (-)-S 20500, at the 5-HT1A receptor.

Table 1: 5-HT1A Receptor Binding Affinities

CompoundKi (nM) at 5-HT1A Receptor
(±)-S 20244 (racemate)0.35
(+)-S 204990.19
(-)-S 205000.95

Data sourced from in vitro binding assays using rat hippocampal membranes.[1]

Table 2: Functional Activity at 5-HT1A Receptors (Inhibition of Forskolin-Activated Adenylate Cyclase)

CompoundPotency (IC50)
(±)-S 20244 (racemate)Corresponds to binding affinity
(+)-S 20499Corresponds to binding affinity
(-)-S 20500Corresponds to binding affinity

The potencies for inhibiting forskolin-activated adenylate cyclase were found to be in direct correlation with the respective binding affinities at 5-HT1A sites.[1]

Experimental Protocols

Radioligand Binding Assays for 5-HT1A Receptors

Objective: To determine the binding affinity (Ki) of the test compounds for the 5-HT1A receptor.

Methodology:

  • Tissue Preparation: Hippocampal membranes from male Sprague-Dawley rats are prepared. The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane homogenate is incubated with a specific radioligand for the 5-HT1A receptor, such as [3H]8-OH-DPAT.

  • Competition Assay: Increasing concentrations of the test compounds ((±)-S 20244, (+)-S 20499, and (-)-S 20500) are added to the incubation mixture to compete with the radioligand for binding to the receptors.

  • Incubation and Termination: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Activated Adenylate Cyclase

Objective: To assess the functional agonist activity of the test compounds at 5-HT1A receptors by measuring their ability to inhibit the production of cyclic AMP (cAMP).

Methodology:

  • Tissue Preparation: Rat hippocampal homogenates are prepared as described for the binding assays.

  • Assay Reaction: The homogenates are incubated in a buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylate cyclase).

  • Compound Addition: Increasing concentrations of the test compounds are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a suitable method, such as a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (IC50) is determined. This value reflects the potency of the compound as a functional agonist at the 5-HT1A receptor.

Visualizations

Signaling Pathway

5-HT1A_Receptor_Signaling Ligand 5-HT1A Agonist ((+)-S 20499) Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: 5-HT1A receptor signaling pathway.

Experimental Workflow

Radioligand_Binding_Assay_Workflow Start Start Tissue_Prep Prepare Rat Hippocampal Membranes Start->Tissue_Prep Incubation Incubate Membranes with [3H]8-OH-DPAT and Test Compound Tissue_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity of Filters Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Radioligand binding assay workflow.

References

A Head-to-Head Comparison of Chroman Derivatives in Dopamine Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold has emerged as a versatile platform for the development of novel ligands targeting dopamine receptors, which are crucial in the modulation of various neurological processes. This guide provides a comparative analysis of the performance of different chroman derivatives in dopamine receptor studies, supported by experimental data. We will delve into their binding affinities, functional activities, and the underlying experimental methodologies.

Data Presentation: Quantitative Comparison of Chroman Derivatives

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of representative chroman derivatives at various dopamine receptor subtypes. This data has been compiled from multiple studies to provide a head-to-head comparison.

Derivative ClassCompoundDopamine Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Functional Activity
Chromen-2-ones Compound 22[1]D4.2<20-Antagonist
D2L>100-fold lower than D4.2--
Chromanoisoquinolines (+)-Doxanthrine[2][3]D1-50 (EC50)Full Agonist
(-)-Doxanthrine[2][3]D1->1000 (EC50)Weak Partial Agonist/Antagonist
2-Aminomethylchromans [18F]FEt-AMC13[4]D2/3--Agonist

Note: "-" indicates data not available in the cited sources. The selectivity is often expressed as a ratio of Ki values for different receptor subtypes.

Key Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Their activation triggers distinct downstream signaling cascades.

D1-like Receptor Signaling

D1-like receptors typically couple to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32), ultimately modulating neuronal excitability and gene expression.[5][6][7][8]

D1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_protein Gαs/olf D1R->G_protein AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Converts G_protein->AC Activates PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PP1 PP1 DARPP32->PP1 Inhibits Neuronal_Excitability Neuronal Excitability & Gene Expression PP1->Neuronal_Excitability Modulates D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor G_protein Gαi/o D2R->G_protein AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Inhibited Conversion G_protein->AC Inhibits Downstream_Effects Decreased Downstream Signaling cAMP->Downstream_Effects Leads to Radioligand_Binding_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and Test Compounds start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_reagents->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_culture Culture Cells Expressing Dopamine Receptor start->cell_culture compound_treatment Treat Cells with Test Chroman Derivative cell_culture->compound_treatment incubation Incubate to Modulate cAMP Levels compound_treatment->incubation lysis Lyse Cells incubation->lysis cAMP_measurement Measure Intracellular cAMP lysis->cAMP_measurement analysis Data Analysis (EC50/IC50 determination) cAMP_measurement->analysis end End analysis->end

References

Benchmarking Novel D2 Agonists: A Comparative Guide for 5-Methoxy-3-(di-n-propylamino)chroman Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for benchmarking the pharmacological profile of novel dopamine D2 receptor agonists, such as 5-Methoxy-3-(di-n-propylamino)chroman, against established standard therapies. A thorough review of publicly available scientific literature and databases did not yield specific binding affinity or functional efficacy data for this compound. Therefore, this guide presents benchmark data for well-characterized D2 agonists to serve as a reference for the evaluation of new chemical entities.

The development of novel D2 receptor agonists is crucial for advancing treatments for a range of neurological and psychiatric disorders, including Parkinson's disease and hyperprolactinemia. Proper evaluation of these new compounds requires rigorous comparison against existing, well-characterized D2 agonists. This guide outlines the key in vitro pharmacological parameters and experimental protocols necessary for such a comparison.

Comparative Analysis of Standard D2 Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several standard D2 agonists. These values represent the benchmarks that a novel compound like this compound would be measured against. The data is compiled from various in vitro studies using recombinant human D2 receptors.

CompoundD2 Receptor Binding Affinity (Ki, nM)D2 Receptor Functional Potency (EC50, nM)Receptor Selectivity
Bromocriptine ~2.7~5.0D2/D3 agonist, D1 antagonist[1]
Ropinirole ~29~150D2/D3 agonist
Pramipexole ~2.2~1.9Higher affinity for D3 over D2[1]
Apomorphine ~10~30Non-selective D1/D2 agonist
Cabergoline ~0.6~0.5D2 agonist

Note: Ki and EC50 values can vary between different studies and experimental conditions. The data presented here are representative values.

D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[2][3] Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This signaling cascade is a key mechanism by which D2 receptor activation modulates neuronal activity.[5][6]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gαi/βγ D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Agonist D2 Agonist Agonist->D2R binds ATP ATP ATP->AC Response Cellular Response cAMP->Response modulates

D2 Receptor Gαi-Coupled Signaling Pathway

Experimental Workflow for Agonist Characterization

The characterization of a novel D2 agonist typically follows a multi-step in vitro process to determine its binding affinity, functional potency, and selectivity. This workflow ensures a comprehensive pharmacological profile.

Experimental_Workflow start Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay (vs. [3H]Spiperone) start->binding_assay selectivity_panel Selectivity Screening (D1, D3, 5-HT, etc.) start->selectivity_panel functional_assay Functional Assay (cAMP Inhibition) start->functional_assay ki_determination Determine Ki at D2 Receptor binding_assay->ki_determination data_analysis Comparative Data Analysis ki_determination->data_analysis selectivity_panel->data_analysis ec50_determination Determine EC50 and Emax functional_assay->ec50_determination ec50_determination->data_analysis end Pharmacological Profile data_analysis->end

In Vitro Workflow for D2 Agonist Characterization

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]Spiperone or [3H]Raclopride (D2 antagonists).

  • Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay for D2 Agonist Potency (EC50)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the D2 receptor.

Materials:

  • A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound at various concentrations.

  • Reference full agonist (e.g., dopamine or bromocriptine).

  • cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).[7]

  • Cell culture medium and reagents.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • The following day, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

  • Add serial dilutions of the test compound or reference agonist to the wells.

  • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate cAMP production.

  • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition of the forskolin-stimulated response).

  • The intrinsic activity of the test compound can be expressed as a percentage of the maximal response produced by the reference full agonist.

References

A Guide to the Reproducibility of 5-HT1A Receptor Ligand Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the reproducibility of studies involving serotonergic compounds, with a focus on the available data for 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) as a proxy for assessing the reproducibility of related molecules like 5-Methoxy-3-(di-n-propylamino)chroman.

Introduction

The reproducibility of scientific studies is a cornerstone of robust drug discovery and development. For potent neuromodulatory compounds such as this compound, ensuring that experimental results can be consistently replicated is paramount. However, a thorough review of existing literature reveals a significant lack of dedicated studies on the reproducibility of this specific chroman derivative.

In contrast, the structurally and pharmacologically related compound, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), has been the subject of extensive research, including detailed reports on its synthesis, characterization, and clinical evaluation.[1][2][3] This has led to the development of standardized procedures that are fundamental to ensuring reproducible outcomes.

This guide will leverage the well-documented methodologies for 5-MeO-DMT to provide a framework for assessing and improving the reproducibility of studies on related compounds. We will delve into the critical aspects of chemical synthesis and characterization, present comparative pharmacological data, and visualize key experimental workflows and signaling pathways.

Ensuring Reproducibility Starts with the Source: Synthesis and Characterization

The foundation of any reproducible biological study is the purity and well-characterized nature of the chemical matter being investigated. For 5-MeO-DMT, a scalable and optimized Fischer indole synthesis has been developed to produce high-purity crystalline active pharmaceutical ingredient (API).[4][5][6]

Experimental Protocol: Synthesis of 5-MeO-DMT Succinate

A multi-gram scale synthesis of 5-MeO-DMT has been reported, culminating in the production of a stable succinate salt suitable for clinical use.[4][5][6] The process involves an optimized Fischer indole reaction to yield 5-MeO-DMT freebase, which is then converted to the 1:1 succinate salt.[4][5][6] This method has been shown to produce material with a purity of 99.86% as determined by High-Performance Liquid Chromatography (HPLC).[4][5][6]

Key Analytical Techniques for Characterization:

Reproducibility is contingent on the rigorous analytical characterization of the synthesized compound. The following table summarizes the essential analytical methods and parameters for ensuring the identity, purity, and consistency of 5-MeO-DMT batches.

Analytical MethodParameter MeasuredAcceptance CriteriaReference
HPLC Purity (Peak Area %)≥ 99.5%[4][5][6]
Individual Impurities≤ 0.15%[5]
NMR (¹H and ¹³C) Chemical Structure ConfirmationConforms to reference spectra[4]
Mass Spectrometry (MS) Molecular Weight ConfirmationConforms to theoretical mass[7]
Infrared (IR) Spectroscopy Functional Group IdentificationConforms to reference spectrum[7]
Karl Fischer Titration Water Content≤ 0.5%[7]
Residual Solvent Analysis (GC-HS) Amount of Residual SolventsNMT 5000 ppm[7]

Comparative Pharmacology: Understanding Receptor Interactions

Both 5-MeO-DMT and related chroman derivatives primarily act as agonists at serotonin receptors, with a high affinity for the 5-HT1A subtype.[1][8][9] Understanding the precise binding affinities is crucial for interpreting pharmacological effects and ensuring that studies are targeting the same molecular mechanisms.

Experimental Protocol: In Vitro Receptor Binding Assay

A standard method to determine the binding affinity of a compound to its target receptor is through a competitive radioligand binding assay. The following is a generalized protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus) known to express the target receptor (e.g., 5-HT1A) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and wash several times.

  • Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

The following table compares the reported binding affinities of 5-MeO-DMT and a related methoxy-chroman derivative.

CompoundReceptorBinding Affinity (Ki, nM)Reference
5-MeO-DMT 5-HT1A3 ± 0.2[6]
5-HT2A907 ± 170[6]
(+/-)-S 20244 *5-HT1A0.35[8]

Note: (+/-)-S 20244 is 4-[N-(5-methoxy-chroman-3-yl)N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione, a related but different molecule to this compound.

Visualizing the Science: Pathways and Workflows

To further aid in the understanding and replication of these studies, visual representations of the underlying biological processes and experimental procedures are invaluable.

Signaling Pathway of the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[10][11][12][13] The following diagram illustrates the canonical signaling pathway.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5_HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein 5_HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 5-HT1A Agonist (e.g., 5-MeO-DMT) Ligand->5_HT1A_R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Phosphorylates Targets

5-HT1A Receptor Signaling Pathway
General Workflow for In Vitro Pharmacological Screening

A standardized workflow is essential for the reproducible screening of compounds for their pharmacological activity. The diagram below outlines a typical process for in vitro screening.

In_Vitro_Screening_Workflow Start Compound Library Assay_Development Assay Development & Optimization Start->Assay_Development Primary_Screening Primary Screening (Single Concentration) Assay_Development->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity Profiling) Dose_Response->Secondary_Assays Lead_Selection Lead Candidate Selection Secondary_Assays->Lead_Selection Lead_Selection->Secondary_Assays Not Confirmed End In Vivo Studies Lead_Selection->End Confirmed

References

Assessing the Specificity of 5-Methoxy-3-(di-n-propylamino)chroman in Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profile of 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), a potent serotonin 5-HT1A receptor ligand. Its specificity is evaluated against other well-characterized 5-HT1A receptor agonists, including 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), Buspirone, and Tandospirone. This document summarizes key binding affinity data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of 5-MeO-DPAC and selected reference compounds for the 5-HT1A receptor and a range of other common central nervous system (CNS) receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A5-HT2A5-HT2CD2α1-adrenergicα2-adrenergic
5-MeO-DPAC Derivative (+)-S 20499 *0.19 Very Poorly RecognizedVery Poorly RecognizedVery Poorly Recognized--
8-OH-DPAT~1>1000>1000>1000>1000>1000
Buspirone~15~500-~300~500-
Tandospirone27130041000>1000025001800

Note: Data for a potent enantiomer of a close derivative, 4-[N-(5-methoxy-chroman-3-yl)N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione, is presented here due to the limited availability of a comprehensive binding panel for 5-MeO-DPAC itself. Qualitative assessments indicate 5-MeO-DPAC has very poor affinity for other 5-HT and D2 receptors.

Experimental Protocols

The binding affinity data presented in this guide are typically generated using radioligand binding assays. Below is a generalized protocol for determining the binding affinity of a test compound for the 5-HT1A receptor.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist)

  • Membrane Preparation: Homogenates of cells (e.g., CHO or HEK293) recombinantly expressing the human 5-HT1A receptor, or brain tissue homogenates from regions with high 5-HT1A receptor density (e.g., hippocampus or cortex).

  • Test Compound: 5-MeO-DPAC or other comparator compounds.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

  • Incubation Buffer: Typically Tris-HCl buffer containing MgCl2 and other ions to optimize binding.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: The cell or tissue membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the total binding minus the non-specific binding. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the 5-HT1A receptor and a typical workflow for assessing receptor binding specificity.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5_HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP Decreases production Cellular_Response Modulation of Neuronal Excitability K_Channel->Cellular_Response K+ efflux (Hyperpolarization) Ca_Channel->Cellular_Response Reduces Ca2+ influx PKA Protein Kinase A cAMP->PKA Reduces activation ERK ERK/MAPK Pathway PKA->ERK Modulates ERK->Cellular_Response Alters gene transcription Agonist 5-MeO-DPAC (Agonist) Agonist->5_HT1A_Receptor Binds G Experimental Workflow for Receptor Specificity Assessment Start Start: Synthesize or Obtain Test Compound Primary_Screen Primary Screen: Radioligand Binding Assay (e.g., 5-HT1A) Start->Primary_Screen Determine_Ki Determine Ki at Primary Target Primary_Screen->Determine_Ki High_Affinity High Affinity? Determine_Ki->High_Affinity Secondary_Screen Secondary Screen: Broad Receptor Panel (e.g., CEREP panel) High_Affinity->Secondary_Screen Yes Stop_Low_Affinity Stop or Redesign High_Affinity->Stop_Low_Affinity No Analyze_Selectivity Analyze Selectivity Profile: Compare Ki values across all tested receptors Secondary_Screen->Analyze_Selectivity Functional_Assay Functional Assays: (e.g., cAMP, Ca2+ flux) to determine agonist/antagonist activity Analyze_Selectivity->Functional_Assay Characterize_Activity Characterize Functional Activity (Efficacy and Potency) Functional_Assay->Characterize_Activity Conclusion Conclusion on Specificity and Functional Profile Characterize_Activity->Conclusion

Safety Operating Guide

Navigating the Disposal of 5-Methoxy-3-(di-n-propylamino)chroman: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Methoxy-3-(di-n-propylamino)chroman, a chroman derivative, ensuring compliance with general laboratory safety protocols.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance. The following procedures are based on established guidelines for the disposal of laboratory chemical waste and are intended to provide immediate and essential safety and logistical information.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Ensure that a safety shower and eyewash station are readily accessible. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Characterization and Segregation

Proper segregation of chemical waste is fundamental to safe disposal.[1][2] Since the specific hazards of this compound are not fully documented, it should be treated as a hazardous waste.

Key Segregation Principles:

  • Do not mix with other waste streams: Keep this compound waste separate from other chemical waste to prevent unknown and potentially dangerous reactions.[2]

  • Incompatible Materials: Store separately from acids, bases, oxidizers, and any other reactive chemicals.[1]

III. Step-by-Step Disposal Protocol

The primary and most prudent method for the disposal of this compound is through your institution's designated Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.[3][4]

Experimental Protocol: Waste Collection and Labeling

  • Container Selection:

    • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[1][4]

    • Ensure the container is clean and dry before use.

  • Waste Transfer:

    • Carefully transfer the this compound waste into the designated container.

    • Avoid overfilling the container; leave at least 10% headspace to allow for expansion.[1]

  • Container Labeling:

    • Label the waste container clearly and accurately. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The date of accumulation

      • The principal investigator's name and laboratory contact information

    • Proper labeling is crucial for identification and safe handling by waste management personnel.[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][4]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent spills from spreading.

    • Ensure the storage area is away from drains and incompatible materials.

  • Waste Pickup:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[4] Follow their specific procedures for scheduling a pickup.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is unavailable, general quantitative guidelines for laboratory waste disposal apply:

ParameterGuidelineCitation
Container Headspace Minimum 10% of container volume[1]
SAA Storage Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[4]
SAA Storage Duration Up to 12 months (or until full, whichever comes first)[4]

IV. Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal: Do not pour this chemical down the sink.[4][5] Hazardous chemicals can damage plumbing, harm aquatic life, and disrupt wastewater treatment processes.

  • Trash Disposal: Do not dispose of this chemical in the regular trash.[5] This can pose a risk to custodial staff and the environment.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Need to dispose of This compound assess_sds Is a specific Safety Data Sheet (SDS) available for this compound? start->assess_sds no_sds No SDS available. Treat as hazardous waste. assess_sds->no_sds No ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves no_sds->ppe select_container Select a compatible, sealable waste container (e.g., HDPE, glass). ppe->select_container label_container Label container with: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date - Lab Contact Information select_container->label_container transfer_waste Transfer waste to container. Leave >=10% headspace. label_container->transfer_waste store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. transfer_waste->store_waste contact_ehs Contact institutional EHS for hazardous waste pickup. store_waste->contact_ehs prohibited Prohibited Disposal Methods: - NO Drain Disposal - NO Trash Disposal store_waste->prohibited end End: Waste properly disposed contact_ehs->end

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.